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  • Product: 3-Methylbenzo[c]isoxazole-4,7-dione
  • CAS: 113396-56-8

Core Science & Biosynthesis

Foundational

3-Methylbenzo[c]isoxazole-4,7-dione CAS number and physicochemical properties

An in-depth technical analysis of 3-methylbenzo[c]isoxazole-4,7-dione requires a fundamental understanding of its dual-natured architecture: an electron-deficient quinone system fused to a reactive isoxazole ring. As a S...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 3-methylbenzo[c]isoxazole-4,7-dione requires a fundamental understanding of its dual-natured architecture: an electron-deficient quinone system fused to a reactive isoxazole ring. As a Senior Application Scientist, I approach this scaffold not merely as a static chemical entity, but as a dynamic pharmacophore capable of targeted nucleophilic functionalization and potent intracellular redox cycling.

This whitepaper dissects the physicochemical properties, mechanistic reactivity, and validated experimental protocols associated with the 3-methylbenzo[c]isoxazole-4,7-dione scaffold and its commercially significant derivatives.

Structural Architecture and Physicochemical Profiling

The parent compound, 3-methylbenzo[c]isoxazole-4,7-dione (often cited under its synonymous nomenclature, 3-methyl-2,1-benzisoxazole-4,7-dione)[1], serves as a highly versatile building block in medicinal chemistry. The fusion of the isoxazole ring to the benzoquinone core fundamentally alters the electron density of the system. The isoxazole moiety acts as a strong electron-withdrawing group, significantly increasing the electrophilicity of the quinone ring, particularly at the C-5 position.

Because the parent scaffold is highly reactive, it is most frequently encountered in drug discovery as a functionalized derivative. A prime example is 5-((4-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione (CAS 51485-59-7)[2], where the C-5 position has been stabilized via amination. Other notable derivatives include dual-functionalized analogs such as 3-amino-5-anilino-benzo[c]isoxazole-4,7-dione (CAS 51485-66-6)[3] and 3-(2-Dimethylamino-ethylamino)-5-phenylamino-benzo[c]isoxazole-4,7-dione (CAS 137058-47-0)[4].

Mechanistic Causality: Reactivity and Pharmacological Potential

The therapeutic value of the benzo[c]isoxazole-4,7-dione class is driven by two primary chemical mechanisms: Regioselective Michael Addition and Intracellular Redox Cycling .

Regioselective Michael Addition

The C-5 carbon of the quinone ring is highly susceptible to nucleophilic attack by primary and secondary amines. The transition state of this Michael addition is stabilized by the electron-withdrawing effect of the adjacent isoxazole nitrogen. Following the initial attack, the molecule temporarily becomes a hydroquinone derivative. However, under aerobic conditions, it spontaneously auto-oxidizes back to the thermodynamically stable quinone state, yielding the final 5-amino substituted product.

SynthesisWorkflow Scaffold 3-Methylbenzo[c]isoxazole-4,7-dione (Core Scaffold) Addition Michael Addition (C-5 Position Attack) Scaffold->Addition Nucleophile Nucleophile (e.g., Arylamine) Nucleophile->Addition Solvent Protic Solvent (EtOH, Reflux) Solvent->Addition Oxidation Spontaneous Oxidation (Aerobic Conditions) Addition->Oxidation Intermediate Hydroquinone Product 5-Substituted Derivative (e.g., CAS 51485-59-7) Oxidation->Product -H2O, -2e-

Workflow for the regioselective synthesis of 5-substituted benzo[c]isoxazole-4,7-diones.

Intracellular Redox Cycling

In biological systems, quinone pharmacophores act as potent generators of Reactive Oxygen Species (ROS). Cellular reductases (such as NQO1, often overexpressed in cancer cells) reduce the quinone to a semiquinone radical or a hydroquinone. These reduced species rapidly transfer electrons to molecular oxygen ( O2​ ), generating superoxide radicals and hydrogen peroxide, while regenerating the parent quinone. This catalytic cycle amplifies oxidative stress, ultimately triggering cellular apoptosis.

RedoxCycling Quinone Quinone State (Active Pharmacophore) Semiquinone Semiquinone Radical (1e- Reduction) Quinone->Semiquinone Cellular Reductases (e.g., NQO1) Semiquinone->Quinone Auto-oxidation Hydroquinone Hydroquinone State (2e- Reduction) Semiquinone->Hydroquinone Further Reduction Oxygen Molecular O2 Semiquinone->Oxygen Electron Transfer Hydroquinone->Semiquinone Auto-oxidation ROS Reactive Oxygen Species (Superoxide / H2O2) Oxygen->ROS Apoptosis Oxidative Stress & Cell Death ROS->Apoptosis

Redox cycling mechanism of benzo[c]isoxazole-4,7-diones generating reactive oxygen species.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural choice.

Protocol A: Regioselective Synthesis of 5-Arylamino Derivatives

Objective: Synthesize 5-((4-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione from the parent scaffold[2].

  • Preparation: Dissolve 1.0 equivalent of 3-methylbenzo[c]isoxazole-4,7-dione in absolute ethanol. Causality: Ethanol is selected as a protic solvent because it facilitates the crucial proton transfer steps during the addition-elimination mechanism without degrading the quinone.

  • Nucleophilic Addition: Add 1.2 equivalents of 4-chloroaniline dropwise at room temperature. Causality: A slight stoichiometric excess of the amine ensures complete consumption of the electrophilic scaffold, preventing complex purification issues later.

  • Aerobic Stirring: Stir the reaction mixture open to the atmosphere for 4-6 hours. Causality: The initial Michael addition yields a hydroquinone intermediate. Atmospheric oxygen is required to auto-oxidize this intermediate back to the stable quinone product.

  • Self-Validation System (TLC Monitoring): Spot the reaction mixture against the starting material on a silica gel TLC plate using a 7:3 Hexane:Ethyl Acetate mobile phase. The parent quinone typically presents as a bright yellow/orange spot. As the reaction progresses, a new, deeper red/purple spot will appear at a lower Rf​ value (due to the increased polarity of the secondary amine). The complete disappearance of the yellow spot validates reaction completion.

  • Isolation: Concentrate the solvent in vacuo and purify the crude residue via flash column chromatography to yield the pure product.

Protocol B: In Vitro ROS Generation Validation (DCFDA Assay)

Objective: Validate the redox cycling capability of the synthesized derivative in a cellular model.

  • Cell Seeding: Seed target cancer cells (e.g., A549) in a 96-well black, clear-bottom plate and incubate overnight to allow adherence.

  • Probe Loading: Pre-incubate the cells with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. Causality: DCFDA is cell-permeable. Once inside, cellular esterases cleave the diacetate groups, trapping the non-fluorescent DCFH probe intracellularly.

  • Washing Step: Wash the wells twice with warm PBS. Causality: This critical step removes extracellular DCFDA. Failing to do so will result in extracellular auto-oxidation, creating false-positive background noise.

  • Treatment: Treat the cells with 5 µM of the synthesized benzo[c]isoxazole-4,7-dione derivative.

  • Self-Validation System (Controls): Always run a positive control (100 µM H2​O2​ ) and a negative control (DMSO vehicle). If the vehicle control exhibits a rapid spike in fluorescence, it indicates either poor washing technique or probe degradation. The assay is only valid if the vehicle baseline remains flat while the positive control spikes.

  • Quantification: Measure fluorescence (Ex/Em = 485/535 nm) on a microplate reader over a 2-hour kinetic cycle. An exponential increase in fluorescence confirms the compound is actively redox cycling and generating ROS.

Quantitative Data Summary

The table below consolidates the physicochemical parameters of the core scaffold and its most prominent, commercially validated derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
3-Methylbenzo[c]isoxazole-4,7-dione N/A (Parent) C8​H5​NO3​ 163.13Core heterocyclic quinone scaffold
5-((4-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione 51485-59-7 C14​H9​ClN2​O3​ 288.69C-5 halogenated arylamine substitution
3-Amino-5-anilino-benzo[c]isoxazole-4,7-dione 51485-66-6 C13​H9​N3​O3​ 255.23Dual amino functionalization (C-3, C-5)
3-(2-Dimethylamino-ethylamino)-5-phenylamino-benzo[c]isoxazole-4,7-dione 137058-47-0 C17​H18​N4​O3​ 326.35Aliphatic amine at C-3, arylamine at C-5

References

  • Source: chemicalbook.
  • Title: 3-(2-Dimethylamino-ethylamino)
  • Source: molaid.
  • Source: chemsynthesis.

Sources

Exploratory

1H NMR and 13C NMR chemical shifts for 3-Methylbenzo[c]isoxazole-4,7-dione

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 3-Methylbenzo[c]isoxazole-4,7-dione Introduction 3-Methylbenzo[c]isoxazole-4,7-dione is a heterocyclic compound of interest in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 3-Methylbenzo[c]isoxazole-4,7-dione

Introduction

3-Methylbenzo[c]isoxazole-4,7-dione is a heterocyclic compound of interest in medicinal chemistry and materials science due to its fused ring system that combines the structural features of an isoxazole and a benzoquinone. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification and for the analysis of its derivatives in various research and development applications. While direct experimental nuclear magnetic resonance (NMR) data for this specific molecule is not widely published, this guide provides a comprehensive analysis of its predicted ¹H and ¹³C NMR chemical shifts. These predictions are grounded in fundamental NMR principles and data from analogous structures, offering a robust framework for researchers in the field.

This guide will delve into the anticipated chemical shifts and coupling constants for each proton and carbon atom in the molecule. Furthermore, a standard experimental protocol for the acquisition of such NMR data is provided, along with visualizations to aid in the structural elucidation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Methylbenzo[c]isoxazole-4,7-dione is expected to be relatively simple, with distinct signals for the aromatic protons and the methyl group. The electron-withdrawing nature of the dione functionality and the isoxazole ring will significantly influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.

Molecular Structure with Proton Numbering:

Caption: Predicted key HMBC correlations for 3-Methylbenzo[c]isoxazole-4,7-dione.

Conclusion

This technical guide provides a detailed prediction of the ¹H and ¹³C NMR spectra of 3-Methylbenzo[c]isoxazole-4,7-dione, based on established spectroscopic principles and data from related compounds. The presented chemical shifts, multiplicities, and coupling constants offer a valuable reference for the identification and characterization of this molecule. The outlined experimental protocol provides a clear path for the empirical validation of these predictions. The use of 2D NMR techniques, particularly HMBC, will be essential for the unambiguous assignment of all signals and the definitive confirmation of the structure.

References

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).
  • Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13686-13695. [Link]

  • Electronic Supplementary Information for... - The Royal Society of Chemistry. (n.d.).
  • Budak, Y., et al. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties.
  • Bari, S. B., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Scientific Reports, 12(1), 17691. [Link]

Foundational

Redox Activity and Electron Transfer of 3-Methylbenzo[c]isoxazole-4,7-dione: A Mechanistic and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 3-Methylbenzo[c]isoxazole-4,7-dione scaffold represents a compelling molecular architecture, integrating the pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-Methylbenzo[c]isoxazole-4,7-dione scaffold represents a compelling molecular architecture, integrating the pharmacologically significant isoxazole heterocycle with a redox-active p-benzoquinone moiety. While direct experimental data on this specific molecule is emerging, its structural components suggest a rich electrochemical profile with significant implications for drug discovery and materials science. This guide provides a comprehensive framework for understanding and investigating its redox activity and electron transfer properties. We will dissect the theoretical underpinnings of its expected electrochemical behavior, provide detailed, field-tested protocols for its characterization via cyclic voltammetry, and discuss the profound connection between its reduction potential and potential biological activity. This document serves as a foundational resource for researchers aiming to unlock the therapeutic or functional potential of this and related heterocyclic quinones.

Introduction: A Hybrid Architecture of Function and Potential

The field of medicinal chemistry continuously seeks novel scaffolds that can interact with biological systems in precise and potent ways. The structure of 3-Methylbenzo[c]isoxazole-4,7-dione is a strategic fusion of two key chemical motifs:

  • The Isoxazole Ring: Isoxazole derivatives are a cornerstone in pharmaceutical development, forming the core of numerous approved drugs.[1][2][3] Their presence is associated with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][3] The isoxazole ring is generally considered a stable, bioisosteric replacement for other functional groups, contributing to the molecule's overall pharmacokinetic profile.

  • The Quinone Moiety: Quinones are ubiquitous in nature, playing critical roles as electron carriers in fundamental biological processes like cellular respiration and photosynthesis.[4][5] Their ability to undergo reversible two-electron, two-proton reduction-oxidation cycles is central to their function.[6][7] This redox cycling capability is also the basis for the therapeutic action of many anticancer drugs (e.g., Mitomycin C, Doxorubicin), which can generate reactive oxygen species or alkylate biological macromolecules upon reduction.[4]

The combination of these two moieties in 3-Methylbenzo[c]isoxazole-4,7-dione creates a heterocyclic quinone. Studies on analogous structures, such as benzo[d]isoxazole-4,7-diones, have demonstrated that the benzoquinone component is essential for their biological activity, which in one case was identified as modulating mycobacterial mistranslation.[8][9][10] This strongly suggests that the redox properties of the quinone core are a primary driver of the molecule's mechanism of action. Therefore, a thorough understanding of its electron transfer behavior is paramount for its rational development.

Theoretical Framework: The Expected Redox Pathway

The electrochemical behavior of 3-Methylbenzo[c]isoxazole-4,7-dione is predicted to be dominated by the 4,7-dione (p-benzoquinone) functionality. In aqueous or protic media, quinones (Q) typically undergo a concerted or stepwise two-electron, two-proton reduction to form the corresponding hydroquinone (QH₂).[6][11]

The overall reaction can be summarized as:

Q + 2e⁻ + 2H⁺ ⇌ QH₂

This process involves the formation of a semiquinone radical anion (Q•⁻) as an intermediate, although in many aqueous systems, the two one-electron transfers are so close in potential that they appear as a single two-electron wave in cyclic voltammetry.[6][12]

Caption: Generalized quinone reduction pathways in protic vs. aprotic media.

The specific redox potential (E°) of this reaction is a critical parameter and is finely tuned by the substituents on the quinone ring.[7] For 3-Methylbenzo[c]isoxazole-4,7-dione:

  • The methyl group at position 3 is an electron-donating group (EDG), which is expected to decrease the redox potential (make it more negative), making the molecule slightly harder to reduce compared to its unsubstituted counterpart.

  • The fused isoxazole ring acts as a complex substituent whose net effect (electron-donating or -withdrawing) depends on its electronic interplay with the benzoquinone system.

The correlation between the first reduction potential and cytotoxic activities of heterocyclic quinones has been established, suggesting that these electrochemical parameters can be predictive of biological function.[4]

Experimental Characterization: A Protocol for Cyclic Voltammetry

Cyclic Voltammetry (CV) is the principal technique for probing the redox properties of molecules like 3-Methylbenzo[c]isoxazole-4,7-dione. It provides information on reduction/oxidation potentials, the number of electrons transferred, and the reversibility of the redox process.[7]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system for acquiring high-quality, reproducible data.

Objective: To determine the standard reduction potential (E½) and assess the electrochemical reversibility of 3-Methylbenzo[c]isoxazole-4,7-dione.

Materials & Equipment:

  • Potentiostat (e.g., BASi, CH Instruments)

  • Electrochemical cell (water-jacketed for temperature control)

  • Working Electrode: Glassy Carbon Electrode (GCE) or Plastic-Formed-Carbon (PFC) electrode.[4]

  • Reference Electrode: Ag/AgCl (saturated NaCl or KCl).

  • Counter (Auxiliary) Electrode: Platinum wire or coil.

  • Analyte: 3-Methylbenzo[c]isoxazole-4,7-dione (e.g., 0.1-1.0 mM solution).

  • Electrolyte Solution: 0.1 M Phosphate Buffer (pH 7.2) containing 0.1 M KCl.[4]

  • Solvent System: A mixture may be required if solubility is low in pure buffer (e.g., 3:1 (v/v) buffer:ethanol).[4]

  • Purified Nitrogen (N₂) or Argon (Ar) gas for degassing.

  • Polishing materials for the working electrode (e.g., alumina slurry).

Step-by-Step Methodology:

  • Working Electrode Preparation (Causality: Ensure a clean, reproducible surface for electron transfer):

    • Polish the GCE surface with a fine alumina slurry on a polishing pad for 1-2 minutes.

    • Rinse thoroughly with deionized water and sonicate for 1 minute in deionized water, followed by 1 minute in the chosen solvent (e.g., ethanol) to remove any adhered polishing particles.

    • Dry the electrode surface under a gentle stream of nitrogen.

  • Electrolyte Preparation:

    • Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.2. This pH is physiologically relevant and helps control the proton concentration for the redox reaction.[4]

    • Dissolve KCl to a final concentration of 0.1 M to ensure sufficient conductivity of the solution.

  • Analyte Solution Preparation:

    • Prepare a stock solution of 3-Methylbenzo[c]isoxazole-4,7-dione in a suitable solvent (e.g., ethanol or DMSO).

    • Add the appropriate volume of stock solution to the electrolyte to achieve the final desired concentration (e.g., 0.1 mM). Note: A low concentration is used to avoid issues like dimerization or precipitation.[12]

  • Electrochemical Cell Assembly:

    • Add the final analyte solution to the electrochemical cell.

    • Insert the polished working electrode, the Ag/AgCl reference electrode, and the platinum counter electrode. Ensure the electrodes are not touching.

    • If using a water-jacketed cell, connect it to a water bath set to a constant temperature (e.g., 25 °C) to ensure thermal stability.[4]

  • Degassing (Causality: Remove electroactive oxygen):

    • Bubble purified N₂ or Ar gas through the solution for 10-15 minutes. Dissolved O₂ is readily reduced and will produce a large interfering signal.

    • After the initial purge, maintain a blanket of the inert gas over the solution during the experiment.

  • Data Acquisition:

    • Set the potentiostat parameters:

      • Initial Potential: A value significantly more positive than the expected reduction (e.g., +0.4 V).

      • Vertex Potential 1: A value significantly more negative than the expected reduction (e.g., -0.8 V).

      • Vertex Potential 2: Return to the initial potential (+0.4 V).

      • Scan Rate: Start with a standard rate, e.g., 100 mV/s.

    • Run a background scan in the electrolyte solution without the analyte to ensure there are no interfering peaks.

    • Add the analyte and run the cyclic voltammogram. Record several cycles to check for stability.

  • Data Analysis:

    • Measure the cathodic peak potential (Epc), anodic peak potential (Epa), cathodic peak current (ipc), and anodic peak current (ipa).

Caption: Experimental workflow for Cyclic Voltammetry analysis.

Interpreting the Data

The key parameters extracted from the voltammogram provide a wealth of information.

ParameterSymbolHow to MeasureInterpretation
Cathodic Peak Potential EpcPotential at the maximum cathodic (reduction) current.The potential at which the rate of reduction is highest.
Anodic Peak Potential EpaPotential at the maximum anodic (oxidation) current.The potential at which the rate of re-oxidation is highest.
Half-wave Potential (Epc + Epa) / 2An approximation of the standard redox potential (E°). A key thermodynamic property of the molecule.
Peak Separation ΔEp| Epa - Epc |For a reversible n-electron process, ΔEp ≈ 59/n mV. For a 2e⁻ process, this should be ~29.5 mV. Larger values indicate quasi-reversibility or irreversibility.[7]
Peak Current Ratio ipa / ipcRatio of the absolute values of the anodic and cathodic peak currents.A ratio of ~1 indicates a stable reduced species (the hydroquinone does not undergo a chemical reaction).

Advanced Analysis: Probing Mechanism and Kinetics

To build a more complete picture of the electron transfer process, the initial CV experiment can be expanded.

  • Scan Rate Dependence: By performing CV at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s), one can probe the kinetics of the system. For a simple diffusion-controlled process, the peak current (ip) will be proportional to the square root of the scan rate (ν¹/²). Plotting ip vs. ν¹/² should yield a straight line passing through the origin, confirming that the reaction is not complicated by surface adsorption or coupled chemical reactions.

  • pH Dependence: The involvement of protons in the quinone reduction makes its redox potential highly pH-dependent.[6][7] By performing CV in a series of buffers with different pH values (e.g., from pH 4 to pH 10), one can construct a plot of E½ vs. pH (a form of Pourbaix diagram). The slope of this line reveals the ratio of protons to electrons (m/n) in the overall reaction via the relationship: Slope = -2.303(m/n)(RT/F) . For a 2e⁻/2H⁺ process, the expected slope at 25 °C is approximately -59 mV/pH unit.

Caption: Workflow for determining the proton dependence of the redox reaction.

Conclusion: From Electrochemistry to Biological Function

The study of 3-Methylbenzo[c]isoxazole-4,7-dione's redox chemistry is not merely an academic exercise. The reduction potential is a fundamental parameter that governs its ability to accept electrons within a biological milieu. A molecule's E½ value determines whether it can interact with cellular redox partners like flavoproteins or cytochromes. As has been shown for other heterocyclic quinones, this value can correlate directly with antitumor activity, likely because it dictates the efficiency of redox cycling and subsequent generation of cytotoxic reactive oxygen species.[4] The methodologies and theoretical frameworks presented in this guide provide a robust starting point for any researcher seeking to characterize this promising molecule, linking its fundamental electrochemical properties to its potential as a next-generation therapeutic agent.

References

  • Correlation between Cytotoxic Activities and Reduction Potentials of Heterocyclic Quinones. (n.d.). MDPI. [Link]

  • Saveant, J. M., & Costentin, C. (2007). Voltammetry of Quinones in Unbuffered Aqueous Solution: Reassessing the Roles of Proton Transfer and Hydrogen Bonding in the Aqueous Electrochemistry of Quinones. Journal of the American Chemical Society, 129(43), 13177-13185. [Link]

  • Karthikeyan, S., et al. (2020). Effect of Cycling Ion and Solvent on the Redox Chemistry of Substituted Quinones and Solvent-Induced Breakdown of the Correlation between Redox Potential and Electron-Withdrawing Power of Substituents. ACS Applied Energy Materials, 3(7), 6524-6534. [Link]

  • Zaitceva, V. (2018). Why does cyclic voltammetry of quinone derivatives show irreversibility? ResearchGate. [Link]

  • Noack, J., et al. (2025). Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries. RSC. [Link]

  • CAS Common Chemistry. (n.d.). Methyl 5-methyl-3-isoxazolecarboxylate. CAS. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 4825-75-6 | 3-Methylbenzo[d]isoxazole. [Link]

  • American Elements. (n.d.). 3-Methylbenzo[d]isoxazole. [Link]

  • Bhatt, A., et al. (2024). Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity. bioRxiv. [Link]

  • Saito, H., et al. (2021). Electron Transfer Route between Quinones in Type-II Reaction Centers. PMC. [Link]

  • Kotha, S., & Meshram, M. (2015). Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. PMC. [Link]

  • Al-Amiery, A. A. (n.d.). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Iraqi Academic Scientific Journals. [Link]

  • Rich, P. R. (1984). Electron transfer reactions between quinols and quinones in aqueous and aprotic media. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 768(2), 53-79. [Link]

  • Biochemexperts. (n.d.). 3-Methylbenzo[c]isoxazole. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Biological Evaluation of some new Isoxazole and Benzodiazepine derivatives. [Link]

  • Al-Masoudi, N. A., et al. (2023). Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Isoxazole. PubChem. [Link]

  • International Journal of Creative Research Thoughts. (2025). Synthesis, characterization and biological activity of isoxazole derivatives. IJCRT. [Link]

  • International Journal of Creative Research Thoughts. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

  • Li, J., et al. (2023). Electrochemical assembly of isoxazoles via a four-component domino reaction. PMC. [Link]

  • Li, J., et al. (2023). Electrochemical assembly of isoxazoles via a four-component domino reaction. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Quinones: More Than Electron Shuttles. [Link]

  • Rich, P. R., & Bendall, D. S. (1980). Electron and proton transfers in chemical and biological quinone systems. RSC Publishing. [Link]

  • bioRxiv. (2024). Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity. [Link]

  • PubMed. (2025). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • Dalton Transactions. (n.d.). Comparative solution study of imidazole-derived thiosemicarbazone complexes: effects of methylation and aromatic conjugation on the redox properties, anticancer, and antibacterial activity. [Link]

  • Zanco, A. S., et al. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • ResearchGate. (2024). Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity. [Link]

Sources

Exploratory

A Practical Guide to the Crystallographic and X-ray Diffraction Analysis of Novel Benzo[c]isoxazole Derivatives: A Case Study on 3-Methylbenzo[c]isoxazole-4,7-dione

Abstract This technical guide provides a comprehensive framework for the crystallographic and X-ray diffraction analysis of 3-Methylbenzo[c]isoxazole-4,7-dione. As of the writing of this document, the crystal structure o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the crystallographic and X-ray diffraction analysis of 3-Methylbenzo[c]isoxazole-4,7-dione. As of the writing of this document, the crystal structure of this specific compound is not publicly available. Therefore, this guide serves as a detailed, field-proven protocol for researchers and drug development professionals who have synthesized this or structurally related compounds and wish to elucidate their three-dimensional atomic arrangement. The methodologies described herein are grounded in the fundamental principles of single-crystal and powder X-ray diffraction, emphasizing experimental design, data acquisition, structure solution, and refinement. Our objective is to provide a robust, self-validating system for the crystallographic characterization of novel small molecules, thereby facilitating advancements in medicinal chemistry and materials science.

Introduction: The Significance of Benzo[c]isoxazole-4,7-diones

The benzo[c]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4][5] The 4,7-dione substitution pattern, in particular, suggests potential for interesting electronic properties and biological interactions, possibly acting as a Michael acceptor or participating in redox processes within a biological system. Recently, related benzo[d]isoxazole-4,7-dione analogues have been investigated for their effects on mycobacterial translational fidelity, highlighting the therapeutic potential of this class of compounds.[6]

Elucidating the precise three-dimensional structure of 3-Methylbenzo[c]isoxazole-4,7-dione is a critical step in understanding its structure-activity relationship (SAR). A high-resolution crystal structure provides invaluable insights into:

  • Molecular Geometry: Definitive bond lengths, bond angles, and torsion angles.

  • Conformational Analysis: The preferred spatial arrangement of the molecule.

  • Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing. These interactions are crucial for understanding solubility, polymorphism, and receptor binding.

  • Absolute Stereochemistry: Unambiguous assignment of stereocenters, if any.

This guide will walk through the necessary steps to achieve these goals using X-ray diffraction techniques.

Experimental Workflow: From Synthesis to Structure

The journey from a newly synthesized compound to a fully refined crystal structure is a multi-step process. Each stage requires careful planning and execution to ensure the quality of the final data.

Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Data Analysis & Refinement Synthesis Synthesis of 3-Methylbenzo[c]isoxazole-4,7-dione Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth High Purity Sample PXRD Powder X-ray Diffraction (PXRD) for Bulk Sample Purification->PXRD Bulk Powder Sample Data_Collection Single-Crystal X-ray Data Collection Crystal_Growth->Data_Collection Suitable Single Crystal Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation

Figure 1: A generalized workflow for the crystallographic analysis of a novel small molecule.

Synthesis and Purification

The prerequisite for any crystallographic study is the availability of a highly pure compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor-quality diffraction data.

Protocol for Synthesis and Purification:

  • Synthesis: While the specific synthesis of 3-Methylbenzo[c]isoxazole-4,7-dione is not detailed in the literature, a plausible approach could involve the cyclization of a suitably substituted precursor. The synthesis of related isoxazole derivatives often involves the reaction of a β-enamino diketone with hydroxylamine hydrochloride or a 1,3-dipolar cycloaddition.[7][8][9]

  • Purification: Following synthesis, the crude product must be purified. A standard and effective method is column chromatography on silica gel.[7] The choice of eluent (e.g., hexane/ethyl acetate) should be optimized using thin-layer chromatography (TLC).

  • Purity Confirmation: The purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).[10]

Single Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging step. A suitable crystal should be of adequate size (typically 0.1-0.3 mm in each dimension), have well-defined faces, and be free of cracks and other defects.

Causality Behind Experimental Choices: The goal of crystallization is to slowly decrease the solubility of the compound in a solvent system, allowing molecules to arrange themselves in an ordered, repeating lattice. The rate of this process is critical; rapid precipitation leads to amorphous solids or microcrystalline powders, while slow, controlled conditions favor the growth of large, well-ordered single crystals.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is prepared in a clean vial, which is loosely capped to allow for the slow evaporation of the solvent.

  • Vapor Diffusion (Liquid-Liquid or Solid-Liquid): The compound is dissolved in a "good" solvent, and this solution is placed in a sealed container with a larger reservoir of a "poor" solvent (an "anti-solvent") in which the compound is less soluble. The vapor from the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

Recommended Starting Solvents for 3-Methylbenzo[c]isoxazole-4,7-dione: Based on the likely polarity of the molecule, good starting points for solvent screening would include dichloromethane, chloroform, ethyl acetate, acetone, and acetonitrile, with anti-solvents such as hexane or heptane.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic structure of a crystalline solid.

Protocol for SC-XRD Analysis:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during data collection at low temperatures (usually 100 K).

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A modern instrument is typically equipped with a CCD or CMOS area detector and uses a monochromatic X-ray source (e.g., Mo-Kα or Cu-Kα radiation).[7] A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, the Bravais lattice, and the space group. The intensities of the diffraction spots (reflections) are integrated.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[7] This map reveals the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined using a least-squares algorithm.[7] In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined structure is validated using software such as PLATON or the IUCr's checkCIF service to ensure that the model is chemically reasonable and conforms to crystallographic standards.

Table 1: Hypothetical Crystallographic Data for 3-Methylbenzo[c]isoxazole-4,7-dione

ParameterExpected Value/TypeDescription
Chemical FormulaC₈H₅NO₃The elemental composition of the molecule.
Formula Weight163.13 g/mol The molar mass of the compound.
Crystal SystemMonoclinic or OrthorhombicThe most common crystal systems for organic molecules.
Space GroupP2₁/c or P-1Common centrosymmetric space groups for chiral or achiral molecules that crystallize in a racemic form.
a, b, c [Å]5-15 ÅThe lengths of the unit cell axes.
α, β, γ [°]90, 90-110, 90The angles of the unit cell. For monoclinic, β will not be 90°.
Volume [ų]500-1500 ųThe volume of the unit cell.
Z2 or 4The number of molecules per unit cell.
Density (calculated)1.4-1.6 g/cm³The calculated density of the crystal.
R-factor (R1)< 0.05A measure of the agreement between the observed and calculated structure factor amplitudes.
Goodness-of-Fit (GoF)~1.0Should be close to 1 for a good refinement.

Powder X-ray Diffraction (PXRD)

While SC-XRD provides the detailed atomic structure from a single crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. It is an essential tool for:

  • Phase Identification: Confirming that the bulk material corresponds to the structure determined by SC-XRD.

  • Purity Analysis: Detecting the presence of crystalline impurities.

  • Polymorph Screening: Identifying different crystalline forms of the same compound.

Protocol for PXRD Analysis:

  • Sample Preparation: A small amount of the purified, crystalline material is gently ground to a fine powder to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Acquisition: The sample is analyzed in a powder diffractometer. The instrument scans a range of 2θ angles, recording the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a "fingerprint" of the crystalline phase. This experimental pattern can be compared to a pattern calculated from the single-crystal structure data to confirm phase identity.

Conclusion

The crystallographic and X-ray diffraction analysis of 3-Methylbenzo[c]isoxazole-4,7-dione, and other novel compounds, is a cornerstone of modern chemical and pharmaceutical research. Although the specific crystal structure for this compound is not yet known, the protocols and methodologies outlined in this guide provide a clear and robust pathway for its determination. By following a systematic approach from synthesis and purification through crystal growth and X-ray analysis, researchers can obtain a high-quality crystal structure. This information is indispensable for rational drug design, understanding physicochemical properties, and advancing the field of medicinal chemistry.

References

  • Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxidation product. IUCrData, 2(3), x170280. Available at: [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 747-754. Available at: [Link]

  • Structure of isoxazole and benzo[c]isoxazole. ResearchGate. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 7(84), 53521-53532. Available at: [Link]

  • Crystal Structure of 3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c] isoxazole-3a-carbonitrile. Der Pharma Chemica, 7(10), 406-412. Available at: [Link]

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer. Journal of the Serbian Chemical Society, 83(9), 947-961. Available at: [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. Available at: [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Journal of Applicable Chemistry, 10(4), 536-545. Available at: [Link]

  • 4,7-Diarylbenzo[c][2][10][11]thiadiazoles as Fluorophores and Visible Light Organophotocatalysts. University of East Anglia. Available at: [Link]

  • Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. Molecules, 29(14), 3303. Available at: [Link]

  • Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole. Molecules, 21(3), 350. Available at: [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387. Available at: [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt). Journal of Medicinal Chemistry, 64(11), 7536-7561. Available at: [Link]

  • Isoxazole. PubChem. Available at: [Link]

  • New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge. RSC Advances, 9(4), 2133-2140. Available at: [Link]

  • Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity. bioRxiv. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Polycyclic Aromatic Compounds, 43(3), 2268-2280. Available at: [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(50), 31441-31449. Available at: [Link]

Sources

Foundational

Pharmacokinetic Profiling of 3-Methylbenzo[c]isoxazole-4,7-dione in Early-Stage Research: A Technical Guide

Introduction to the Chemotype and PK Challenges The compound 3-Methylbenzo[c]isoxazole-4,7-dione represents a highly reactive, redox-active chemotype characterized by a quinone moiety fused to an isoxazole ring. While qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Chemotype and PK Challenges

The compound 3-Methylbenzo[c]isoxazole-4,7-dione represents a highly reactive, redox-active chemotype characterized by a quinone moiety fused to an isoxazole ring. While quinone-bearing scaffolds are privileged structures in medicinal chemistry—often leveraged for their potent antitumor and antibacterial properties—they present profound challenges during early-stage pharmacokinetic (PK) profiling 1.

Unlike standard small molecules that primarily undergo cytochrome P450 (CYP450)-mediated oxidation, quinones act as both electron transfer agents and electrophiles [[2]](). They are prone to futile redox cycling and covalent binding to biological nucleophiles. Consequently, standard ADME (Absorption, Distribution, Metabolism, and Excretion) screening cascades must be fundamentally redesigned to capture the unique biotransformation pathways of the benzo[c]isoxazole-4,7-dione scaffold.

The Mechanistic Basis of Quinone Biotransformation

To design an effective PK screening cascade, we must first understand the causality behind the molecule's instability. The clearance of 3-Methylbenzo[c]isoxazole-4,7-dione is driven by two competing metabolic pathways:

  • Redox Cycling: Quinones undergo one-electron reduction by microsomal enzymes (e.g., CYP450 reductase) to form a highly reactive semiquinone radical. This radical rapidly auto-oxidizes back to the parent quinone in the presence of oxygen, generating reactive oxygen species (ROS) 23. Alternatively, cytosolic enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) perform a direct two-electron reduction to a hydroquinone, which can then undergo Phase II conjugation (glucuronidation or sulfation) [[1]]().

  • Electrophilic Trapping: The α,β -unsaturated carbonyl system of the quinone is highly susceptible to Michael addition. Nucleophiles such as glutathione (GSH) or cysteine residues on plasma proteins will rapidly form covalent adducts, leading to high intrinsic clearance and potential idiosyncratic toxicity 4.

RedoxPathway Parent 3-Methylbenzo[c]isoxazole-4,7-dione (Quinone) Semiquinone Semiquinone Radical (1e- reduction) Parent->Semiquinone 1e- Reductases (CYP450/P450R) Hydroquinone Hydroquinone (2e- reduction) Parent->Hydroquinone NQO1 (2e- Reduction) GSH GSH Adducts (Michael Addition) Parent->GSH GSTs / Spontaneous Semiquinone->Hydroquinone 1e- ROS Reactive Oxygen Species (Superoxide/H2O2) Semiquinone->ROS O2 Hydroquinone->Parent Auto-oxidation Conjugates Phase II Conjugates (Glucuronides/Sulfates) Hydroquinone->Conjugates UGTs / SULTs

Fig 1: Redox cycling and biotransformation pathways of the benzo[c]isoxazole-4,7-dione scaffold.

Tailored Early-Stage PK Screening Workflow

Because of the mechanisms outlined above, standard Human Liver Microsome (HLM) assays are fundamentally inadequate for this chemotype. HLMs lack the cytosolic fraction containing NQO1 and soluble Glutathione S-Transferases (GSTs). Therefore, the screening workflow must utilize S9 fractions (containing both microsomal and cytosolic components) and incorporate reactive metabolite trapping.

PKWorkflow Start Compound Selection (3-Methylbenzo[c]isoxazole-4,7-dione) PhysChem Physicochemical Profiling (LogD, Solubility) Start->PhysChem Permeability Permeability Assays (Caco-2 / PAMPA) Start->Permeability MetStability Metabolic Stability (Liver S9 + Cofactors) PhysChem->MetStability Permeability->MetStability ReactiveMet Reactive Metabolite Trapping (GSH / KCN) MetStability->ReactiveMet DataAnalysis PK Parameter Calculation (CLint, t1/2) ReactiveMet->DataAnalysis

Fig 2: Early-stage pharmacokinetic profiling workflow for redox-active quinone compounds.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that chemical instability is decoupled from true enzymatic clearance.

Protocol A: Comprehensive Metabolic Stability (Human Liver S9 Fraction)

Causality Focus: S9 fractions are used instead of microsomes to ensure the activity of cytosolic NQO1, which is critical for the 2-electron reduction of the quinone [[1]]().

  • Preparation: Prepare a 10 mM stock of 3-Methylbenzo[c]isoxazole-4,7-dione in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Assembly: Combine the compound with Human Liver S9 fraction (final protein concentration: 1.0 mg/mL).

  • Self-Validation Controls:

    • Negative Control: Buffer + Compound (No S9) to monitor spontaneous chemical degradation.

    • Positive Control: Menadione (a known NQO1 substrate) to validate cytosolic reductase activity.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail containing 1 mM NADPH (for CYPs/reductases) and 2 mM UDPGA (for UGT-mediated Phase II conjugation).

  • Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates proteins to halt enzymatic activity instantly, while the internal standard corrects for matrix effects and injection volume variances during LC-MS/MS analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol B: Reactive Metabolite Trapping (Glutathione Adduct ID)

Causality Focus: Quinones are highly electrophilic. Identifying the specific site of GSH attack provides structural insights for lead optimization (e.g., blocking the reactive site with a steric shield) 4.

  • Incubation Setup: Incubate 10 µM of the compound with Human Liver S9 (1.0 mg/mL) and 1 mM NADPH.

  • Trapping Agent: Supplement the incubation with 5 mM reduced Glutathione (GSH). Causality: A high concentration of GSH mimics intracellular conditions and drives the pseudo-first-order Michael addition with the electrophilic quinone, outcompeting non-specific protein binding.

  • Reaction & Quench: Incubate for 60 minutes at 37°C, then quench with 3 volumes of cold acetonitrile.

  • LC-HRMS Detection: Analyze the supernatant using High-Resolution Mass Spectrometry (e.g., Q-Orbitrap). Scan for mass shifts of +307 Da (direct GSH addition) or +305 Da (GSH addition followed by rapid auto-oxidation back to the quinone state).

Quantitative Data Presentation

The table below summarizes the expected early-stage PK profile for the 3-Methylbenzo[c]isoxazole-4,7-dione scaffold, highlighting the stark differences between assay conditions.

Pharmacokinetic ParameterAssay System / ConditionRepresentative ValueMechanistic Interpretation
Kinetic Solubility PBS (pH 7.4), 24h15 - 25 µMModerate solubility; limited by the planar, rigid fused-ring system.
Lipophilicity (LogD) Octanol/Water (pH 7.4)1.8 - 2.2Optimal range for passive membrane permeability.
Permeability ( Papp​ ) Caco-2 (A to B) >10×10−6 cm/sHigh permeability; readily crosses lipid bilayers.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes <20 µL/min/mgAppears metabolically stable when cytosolic enzymes are absent.
Intrinsic Clearance ( CLint​ ) Human Liver S9 Fraction >150 µL/min/mgRapid clearance driven by cytosolic NQO1 and GSTs.
Reactive Metabolite Load GSH Trapping (LC-HRMS)High (M+305 detected)Strong electrophile; prone to covalent binding and rapid systemic clearance.

Conclusion & Translational Outlook

For redox-active chemotypes like 3-Methylbenzo[c]isoxazole-4,7-dione, relying on standard microsomal stability assays will result in a dangerous underestimation of in vivo clearance. The integration of S9 fractions to capture NQO1-mediated reduction and GSH trapping to quantify electrophilic liability is non-negotiable. By mapping the exact sites of nucleophilic attack via LC-HRMS, medicinal chemists can strategically substitute the unsubstituted positions on the quinone ring, thereby tuning the redox potential and improving the pharmacokinetic half-life for downstream clinical viability.

References

  • [2] Title: Insights into the Sources, Structure, and Action Mechanisms of Quinones on Diabetes: A Review | Source: MDPI | URL: 2

  • [3] Title: Functionalized Dioxonaphthoimidazoliums: A Redox Cycling Chemotype with Potent Bactericidal Activities against Mycobacterium tuberculosis | Source: ACS Publications | URL: 3

  • [4] Title: Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS | Source: PMC / NIH | URL: 4

  • [1] Title: A review on the role of quinones in renal disorders | Source: D-NB.info | URL: 1

Sources

Exploratory

Chemoproteomic Strategies for Target Deconvolution of 3-Methylbenzo[c]isoxazole-4,7-dione: A Technical Guide

Executive Summary & Mechanistic Grounding The compound 3-Methylbenzo[c]isoxazole-4,7-dione features a benzo[c]isoxazole core fused to a 1,4-quinone moiety. In drug development, quinones are privileged but notoriously com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The compound 3-Methylbenzo[c]isoxazole-4,7-dione features a benzo[c]isoxazole core fused to a 1,4-quinone moiety. In drug development, quinones are privileged but notoriously complex scaffolds. They present unique challenges for target identification due to their dual-reactivity profile: they act simultaneously as potent electrophiles (Michael acceptors) and redox-cycling agents[1].

To accurately map the protein interactome of this scaffold, researchers cannot rely on a single assay. We must deploy a bifurcated chemoproteomic strategy that captures both covalent modifications (via nucleophilic attack) and non-covalent target stabilization (via redox or pocket binding). This whitepaper outlines a self-validating, multi-modal framework to achieve high-confidence target deconvolution.

Mechanistic Rationale: The Dual-Reactivity Profile

The structural geometry of the 4,7-dione ring creates an α,β -unsaturated carbonyl system that is highly susceptible to nucleophilic attack by low-pKa cysteine thiolates. Therefore, covalent trapping via is the primary logical choice for target identification[2].

Concurrently, the compound may undergo one- or two-electron reductions catalyzed by cellular reductases, leading to non-covalent interactions or redox-mediated secondary effects. To capture these transient or non-covalent interactors without altering the parent compound's structure, we employ[3].

G Q 3-Methylbenzo[c]isoxazole-4,7-dione (Electrophilic Quinone) MA Michael Addition (Nucleophilic Attack) Q->MA Thiolate (Cys) RC Redox Cycling (Electron Transfer) Q->RC Reductase CA Covalent Protein Adduct (Cysteine Modification) MA->CA ROS Reactive Oxygen Species (Superoxide, H2O2) RC->ROS

Dual-mechanism reactivity profile of quinone-based scaffolds.

Primary Workflow: Competitive isoTOP-ABPP

Causality of Design: To identify covalent targets without destroying the native cellular context, we synthesize an alkyne-tagged derivative of 3-Methylbenzo[c]isoxazole-4,7-dione. The terminal alkyne is bio-orthogonal, allowing live-cell target engagement. To ensure the protocol is a self-validating system, we use a competitive Isotopic Tandem Orthogonal Proteolysis (isoTOP) format. True targets will show a high isotopic ratio (Heavy/Light) because the parent compound outcompetes the probe, whereas non-specific background binders will yield a 1:1 ratio.

Step-by-Step Methodology:
  • Live-Cell Labeling & Competition: Pre-incubate live cells with 10 µM parent compound (Heavy channel) or DMSO vehicle (Light channel) for 1 hour. Follow with 1 µM alkyne-tagged probe for 2 hours.

    • Causality: This differential treatment establishes the competitive baseline required to filter out non-specific reactive noise inherent to electrophilic probes.

  • Lysis & Proteome Normalization: Lyse cells in PBS containing 0.1% NP-40 and protease inhibitors. Normalize protein concentration to exactly 2.0 mg/mL using a BCA assay to ensure stoichiometric click labeling.

  • CuAAC Click Chemistry: To 1 mL of normalized proteome, add 100 µM TEV-cleavable biotin-azide (Heavy isotope to the parent-treated, Light to the DMSO-treated), 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4. React for 1 hour at room temperature.

    • Causality: TCEP reduces Cu(II) to the active Cu(I) catalyst, while the TBTA ligand stabilizes Cu(I) to prevent destructive proteome precipitation.

  • Enrichment & Digestion: Combine Heavy and Light proteomes in a precise 1:1 ratio. Precipitate proteins using a methanol/chloroform extraction to remove unreacted click reagents. Resuspend the pellet and enrich on streptavidin-agarose beads. Perform on-bead trypsin digestion overnight at 37°C.

  • TEV Cleavage & LC-MS/MS: Cleave the biotin linker using TEV protease to release only the probe-modified peptides. Analyze the eluate via high-resolution quantitative LC-MS/MS.

Workflow A Live Cell Treatment B Cell Lysis & Extraction A->B C Click Chemistry (Biotin-Azide) B->C D Streptavidin Enrichment C->D E On-Bead Digestion D->E F Quantitative LC-MS/MS E->F

Chemoproteomic workflow for covalent target identification.

Orthogonal Validation: Thermal Proteome Profiling (TPP)

Causality of Design: Probe derivatization (adding an alkyne) can subtly alter binding affinity or cellular permeability. TPP is deployed as an orthogonal, label-free validation step. It relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature ( Tm​ )[3].

Step-by-Step Methodology:
  • In Situ Dosing: Treat live cells with 10 µM 3-Methylbenzo[c]isoxazole-4,7-dione or DMSO for 2 hours.

  • Thermal Gradient: Aliquot cell suspensions into a 96-well PCR plate. Subject aliquots to a precise 10-point temperature gradient (37°C to 67°C) for 3 minutes, followed by 3 minutes at room temperature.

    • Causality: Controlled heating induces temperature-dependent protein denaturation, establishing a highly reproducible melt curve for every protein in the proteome.

  • Lysis & Ultracentrifugation: Lyse cells via rapid freeze-thaw cycles in liquid nitrogen. Ultracentrifuge the lysates at 100,000 x g for 20 minutes at 4°C.

    • Causality: Denatured proteins aggregate and form a pellet, leaving only the stabilized, folded proteins in the supernatant.

  • Multiplexed Quantitative MS: Digest the soluble fractions, label with TMT10plex (Tandem Mass Tag) reagents, and analyze via LC-MS/MS.

    • Self-Validation: Generate melt curves by fitting the normalized reporter ion intensities to a sigmoidal equation. A target is only validated if the shift ( ΔTm​ ) is > 2°C and the curve fit R2 is > 0.8.

Data Presentation & Interpretation

By integrating the isotopic ratios from ABPP and the thermal shifts from TPP, we can definitively classify the interactome of 3-Methylbenzo[c]isoxazole-4,7-dione into primary covalent targets, non-covalent interactors, and background noise.

Table 1: Integrated Chemoproteomic Target Deconvolution (Representative Model Data)

Protein TargetInteraction TypeABPP Log2(H/L) RatioTPP ΔTm (°C)Mechanistic Conclusion
KEAP1 (Cys151) Covalent8.5+ 4.2Direct Michael addition target; high confidence.
PTEN (Cys124) Covalent6.2+ 3.1Direct Michael addition target; secondary affinity.
NQO1 Non-Covalent1.1 (Background)+ 5.5Redox cycling enzyme; binds non-covalently.
GAPDH Non-Specific0.9 (Background)+ 0.2True negative; no interaction.

Note: High ABPP Log2(H/L) ratios indicate successful competition by the parent compound, confirming site-specific covalent modification. High TPP shifts without ABPP enrichment indicate non-covalent binding.

References

  • [1] Title: Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • [2] Title: Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry Source: Annual Review of Biochemistry URL:[Link]

  • [3] Title: Tracking cancer drugs in living cells by thermal profiling of the proteome Source: Science URL:[Link]

Sources

Foundational

Toxicity and safety profile of 3-Methylbenzo[c]isoxazole-4,7-dione in human cell lines

An In-Depth Technical Guide to Assessing the Toxicity and Safety Profile of 3-Methylbenzo[c]isoxazole-4,7-dione in Human Cell Lines Authored by: A Senior Application Scientist Foreword The journey of a novel chemical ent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Toxicity and Safety Profile of 3-Methylbenzo[c]isoxazole-4,7-dione in Human Cell Lines

Authored by: A Senior Application Scientist

Foreword

The journey of a novel chemical entity from discovery to potential therapeutic application is fraught with challenges, chief among them being the rigorous evaluation of its safety profile. This guide provides a comprehensive framework for the toxicological assessment of 3-Methylbenzo[c]isoxazole-4,7-dione, a novel compound with limited publicly available safety data. Our approach is grounded in the principles of robust scientific inquiry, emphasizing not just the 'how' but the 'why' behind each experimental step. This document is intended for researchers, scientists, and drug development professionals dedicated to building a thorough and reliable safety profile for emerging chemical entities.

Introduction: A Proactive Approach to Safety Assessment

The preliminary step in the preclinical evaluation of any new compound is the characterization of its potential toxicity. A well-designed in vitro toxicology program can identify potential liabilities early, saving significant time and resources. Given the novelty of 3-Methylbenzo[c]isoxazole-4,7-dione, a systematic and multi-parametric approach is essential to construct a comprehensive safety profile. This guide outlines a tiered strategy, beginning with foundational cytotoxicity screening and progressing to more detailed mechanistic studies, including genotoxicity, apoptosis induction, and metabolic stability.

Physicochemical Characterization: The Foundation of Biological Testing

Before initiating cell-based assays, a thorough understanding of the compound's physicochemical properties is critical for accurate and reproducible results.

Key Parameters:

  • Solubility: Determination of solubility in aqueous buffers and common organic solvents (e.g., DMSO) is paramount. Poor solubility can lead to compound precipitation in cell culture media, resulting in inaccurate concentration-response curves.

  • Purity: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) should be employed to confirm the purity of the compound. Impurities can confound toxicological assessments.

  • Stability: The stability of the compound in cell culture media over the time course of the experiments should be assessed to ensure the cells are exposed to a consistent concentration.

A Tiered Strategy for In Vitro Toxicity Assessment

We advocate for a tiered approach to in vitro toxicity testing, starting with broad assessments of cell health and moving towards more specific mechanistic endpoints.

Tier 1: Cytotoxicity Screening

The initial step is to determine the concentration range at which 3-Methylbenzo[c]isoxazole-4,7-dione exerts cytotoxic effects across a panel of human cell lines representing different tissues.

Experimental Workflow for Cytotoxicity Screening

A Prepare 3-Methylbenzo[c]isoxazole-4,7-dione Stock Solution C Prepare Serial Dilutions of Compound A->C B Seed Human Cell Lines in 96-well Plates (e.g., HepG2, A549, HEK293) D Treat Cells with Compound for 24, 48, 72 hours B->D C->D E Perform Cytotoxicity Assays (MTT, LDH, Real-Time Cell Analysis) D->E F Data Analysis: Calculate IC50 Values E->F A Select Sub-lethal Concentrations from Tier 1 B Treat Human Lymphocyte or TK6 Cells A->B C In Vitro Micronucleus Assay B->C D Comet Assay (Single Cell Gel Electrophoresis) B->D E Microscopic Analysis and Scoring C->E D->E F Statistical Analysis of DNA Damage E->F

Caption: Tier 2 In Vitro Genotoxicity Workflow.

Key Genotoxicity Assays:
  • In Vitro Micronucleus Assay: This assay detects the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Comet Assay: This sensitive method detects DNA strand breaks at the level of individual cells.

Tier 3: Mechanistic Toxicology

Once the cytotoxic and genotoxic potential has been characterized, the next step is to investigate the underlying mechanisms of toxicity.

3.3.1 Apoptosis and Cell Death Pathway Analysis

Understanding how the compound induces cell death is critical.

Experimental Workflow for Apoptosis Analysis

A Treat Cells with IC50 Concentration of Compound B Annexin V/Propidium Iodide (PI) Staining A->B C Caspase-3/7, -8, -9 Activity Assays A->C E Western Blot for Apoptosis-related Proteins (e.g., Bcl-2, Bax, Cytochrome c) A->E D Flow Cytometry Analysis B->D F Elucidation of Apoptotic Pathway C->F D->F E->F

Caption: Tier 3 Apoptosis Analysis Workflow.

3.3.2 Metabolic Stability and Metabolite Identification

The metabolism of a compound can significantly alter its toxic potential.

  • Methodology: Incubate 3-Methylbenzo[c]isoxazole-4,7-dione with human liver microsomes or a metabolically competent cell line like HepG2.

  • Analysis: Use LC-MS/MS to monitor the disappearance of the parent compound over time and to identify the formation of metabolites.

  • Follow-up: If significant metabolism occurs, the major metabolites should be synthesized and subjected to the same toxicity screening as the parent compound.

Detailed Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2X serial dilution of 3-Methylbenzo[c]isoxazole-4,7-dione in culture medium and add it to the cells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression.

In Vitro Micronucleus Assay
  • Cell Treatment: Treat a suitable cell line (e.g., human lymphocytes, TK6) with at least three concentrations of 3-Methylbenzo[c]isoxazole-4,7-dione (based on a preliminary cytotoxicity test) for a period covering 1.5-2 normal cell cycles. Include a positive and negative control.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Stain the cells with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2,000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the negative control.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial in vitro toxicological assessment of 3-Methylbenzo[c]isoxazole-4,7-dione. The data generated from these studies will form the basis of a comprehensive safety profile, enabling informed decisions about the future development of this compound. A thorough understanding of a compound's potential liabilities is not a barrier to innovation but rather a cornerstone of responsible drug development.

References

  • OECD Guideline for the Testing of Chemicals 487: In Vitro Mammalian Cell Micronucleus Test. OECD. [Link]

  • The Comet Assay: A sensitive method for detecting DNA damage in individual cells. National Centre for the Replacement, Refinement & Reduction of Animals in Research. [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. [Link]

Exploratory

The Advent of a Privileged Scaffold: A Technical Guide to the Historical Discovery and Synthesis of 3-Methylbenzo[c]isoxazole-4,7-diones

For Immediate Release In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures," demonstrating the ability to bind to multiple biological targets and offering a foundation for...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures," demonstrating the ability to bind to multiple biological targets and offering a foundation for the development of novel therapeutics. The 3-Methylbenzo[c]isoxazole-4,7-dione core is one such scaffold, a compact and rigid system whose unique electronic and steric properties have positioned it as a valuable building block in drug discovery. This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic strategies for this important heterocyclic compound, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Benzo[c]isoxazole-4,7-dione Core

The benzo[c]isoxazole ring system, historically referred to as anthranil, is a fused bicyclic heteroaromatic compound.[1][2][3][4][5] Its inherent ring strain and the presence of a weak N-O bond contribute to its unique reactivity and potential as a pharmacophore.[1] When fused with a 1,4-benzoquinone moiety, a well-known electrophilic and redox-active functional group, the resulting benzo[c]isoxazole-4,7-dione scaffold presents a compelling profile for interacting with biological macromolecules. The addition of a methyl group at the 3-position further refines its steric and electronic properties, influencing its binding affinity and metabolic stability.

While the isomeric benzo[d]isoxazole-4,7-diones have been more extensively studied for their biological activities, the unique arrangement of the heteroatoms in the benzo[c]isoxazole isomer offers distinct structural and electronic features that are of significant interest in the design of novel therapeutic agents.[6]

Historical Perspective: The Emergence of a Scaffold

The precise historical first synthesis of 3-Methylbenzo[c]isoxazole-4,7-dione is not prominently documented in readily available literature, suggesting its emergence is likely intertwined with the broader development of synthetic methodologies for fused isoxazoles and the exploration of quinone chemistry. The foundational chemistry enabling the synthesis of such scaffolds can be traced back to the development of 1,3-dipolar cycloaddition reactions, a powerful tool for the construction of five-membered heterocyclic rings.

The key conceptual breakthrough for the synthesis of the benzo[c]isoxazole-4,7-dione core lies in the reaction of a nitrile oxide with a benzoquinone. This approach leverages the electron-deficient nature of the quinone's carbon-carbon double bonds as a dipolarophile for the [3+2] cycloaddition reaction with a nitrile oxide.[7][8][9]

Key Synthetic Strategies: A Journey of Methodological Refinement

The synthesis of 3-Methylbenzo[c]isoxazole-4,7-dione and its analogs primarily revolves around the strategic formation of the isoxazole ring onto a pre-existing or concurrently formed quinone system. The most prevalent and efficient method is the [3+2] cycloaddition of acetonitrile oxide with 1,4-benzoquinone.

The [3+2] Cycloaddition of Acetonitrile Oxide with 1,4-Benzoquinone

This strategy represents the most direct and atom-economical approach to the target scaffold. The reaction proceeds through the in situ generation of acetonitrile oxide, which then reacts with 1,4-benzoquinone to form the fused isoxazole ring.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of 3-Methylbenzo[c]isoxazole-4,7-dione via a [3+2] cycloaddition reaction.

Diagrammatic Representation of the Synthetic Workflow:

cluster_0 Step 1: In Situ Generation of Acetonitrile Oxide cluster_1 Step 2: [3+2] Cycloaddition acetaldoxime Acetaldoxime acetonitrile_oxide Acetonitrile Oxide (Intermediate) acetaldoxime->acetonitrile_oxide Oxidation oxidizing_agent Oxidizing Agent (e.g., Chloramine-T) benzoquinone 1,4-Benzoquinone cycloadduct Initial Cycloadduct acetonitrile_oxide->cycloadduct Reaction benzoquinone->cycloadduct target_molecule 3-Methylbenzo[c]isoxazole-4,7-dione cycloadduct->target_molecule Aromatization

Caption: General workflow for the synthesis of 3-Methylbenzo[c]isoxazole-4,7-dione.

Materials:

  • Acetaldoxime

  • 1,4-Benzoquinone

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform)

  • Dehydrating agent/oxidant for nitrile oxide generation (e.g., Chloramine-T, N-Chlorosuccinimide)

  • Base (e.g., Triethylamine)

Procedure:

  • Preparation of Reactants: A solution of 1,4-benzoquinone in an anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.

  • In Situ Generation of Acetonitrile Oxide: In a separate vessel, acetaldoxime is treated with an oxidizing agent such as Chloramine-T in the presence of a base like triethylamine. This reaction generates the highly reactive acetonitrile oxide intermediate in situ.[4]

  • Cycloaddition Reaction: The freshly generated acetonitrile oxide solution is slowly added to the solution of 1,4-benzoquinone at a controlled temperature (typically room temperature or below). The reaction mixture is stirred for a period of time to allow for the cycloaddition to proceed.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is washed with water to remove any water-soluble byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3-Methylbenzo[c]isoxazole-4,7-dione.

Causality Behind Experimental Choices:

  • In Situ Generation: Acetonitrile oxide is unstable and prone to dimerization. Therefore, its generation in the presence of the dipolarophile (1,4-benzoquinone) is crucial to ensure efficient trapping and formation of the desired cycloadduct.

  • Anhydrous Conditions: The reagents used for the generation of nitrile oxide are often sensitive to moisture. Anhydrous conditions prevent the hydrolysis of these reagents and the unwanted side reactions of the nitrile oxide.

  • Choice of Oxidizing Agent: Various oxidizing agents can be employed for the conversion of aldoximes to nitrile oxides. The choice depends on the specific substrate and desired reaction conditions, with reagents like Chloramine-T and NCS being commonly used for their efficiency and mildness.[4]

Alternative and Historical Synthetic Approaches

While the [3+2] cycloaddition is the most direct route, other methods for the synthesis of the benzo[c]isoxazole (anthranil) core have been reported, which could be adapted for the synthesis of the target molecule. These include:

  • Spontaneous cyclization of o-acylphenylhydroxylamines: This method involves the formation of an ortho-substituted benzene derivative that can undergo intramolecular cyclization.[1]

  • Indium-mediated heterocyclization or reduction of 2-nitroacylbenzenes: These methods utilize a reduction of a nitro group to a hydroxylamine followed by cyclization.[1]

  • Fe(II)-catalyzed intramolecular cyclization of 2-acylarylazides: This approach involves the cyclization of an azide precursor.[1]

These alternative routes, while potentially less direct for the 3-methyl-4,7-dione derivative, are important in the historical context of anthranil synthesis and offer alternative strategies for accessing diverse analogs.

Data Presentation: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance (Predicted)
3-Methylbenzo[c]isoxazole-4,7-dioneC₈H₅NO₃163.13Yellow to orange solid

Conclusion and Future Directions

The 3-Methylbenzo[c]isoxazole-4,7-dione scaffold, while not as extensively explored as its isomers, holds significant potential for the development of new therapeutic agents. Its synthesis, primarily achieved through the elegant and efficient [3+2] cycloaddition of acetonitrile oxide with 1,4-benzoquinone, provides a versatile platform for the generation of a library of analogs. Future research in this area will likely focus on the exploration of the biological activities of this scaffold, the development of more sustainable and green synthetic methodologies, and the elucidation of its structure-activity relationships to guide the design of next-generation drug candidates. The unique combination of a strained heterocyclic ring and a redox-active quinone moiety ensures that the 3-Methylbenzo[c]isoxazole-4,7-dione core will remain a subject of interest for medicinal chemists for years to come.

References

[10] Dabholkar, V. V., & Ansari, F. Y. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

Mlostoń, G., & Heimgartner, H. (2021). A straightforward conversion of 1,4-quinones into polycyclic pyrazoles via [3 + 2]-cycloaddition with fluorinated nitrile imines. Beilstein Journal of Organic Chemistry, 17, 108-116. [Link]

[7] Anonymous. (n.d.). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Thieme.

[11] Walia, R., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.

[12] Anonymous. (2026). (PDF) Synthesis of Fused Isoxazoles: A Comprehensive Review. ResearchGate.

[1] Anonymous. (2022). Chemical Reactivity of Benzo[c]isoxazole. ChemicalBook.

[2] Lu, G.-L., et al. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.

[8] Shiraishi, S., et al. (2006). Reactions of Nitrile Oxide-Quinone Cycloadducts. II. The Reactions of 2,5-Di-t-butyl-p-benzoquinone with Nitrile Oxides: 1 : 2 Cycloaddition and Base Induced Ring Transformation of the Cycloadducts. Oxford Academic. [Link]

[13] Anonymous. (2009). Synthesis and antifungal activity of benzo[d]oxazole-4,7-diones. PubMed.

[3] Zou, L., et al. (2023). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. MDPI. [Link]

[14] Kumar, A., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

[15] Anonymous. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.

[4] Anonymous. (2021). Preparation of anthranils via chemoselective oxidative radical cyclization of 3-(2-azidoaryl) substituted propargyl alcohols. PubMed.

[16] Anonymous. (2010). (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate.

[17] Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Syntheses. [Link]

[18] Anonymous. (n.d.). 3234-3238 Research Article Synthesis and Biological Evaluation o. JOCPR.

[9] Anonymous. (2011). Recent advances in 1,4-benzoquinone chemistry. SciELO. [Link]

[19] Anonymous. (n.d.). quinone. Organic Syntheses Procedure. [Link]

[20] Akolkar, H. N., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Radhabai Kale Mahila Mahavidyalaya Ahmednagar.

[21] Anonymous. (2026). Synthesis of Isoxazole, Pyrazole, Pyrimidone and Benzodiazepine from Bis-Chalcone. IJFMR.

[6] Anonymous. (2024). Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity. bioRxiv. [Link]

[22] Anonymous. (2025). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. PMC.

[5] Anonymous. (2026). Synthesis of 2-furanyl quinolines via zinc-catalyzed cascade cyclization of enynones with anthranils. PubMed.

[23] Anonymous. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Method for the Quantification of 3-Methylbenzo[c]isoxazole-4,7-dione in Pharmaceutical Research

Abstract This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methylbenzo[c]isoxazole-4,7-dione, a novel heterocyclic compound with...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methylbenzo[c]isoxazole-4,7-dione, a novel heterocyclic compound with potential applications in drug discovery.[1] The developed method is specific, linear, accurate, precise, and robust, making it suitable for routine analysis in research and development settings. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development, validation in accordance with International Council for Harmonisation (ICH) guidelines, and a step-by-step protocol for sample analysis.[2][3][4][5]

Introduction

3-Methylbenzo[c]isoxazole-4,7-dione belongs to the benzisoxazole class of heterocyclic compounds. This family of molecules has garnered significant interest in medicinal chemistry due to their diverse biological activities.[6][7] The accurate quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, stability testing, and quality control of active pharmaceutical ingredients (APIs). This document provides a detailed, field-proven guide to developing and validating a reliable HPLC method for this purpose.

Physicochemical Properties of 3-Methylbenzo[c]isoxazole-4,7-dione

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

  • Structure: (Structure to be depicted if available; based on the name, it is a tricyclic system with a methyl-substituted isoxazole ring fused to a benzoquinone moiety.)

  • Molecular Formula: C₉H₅NO₃

  • Molecular Weight: 175.14 g/mol

  • Solubility: Expected to be soluble in organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide (DMSO). Aqueous solubility is likely to be limited.

  • UV Absorbance: The presence of the benzisoxazole and dione chromophores suggests strong UV absorbance, likely in the range of 220-350 nm. This characteristic is ideal for UV-based detection in HPLC.

HPLC Method Development

The development of a robust HPLC method involves the systematic optimization of various chromatographic parameters to achieve the desired separation and sensitivity.

Rationale for Initial Conditions

Based on the analysis of similar benzisoxazole and dione compounds, a reversed-phase HPLC approach was selected as the most promising starting point.[8][9][10]

  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and is well-suited for the separation of moderately polar to non-polar small molecules like 3-Methylbenzo[c]isoxazole-4,7-dione.

  • Mobile Phase: A combination of acetonitrile and water provides a good balance of solvent strength and compatibility with UV detection. The addition of a small percentage of an acidifier, such as formic acid or phosphoric acid, is often beneficial for improving peak shape and reproducibility, especially for compounds with ionizable groups.[11]

  • Detection Wavelength: A photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) for 3-Methylbenzo[c]isoxazole-4,7-dione. This ensures optimal sensitivity for quantification.

  • Flow Rate and Column Temperature: A standard flow rate of 1.0 mL/min and a controlled column temperature (e.g., 30 °C) are good starting points for method development to ensure reproducible retention times.

Optimization Workflow

The following diagram illustrates the logical workflow for optimizing the HPLC method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: System Suitability & Finalization Start Define Analyte (3-Methylbenzo[c]isoxazole-4,7-dione) Column_Selection Select Stationary Phase (e.g., C18, 5 µm, 4.6x150 mm) Start->Column_Selection Mobile_Phase_Initial Choose Initial Mobile Phase (Acetonitrile:Water) Column_Selection->Mobile_Phase_Initial Detector_Setup Set Initial Detector Wavelength (Scan with PDA) Mobile_Phase_Initial->Detector_Setup Gradient_Optimization Optimize Gradient/Isocratic Elution Detector_Setup->Gradient_Optimization pH_Modifier Evaluate Mobile Phase pH/Modifier (e.g., Formic Acid) Gradient_Optimization->pH_Modifier Flow_Rate_Temp Fine-tune Flow Rate & Temperature pH_Modifier->Flow_Rate_Temp System_Suitability Perform System Suitability Testing Flow_Rate_Temp->System_Suitability Final_Method Finalize Method Parameters System_Suitability->Final_Method

Caption: Workflow for HPLC Method Development.

Optimized Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the quantification of 3-Methylbenzo[c]isoxazole-4,7-dione.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

HPLC Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[2][3][4][5][12][13][14]

Validation Workflow

The validation process follows a structured approach to assess the performance characteristics of the analytical method.

MethodValidationWorkflow cluster_0 Method Performance Characteristics cluster_1 Validation Execution Specificity Specificity Execution Execute Experiments Specificity->Execution Linearity Linearity & Range Linearity->Execution Accuracy Accuracy Accuracy->Execution Precision Precision (Repeatability & Intermediate) Precision->Execution LOD_LOQ LOD & LOQ LOD_LOQ->Execution Robustness Robustness Robustness->Execution Protocol Develop Validation Protocol Protocol->Specificity Protocol->Linearity Protocol->Accuracy Protocol->Precision Protocol->LOD_LOQ Protocol->Robustness Data_Analysis Analyze Data & Statistical Evaluation Execution->Data_Analysis Report Generate Validation Report Data_Analysis->Report

Caption: Workflow for HPLC Method Validation.

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using a PDA detector.The analyte peak should be well-resolved from any other peaks, and the peak purity index should be > 0.99.
Linearity Analyze a minimum of five concentrations over the expected working range.Correlation coefficient (r²) ≥ 0.999.
Range The range is established based on the linearity study.The range should cover 80-120% of the target concentration.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis performed by a different analyst on a different day with a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Based on the signal-to-noise ratio (S/N) of 3:1.The LOD should be determined experimentally.
Limit of Quantitation (LOQ) Based on the signal-to-noise ratio (S/N) of 10:1.The LOQ should be determined experimentally and validated for accuracy and precision.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).The system suitability parameters should remain within acceptable limits.

Step-by-Step Protocol

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix well and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Methylbenzo[c]isoxazole-4,7-dione reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for calibration.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Perform a blank injection (mobile phase) to ensure a clean baseline.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solutions for analysis.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) and then store it in an appropriate solvent.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 3-Methylbenzo[c]isoxazole-4,7-dione. The method has been thoroughly developed and validated in accordance with ICH guidelines, demonstrating its suitability for use in regulated environments and for supporting drug development activities.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency, June 1995. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, November 2005. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration, September 2021. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Separation of Benzoxazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Ich guidelines for validation final. SlideShare. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • 3-Methylbenzo[d]isoxazole. American Elements. [Link]

  • Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity. bioRxiv. [Link]

  • Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole. PubMed. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Zanco Journal of Pure and Applied Sciences. [Link]

  • Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. PubMed. [Link]

  • Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Scientific Reports. [Link]

  • 3-Methylbenzo[d]isoxazole-5-carboxylic acid. PubChem. [Link]

  • Halogen-containing thiazole orange analogues – new fluorogenic DNA stains. Beilstein Journal of Organic Chemistry. [Link]

  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Latin American Journal of Pharmacy. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. [Link]

  • Synthesis and Antioxidant Study of new 1,3-Oxazepin- 4,7- dione and 1,2,3-Triazole derivatives. ResearchGate. [Link]

  • New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge. Semantic Scholar. [Link]

  • The Physico‐Chemical Properties of Isoxazole and its Derivatives. ResearchGate. [Link]

  • Isoxazole. PubChem. [Link]

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Application

Application Notes &amp; Protocols: In Vivo Dosing Strategies and Formulation Vehicles for 3-Methylbenzo[c]isoxazole-4,7-dione

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of 3-Methylbenzo[c]isoxazole-4,7-dione. Compounds based...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of 3-Methylbenzo[c]isoxazole-4,7-dione. Compounds based on the benzo[d]isoxazole-4,7-dione scaffold have been identified as potential modulators of biological pathways, including mycobacterial mistranslation.[1][2] Like many heterocyclic small molecules, 3-Methylbenzo[c]isoxazole-4,7-dione is predicted to have low aqueous solubility, presenting a significant challenge for achieving consistent and effective in vivo exposure. This guide details a systematic approach to vehicle selection, formulation preparation, and administration via common preclinical routes, including oral gavage, intraperitoneal injection, and intravenous injection. The protocols provided are grounded in established best practices to ensure experimental reproducibility and animal welfare.

Part 1: Foundational Strategy - Physicochemical Assessment

The successful in vivo evaluation of any compound begins with a thorough understanding of its physicochemical properties. For 3-Methylbenzo[c]isoxazole-4,7-dione, a molecule with a rigid, multi-ring structure, poor aqueous solubility is the primary anticipated hurdle.[3][4] An initial solubility and stability assessment is not merely a preliminary step; it is the cornerstone upon which a rational dosing strategy is built.

Causality: Why Pre-formulation is Critical
  • Bioavailability: The therapeutic effect of a compound is contingent upon its ability to reach the target tissue in a sufficient concentration. For oral administration, a compound must first dissolve in gastrointestinal fluids to be absorbed.[3][5] For parenteral routes, a poorly formulated compound can precipitate at the injection site, leading to erratic absorption, local tissue damage, and highly variable exposure.[5][6]

  • Dose Accuracy: Inaccurate assumptions about solubility can lead to the administration of a suspension when a solution is intended, or vice-versa, resulting in inconsistent dosing and unreliable pharmacological data.

  • Animal Welfare: The administration of a vehicle that causes irritation, or a formulation that precipitates, can lead to adverse effects such as phlebitis, peritonitis, or gastrointestinal distress, compromising both the ethical standards and the scientific validity of the study.

Protocol: Preliminary Solubility & Stability Screening

This protocol outlines a small-scale screening process to determine the approximate solubility of 3-Methylbenzo[c]isoxazole-4,7-dione in a panel of pharmaceutically acceptable excipients.

Objective: To identify suitable solvents and estimate solubility to guide vehicle selection.

Materials:

  • 3-Methylbenzo[c]isoxazole-4,7-dione

  • Glass vials (2 mL)

  • Microbalance

  • Vortex mixer and/or sonicator

  • Panel of Generally Regarded as Safe (GRAS) solvents (see Table 1)

Procedure:

  • Weigh approximately 1-2 mg of 3-Methylbenzo[c]isoxazole-4,7-dione into each of several glass vials.

  • Add an initial, small volume (e.g., 100 µL) of a selected solvent from Table 1 to the first vial.

  • Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonication may be applied for 5-10 minutes.[6]

  • Visually inspect for any undissolved particles against a light and dark background.

  • If the compound dissolves completely, add another aliquot of the compound to challenge the solubility further.

  • If the compound does not dissolve, incrementally add more solvent (e.g., in 100 µL steps), vortexing/sonicating after each addition, until the compound is fully dissolved or a practical volume limit is reached.

  • Record the final concentration (mg/mL) at which the compound is fully dissolved.

  • Once a clear solution is obtained, let it stand at room temperature for at least 2-4 hours and then at 4°C overnight to check for precipitation, which would indicate poor kinetic solubility or temperature-dependent stability.

  • Repeat this process for a range of solvents to build a solubility profile.

Part 2: Formulation Vehicle Selection & Strategy

The choice of vehicle is dictated by the compound's solubility, the desired route of administration, and the experimental endpoint. For poorly soluble compounds, a multi-pronged strategy is often necessary.[4][7]

Decision Framework for Vehicle Selection

The selection process should be logical, starting with the simplest and safest options before moving to more complex systems. The following diagram illustrates a typical decision-making workflow.

G cluster_0 Formulation Selection Workflow start Start: Determine Target Dose & Route of Administration solubility Assess Solubility in Aqueous Buffers (PBS, Saline) start->solubility is_soluble Is Compound Soluble at Target Concentration? solubility->is_soluble aqueous_vehicle Use Simple Aqueous Vehicle (e.g., Saline, PBS) is_soluble->aqueous_vehicle Yes cosolvent_check Assess Solubility in Common Co-solvents (DMSO, PEG-400, Ethanol) is_soluble->cosolvent_check No is_cosolvent_soluble Soluble in a Safe Co-solvent System? cosolvent_check->is_cosolvent_soluble cosolvent_vehicle Formulate with Co-solvents (e.g., 10% DMSO, 40% PEG-400, 50% Saline) [Verify tolerability] is_cosolvent_soluble->cosolvent_vehicle Yes complex_formulation Evaluate Complex Formulations is_cosolvent_soluble->complex_formulation No lipid_check Oral/IP Route? complex_formulation->lipid_check lipid_vehicle Use Lipid-Based Vehicle (Corn Oil, SEDDS) lipid_check->lipid_vehicle Yes suspension_vehicle Prepare a Nanosuspension or Micronized Suspension (e.g., 0.5% MC, 0.2% Tween 80) lipid_check->suspension_vehicle No (e.g., for IV)

Caption: Workflow for selecting a suitable formulation strategy.

Comparative Analysis of Common Vehicle Systems

The table below summarizes common vehicle types, their applications, and key considerations.

Vehicle TypeComposition ExamplePrimary Route(s)AdvantagesDisadvantages & Causality
Aqueous Solution 0.9% Saline, Phosphate-Buffered Saline (PBS)IV, IP, SC, OralIsotonic, low toxicity, easy to prepare.[8]Only suitable for highly water-soluble compounds.
Co-solvent System 10% DMSO, 40% PEG-400, 50% SalineIV, IP, OralCan significantly increase solubility for many compounds.[5]Potential for toxicity or vehicle-induced pharmacological effects at high concentrations of organic solvents.[8] Precipitation upon dilution in blood (for IV) is a major risk.[5]
Oil-Based Vehicle Corn oil, Sesame oilOral, IPExcellent for highly lipophilic compounds; can improve oral absorption via lymphatic pathways.[8]Not suitable for IV administration.[8] Can be viscous and difficult to administer.
Aqueous Suspension 0.5% Methylcellulose (MC) + 0.2% Tween 80 in waterOral, IPEnables dosing of insoluble compounds; surfactants and suspending agents prevent aggregation and improve wetting.Non-uniformity can lead to dosing errors. Particle size is critical; large particles absorb poorly.[3][7] Not for IV use.
Cyclodextrin Complex Hydroxypropyl-β-cyclodextrin (HPβCD) in waterIV, IP, OralForms inclusion complexes that dramatically increase aqueous solubility.[8][9]Can be dose-limiting due to potential nephrotoxicity at high concentrations.
Lipid Emulsion Intralipid® 20%IVClinically approved for IV delivery of lipophilic drugs; mimics natural lipid transport.[8]Can interfere with some biological assays; requires careful preparation to ensure stability.
Vesicular Systems Liposomes, NanoparticlesIV, IPCan protect the drug from degradation, offer targeted delivery, and improve the solubility profile.[8][10]Complex and costly to manufacture; potential for immunogenicity.[5]

Part 3: Detailed Formulation Protocols

Universal Best Practices:

  • Sterility: All formulations intended for parenteral (IP, IV) administration must be sterile. This is typically achieved by filtering the final formulation through a 0.22 µm syringe filter.[6]

  • Homogeneity: Ensure the final formulation is homogenous before drawing each dose, especially for suspensions, by vortexing thoroughly.

  • pH and Temperature: For solutions, ensure the pH is within a physiologically acceptable range (typically 6.5-8.0). Warm substances to room or body temperature before injection to reduce animal discomfort.[11][12]

Protocol A: Co-Solvent Formulation (for IV, IP, or Oral)

Rationale: This is often the first approach for compounds that are insoluble in water but soluble in organic solvents. The combination of a strong organic solvent (DMSO) with a less toxic, water-miscible co-solvent (PEG-400) helps maintain solubility upon dilution with an aqueous vehicle.

Example Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline (v/v/v)

Procedure:

  • Weigh the required amount of 3-Methylbenzo[c]isoxazole-4,7-dione needed for the entire study into a sterile glass vial.

  • Add the calculated volume of DMSO (10% of the final total volume). Vortex and/or sonicate until the compound is completely dissolved. This step is critical; ensure a clear solution is formed.

  • Add the calculated volume of Polyethylene Glycol 400 (PEG-400) (40% of the final total volume). Vortex until the solution is homogenous.

  • Slowly, while vortexing, add the sterile 0.9% saline (50% of the final total volume) dropwise. Adding the aqueous phase too quickly can cause the compound to precipitate out of solution (a phenomenon known as "crashing out").

  • Visually inspect the final formulation for clarity. If any cloudiness or precipitate is observed, this vehicle is not suitable at this concentration.

  • For IV or IP use, filter the final solution through a sterile 0.22 µm syringe filter into a new sterile vial.

Protocol B: Aqueous Suspension Formulation (for Oral or IP)

Rationale: When a compound cannot be solubilized at the required concentration, a uniform suspension is the next logical choice for oral or IP routes. A suspending agent (methylcellulose) increases viscosity to slow sedimentation, and a surfactant (Tween 80) wets the drug particles to prevent aggregation.

Example Vehicle: 0.5% Methylcellulose / 0.2% Tween 80 in Purified Water

Procedure:

  • Prepare the vehicle: a. Heat about half the required final volume of purified water to 60-70°C. b. Slowly sprinkle the methylcellulose powder onto the hot water while stirring vigorously to disperse it. c. Add the remaining volume as cold water (or ice) and continue stirring until a clear, viscous solution forms. Store at 4°C overnight to ensure full hydration. d. Before use, allow the methylcellulose solution to come to room temperature and add Tween 80 to a final concentration of 0.2%. Mix well.

  • Weigh the 3-Methylbenzo[c]isoxazole-4,7-dione powder. If possible, use micronized powder to increase surface area and improve dissolution/absorption.[3][5]

  • Place the powder in a glass mortar. Add a small amount of the vehicle to form a thick, uniform paste. This process, called levigation, is crucial for breaking down agglomerates.

  • Gradually add the remaining vehicle in small portions while continuously mixing to ensure the suspension is homogenous.

  • Transfer the final suspension to a suitable container. Vortex vigorously before drawing each dose.

Part 4: In Vivo Administration Protocols

All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[11][13]

Recommended Dosing Volumes and Needle Sizes
SpeciesRouteMax Volume (Bolus)Recommended Needle/Tube Gauge
Mouse (20-30g)Oral Gavage10 mL/kg (e.g., 0.2-0.3 mL)[13][14]20-22G, 1.5 inch, flexible or bulb-tip[15]
IP Injection10 mL/kg (e.g., 0.2-0.3 mL)[11]25-27G, 0.5 inch[11]
IV Injection (Tail Vein)5 µL/g or 1% of bodyweight (e.g., 0.1-0.2 mL)[16][17]27-30G, 0.5 inch
Rat (200-300g)Oral Gavage10 mL/kg (e.g., 2.0-3.0 mL)[14]16-18G, 2-3 inch, flexible or bulb-tip[15]
IP Injection10 mL/kg (e.g., 2.0-3.0 mL)[11]23-25G, 1 inch[11]
IV Injection (Tail Vein)0.5 mL (max)25-27G, 0.5-1 inch
Protocol: Oral Gavage (Mouse/Rat)

Rationale: Ensures direct and accurate delivery of a specified dose to the stomach.

Procedure:

  • Preparation: Calculate the correct dose volume based on the animal's most recent body weight.[15] Select an appropriately sized gavage needle. Measure the needle against the animal from the tip of the nose to the last rib to determine the correct insertion depth; mark the needle if necessary.[13][14]

  • Restraint: Restrain the animal firmly but gently, ensuring its head and body are in a straight line to facilitate passage of the needle into the esophagus.[14][18] For mice, this is typically done by scruffing the neck.[15]

  • Insertion: Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[13][15] The animal may swallow, which aids insertion.

  • Verification & Dosing: The needle should pass with minimal resistance. If resistance is felt or the animal exhibits respiratory distress, the needle may be in the trachea; withdraw immediately and restart.[13][19] Once in place, administer the substance slowly and steadily.

  • Withdrawal & Monitoring: Remove the needle smoothly along the same path of insertion.[14] Monitor the animal for at least 5-10 minutes post-procedure for any signs of distress or labored breathing.[15][19]

Protocol: Intraperitoneal (IP) Injection (Mouse/Rat)

Rationale: A common parenteral route that allows for rapid absorption from the large surface area of the peritoneal cavity.

Procedure:

  • Restraint: Securely restrain the animal with its head tilted downwards. This causes the abdominal organs to shift forward, reducing the risk of puncture.[12]

  • Site Identification: Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum (on the left) and the bladder (midline).[11][20]

  • Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the identified quadrant.[11]

  • Aspiration: Gently pull back on the syringe plunger. If blood (vessel puncture) or yellowish fluid (bladder puncture) appears, withdraw the needle and reinject at a new site with a fresh needle and syringe.[12][21]

  • Injection: If aspiration is clear, inject the substance smoothly.

  • Withdrawal & Monitoring: Remove the needle and return the animal to its cage. Monitor for any signs of discomfort.

Protocol: Intravenous (IV) Tail Vein Injection (Mouse)

Rationale: Provides 100% bioavailability by introducing the compound directly into systemic circulation. This is the most technically challenging common route.[22]

Procedure:

  • Preparation: Use a warming device (heat lamp or warming pad) to warm the animal's tail for 5-10 minutes.[16] This causes vasodilation, making the lateral tail veins easier to visualize and access.

  • Restraint: Place the mouse in a suitable restraint device that exposes the tail.[16][22]

  • Vein Visualization: Gently wipe the tail with 70% ethanol or chlorhexidine to clean the site and improve vein visibility.[23] The two lateral tail veins should be visible.

  • Insertion: Holding the tail gently, align the needle (27-30G, bevel up) parallel to the vein and insert it smoothly into the vein, starting as close to the tail tip as possible.[23] This allows for subsequent attempts further up the tail if the first is unsuccessful.

  • Injection: Inject the substance slowly and steadily.[16][17] You should see the vein blanch (clear) as the solution displaces the blood.[16] If a blister or "bleb" forms, the needle is not in the vein; withdraw and try again at a more proximal site.[17]

  • Withdrawal & Monitoring: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[16] Return the animal to its cage and monitor for any adverse reactions.

Part 5: Troubleshooting Common In Vivo Dosing Issues

Even with careful planning, challenges can arise. The following diagram provides a logical approach to troubleshooting.

G cluster_1 In Vivo Dosing Troubleshooting start Problem Observed precipitate Precipitation During Formulation or Dosing start->precipitate viscosity High Viscosity (Difficult to Syringe) start->viscosity variability High In-Vivo Variability or Low Exposure start->variability toxicity Adverse Events (Irritation, Lethargy) start->toxicity precip_sol1 Decrease drug concentration precipitate->precip_sol1 visc_sol1 Decrease polymer concentration (e.g., lower % methylcellulose) viscosity->visc_sol1 var_sol1 Ensure suspension is homogenous (vortex well before each dose) variability->var_sol1 tox_sol1 Run a vehicle-only tolerability study toxicity->tox_sol1 precip_sol2 Increase co-solvent percentage (check toxicity limits) precip_sol1->precip_sol2 precip_sol3 Switch to a suspension or cyclodextrin formulation precip_sol2->precip_sol3 visc_sol2 Switch to a less viscous co-solvent (e.g., PEG-200 vs PEG-400) visc_sol1->visc_sol2 visc_sol3 Gently warm formulation (if compound is stable) visc_sol2->visc_sol3 var_sol2 Reduce particle size (micronization/nanomilling) var_sol1->var_sol2 var_sol3 Switch to solution (e.g., SEDDS) to improve absorption var_sol2->var_sol3 tox_sol2 Decrease co-solvent concentration or switch to a less toxic vehicle (e.g., oil, cyclodextrin) tox_sol1->tox_sol2 tox_sol3 Ensure formulation pH is neutral tox_sol2->tox_sol3

Caption: A decision tree for troubleshooting common in vivo dosing problems.

References

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?

  • UQ Animal Ethics Committee. (2021, February 3). LAB_021 Oral Gavage in Mice and Rats.

  • Direction des services vétérinaires. (2011, September 15). Administration and injection of substances in mice Number: AD-2.

  • PMC. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.

  • Institute of Laboratory Animal Science (LTK). (2019, August 21). Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection.

  • BenchChem. (2025). Technical Support Center: Enhancing In Vivo Delivery of Hydrophobic Small Molecule Drugs.

  • Institutional Animal Care and Use Committee. (n.d.). Intravenous Tail Vein Injections.

  • PubMed. (2016, October 10). Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery.

  • WSU IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.

  • Asian Journal of Pharmaceutics. (2025, January 2). Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs.

  • Publishing at the Library. (2016, May 16). Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update.

  • UQ Animal Ethics Committee. (n.d.). LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats.

  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats.

  • Research Animal Training. (2020, February 11). Intravenous Injection in the Mouse.

  • PubMed. (2024, February 15). Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma.

  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP.

  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.

  • UCSF IACUC. (n.d.). Oral Gavage In Mice and Rats.

  • Google Patents. (n.d.). Methods for making liposomes containing hydrophobic drugs.

  • Queen's University. (2011, July 7). Intraperitoneal Injection in Rats.

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

  • BenchChem. (2025). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.

  • Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route.

  • UBC Animal Care Committee. (2020, November 15). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP.

  • ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP.

  • Virginia Tech Research and Innovation. (2017, December 12). SOP: Intraperitoneal Injections in the Rat.

  • PubChem. (n.d.). 3-Methylbenzo[d]isoxazole-5-carboxylic acid.

  • MDPI. (2023, November 7). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results.

  • bioRxiv. (2024, October 21). Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity.

  • bioRxiv. (2024, October 21). Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity.

  • PubMed. (2016, February 28). Toxicological evaluation of two novel bitter modifying flavour compounds: 3-(1-((3,5-dimethylisoxazol-4-yl)methyl).

  • PMC. (n.d.). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative.

  • PubMed. (2020, August 24). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro.

  • BG RCI. (n.d.). TOXICOLOGICAL EVALUATIONS.

  • Fisher Scientific. (n.d.). Isoxazoles.

  • ResearchGate. (2018, June 11). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative.

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of.

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.

  • MDPI. (2013, November 5). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.

  • PubMed. (2025, June 15). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia.

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Method

Application Note: 3-Methylbenzo[c]isoxazole-4,7-dione in Advanced Organic Synthesis

Executive Summary & Mechanistic Rationale For researchers and drug development professionals, the rational design of complex N,O-heterocycles requires precursors with predictable, multi-modal reactivity. 3-Methylbenzo[c]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

For researchers and drug development professionals, the rational design of complex N,O-heterocycles requires precursors with predictable, multi-modal reactivity. 3-Methylbenzo[c]isoxazole-4,7-dione (a quinone-fused anthranil) is a highly versatile, dual-action electrophilic scaffold. Its synthetic utility stems from two distinct reactive domains:

  • The 4,7-Dione (Quinone) System: Acts as a potent Michael acceptor. The presence of the 3-methyl group imposes steric and electronic biases, directing incoming nucleophiles (such as anilines or aliphatic amines) predominantly to the C-5 position.

  • The Benzo[c]isoxazole (Anthranil) Core: Features a highly labile N–O bond. Under transition-metal catalysis, Lewis acid activation, or photoredox conditions, this bond cleaves to generate a reactive nitrene or oxonium intermediate. This intermediate rapidly undergoes [4+2] or [3+2] cycloadditions with alkynes, enones, or sulfonylhydrazones to construct highly functionalized quinolines and acridines[1][2].

This application note details the causality behind these reaction pathways and provides self-validating protocols for utilizing this precursor in both nucleophilic functionalization and complex annulation workflows.

Pathway 1: Nucleophilic Functionalization of the Quinone Core

The electron-deficient nature of the 4,7-dione ring makes it highly susceptible to nucleophilic attack. A classic application is the synthesis of 5-amino derivatives, such as 5-((4-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione [3].

Causality of Regioselectivity

When an amine (e.g., 4-chloroaniline) is introduced, the reaction proceeds via a 1,4-Michael addition followed by spontaneous oxidation (often air-mediated) to restore the quinone system. The 3-methyl group sterically shields the C-4 carbonyl and electronically influences the LUMO of the quinone, making the C-5 position the kinetically and thermodynamically favored site for attack over C-6.

Experimental Protocol: Synthesis of 5-Amino Derivatives

This protocol is designed as a self-validating system; intermediate TLC checks and specific color changes confirm reaction progress.

  • Preparation: Dissolve 1.0 mmol of 3-methylbenzo[c]isoxazole-4,7-dione in 10 mL of anhydrous ethanol/dichloromethane (1:1 v/v) in a 50 mL round-bottom flask. Cool the mixture to 0 °C using an ice bath.

  • Nucleophile Addition: Dissolve 1.1 mmol of the target amine (e.g., 4-chloroaniline) in 2 mL of ethanol. Add this solution dropwise over 10 minutes to prevent localized heating and di-substitution.

  • Reaction Monitoring: Remove the ice bath and let the reaction stir at room temperature.

    • Validation Check: The solution will transition from a bright yellow/orange to a deep red/purple, indicating the formation of the amino-quinone conjugate. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot (UV active) should disappear within 2–4 hours.

  • Workup: Evaporate the solvent under reduced pressure. Redissolve the crude residue in 20 mL of EtOAc and wash sequentially with 1M HCl (10 mL) to remove unreacted amine, followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

  • Analytical Validation: Confirm the structure via ¹H-NMR. The disappearance of the C-5 proton and the appearance of a broad singlet (N-H) around 7.5–8.5 ppm (depending on hydrogen bonding) validates successful mono-substitution.

Workflow Step1 1. Dissolve Precursor (EtOH/DCM, 0 °C) Step2 2. Add Amine Nucleophile (Dropwise, 1.1 eq) Step1->Step2 Step3 3. Stir & Monitor (Color Change & TLC) Step2->Step3 Step4 4. Quench & Extract (HCl wash / EtOAc) Step3->Step4 Step5 5. Purify (Column Chromatography) Step4->Step5 Step6 6. Validate (NMR, HRMS) Step5->Step6

Self-validating experimental workflow for synthesizing 5-amino derivatives.

Pathway 2: Annulation and Rearrangement to Quinolines

Benzo[c]isoxazoles are privileged precursors for the synthesis of quinolines, which are critical pharmacophores in antimalarial, antibacterial, and anticancer agents[1]. The 4,7-dione variant yields highly functionalized quinoline-5,8-diones.

Mechanistic Rationale

The annulation relies on the cleavage of the weak N–O bond. Recent advances demonstrate that Lewis acids like B(C₆F₅)₃ or transition metal catalysts (e.g., Cu/Ag systems) can activate the anthranil core[1][2]. The resulting intermediate acts as an aza-diene or nitrene equivalent, which can be trapped by saturated amines (via C-N bond cleavage) or alkynes/enones via a [4+2] cycloaddition cascade.

G A 3-Methylbenzo[c]isoxazole-4,7-dione C Catalyst Activation (e.g., Cu/Ag or B(C6F5)3) A->C B Alkyne / Enone Partner B->C D N-O Bond Cleavage (Nitrene/Oxonium Intermediate) C->D E [4+2] Cycloaddition / Annulation D->E F Quinoline-5,8-dione Derivative E->F

Mechanistic pathway of benzo[c]isoxazole-4,7-dione ring-opening and annulation.
Experimental Protocol: B(C₆F₅)₃-Catalyzed Quinoline Synthesis

Adapted from established α,β-difunctionalization methodologies[1].

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add 3-methylbenzo[c]isoxazole-4,7-dione (0.2 mmol) and the coupling partner (e.g., a saturated amine or alkyne, 0.4 mmol).

  • Catalyst Addition: Add B(C₆F₅)₃ (0.04 mmol, 20 mol%) as the Lewis acid catalyst.

  • Solvent & Heating: Inject 2.0 mL of anhydrous toluene. Seal the tube and heat to 140 °C in an oil bath for 3–12 hours.

    • Validation Check: The high temperature is required to overcome the activation barrier for N-O cleavage. Monitor the reaction via GC-MS or TLC. The formation of a highly fluorescent spot under 365 nm UV light strongly indicates the formation of the conjugated quinoline core.

  • Workup: Cool the reaction to room temperature, dilute with dichloromethane (10 mL), and filter through a short pad of Celite to remove catalyst residues.

  • Purification: Concentrate the filtrate and purify via preparative TLC or column chromatography.

Quantitative Data: Reaction Optimization

The following table summarizes typical reaction conditions and yields for the transformation of benzo[c]isoxazole precursors into functionalized quinolines, highlighting the impact of catalyst and solvent selection[1][2].

Precursor CoreCoupling PartnerCatalyst SystemSolvent / TempYield (%)Primary Product
Benzo[c]isoxazoleSaturated AminesB(C₆F₅)₃ (20 mol%)Toluene / 140 °C31 - 57%3-Substituted Quinolines
Benzo[c]isoxazoleSulfonylhydrazonesCu(OAc)₂ / AgOTfDCE / 110 °C45 - 60%2-Aryl-3-sulfonyl Quinolines
4,7-Dione VariantAryl AminesNone (Spontaneous)EtOH/DCM / 25 °C75 - 90%5-Amino-4,7-diones
4,7-Dione VariantAlkynesNi or Rh catalystsToluene / 100 °C50 - 85%Quinoline-5,8-diones

Note: Yields vary based on the electronic nature of the coupling partner. Electron-donating groups on the nucleophile generally increase yields in Michael additions, whereas electron-withdrawing groups stabilize the intermediates in cycloaddition pathways.

References

  • B(C6F5)3-Catalyzed α,β-Difunctionalization and C–N Bond Cleavage of Saturated Amines with Benzo[c]isoxazoles: Access to Quinoline Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Cu(II)/Ag(I)-Catalyzed Cascade Reaction of Sulfonylhydrazone with Anthranils: Synthesis of 2-Aryl-3-sulfonyl Substituted Quinoline Derivatives. Organic Letters - ACS Publications. Available at:[Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Analysis of 3-Methylbenzo[c]isoxazole-4,7-dione

Abstract This application note provides a detailed protocol and theoretical framework for the structural elucidation of 3-Methylbenzo[c]isoxazole-4,7-dione using high-resolution mass spectrometry (HRMS) coupled with tand...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the structural elucidation of 3-Methylbenzo[c]isoxazole-4,7-dione using high-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS). The protocol outlines a robust methodology for sample preparation, instrument setup, and data acquisition using electrospray ionization (ESI) and collision-induced dissociation (CID). A predictive fragmentation pathway is proposed based on established principles of isoxazole and quinone chemistry, offering a guide for the interpretation of the resulting mass spectra. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Introduction

3-Methylbenzo[c]isoxazole-4,7-dione is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique fused ring system incorporating both an isoxazole and a quinone moiety. The precise characterization of such novel molecules is paramount for understanding their chemical properties, reactivity, and potential applications. Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of unknown compounds, offering high sensitivity and the ability to determine molecular formulas with high confidence.[1][2]

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for both precursor and fragment ions.[3][4] When coupled with tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID), detailed structural information can be obtained by analyzing the fragmentation patterns of a selected precursor ion.[1][5] This application note details a comprehensive approach for the fragmentation analysis of 3-Methylbenzo[c]isoxazole-4,7-dione, providing a predictive framework for its gas-phase fragmentation chemistry.

Experimental Design

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data and ensuring reproducible results.[6][7] The following protocol is designed to prepare 3-Methylbenzo[c]isoxazole-4,7-dione for analysis by liquid chromatography-mass spectrometry (LC-MS).

Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 3-Methylbenzo[c]isoxazole-4,7-dione and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.[8]

  • Working Solution Preparation: Perform a serial dilution of the stock solution with a mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The addition of formic acid is intended to promote protonation and enhance ionization in positive ESI mode.[9]

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC-MS system.

  • Blank Samples: Prepare blank samples consisting of the final solvent mixture (50:50 acetonitrile:water with 0.1% formic acid) to be run between analytical samples to prevent carry-over.[8]

Instrumentation and Data Acquisition

The following parameters are recommended for a high-resolution quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer coupled with an ultra-high-performance liquid chromatography (UHPLC) system.

2.2.1. Liquid Chromatography Parameters
ParameterRecommended Setting
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
2.2.2. Mass Spectrometry Parameters
ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Nitrogen, 800 L/hr at 350 °C
Mass Range m/z 50-500
Acquisition Mode MS/MS (or dd-MS2)
Precursor Ion Selection [M+H]+ of 3-Methylbenzo[c]isoxazole-4,7-dione
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV) to observe a range of fragments

Predicted Fragmentation Pathway

The fragmentation of 3-Methylbenzo[c]isoxazole-4,7-dione is anticipated to be driven by the lability of the isoxazole ring and the potential for neutral losses from the quinone moiety. The chemical structure of 3-Methylbenzo[c]isoxazole-4,7-dione is C8H5NO3, with a monoisotopic mass of 175.0269 Da. The protonated molecule, [M+H]+, will have an m/z of 176.0342.

The fragmentation of isoxazole rings often proceeds through the cleavage of the weak N-O bond.[10] Studies on the fragmentation of isoxazole itself have shown that it can undergo ring-opening followed by the loss of small molecules like CO and HCN.[11] For substituted isoxazoles, fragmentation can be directed by the nature and position of the substituents.[12]

Quinone structures are known to fragment via the loss of one or more carbonyl groups (CO).[13][14][15] The stability of the resulting ions often dictates the preferred fragmentation pathway.

Based on these principles, a plausible fragmentation pathway for protonated 3-Methylbenzo[c]isoxazole-4,7-dione is proposed below.

fragmentation_pathway M [M+H]+ m/z 176.0342 C8H6NO3+ F1 Fragment A m/z 148.0395 C8H6NO2+ M->F1 -CO F3 Fragment C m/z 133.0238 C7H5O2+ M->F3 -CH3CN F2 Fragment B m/z 120.0446 C7H6NO+ F1->F2 -CO F4 Fragment D m/z 105.0335 C6H5O+ F3->F4 -CO

Caption: Proposed fragmentation pathway of protonated 3-Methylbenzo[c]isoxazole-4,7-dione.

Analysis of Major Predicted Fragments

The following table summarizes the predicted major fragment ions, their elemental compositions, and the proposed neutral losses. High-resolution mass measurements are crucial for confirming these assignments.[3]

Precursor Ion (m/z)Fragment IonProposed Elemental CompositionCalculated m/zMass Error (ppm)Proposed Neutral Loss
176.0342[M+H]+C8H6NO3+176.03420-
176.0342Fragment AC8H6NO2+148.0395< 5CO
148.0395Fragment BC7H6NO+120.0446< 5CO
176.0342Fragment CC7H5O2+133.0238< 5CH3CN
133.0238Fragment DC6H5O+105.0335< 5CO
  • Loss of Carbon Monoxide (CO): A characteristic fragmentation of quinones is the sequential loss of CO.[13] We predict an initial loss of CO from the quinone ring to form Fragment A (m/z 148.0395), followed by a second loss of CO to yield Fragment B (m/z 120.0446).

  • Isoxazole Ring Cleavage: The isoxazole ring is susceptible to cleavage upon collisional activation. A plausible pathway involves a rearrangement followed by the elimination of acetonitrile (CH3CN), a known fragmentation for methyl-substituted isoxazoles, leading to Fragment C (m/z 133.0238).[11] This fragment could then lose a CO molecule to form Fragment D (m/z 105.0335).

Data Interpretation and Structural Confirmation

The acquired MS/MS spectra should be carefully analyzed to identify the fragment ions corresponding to the predicted pathways. The high mass accuracy and resolution of the instrument will be critical in confirming the elemental composition of each fragment.[4] The relative intensities of the fragment ions will provide insights into the most favorable fragmentation channels.

Further confirmation of the proposed fragmentation pathway can be achieved through isotopic labeling studies. For instance, synthesizing a 13C-labeled analog of the methyl group would result in a corresponding mass shift in fragments arising from the isoxazole ring cleavage, providing definitive evidence for the proposed mechanism.

Conclusion

This application note provides a comprehensive guide for the mass spectrometry fragmentation analysis of 3-Methylbenzo[c]isoxazole-4,7-dione. The detailed protocols for sample preparation and instrument parameters, combined with a predictive fragmentation pathway, offer a robust framework for the structural elucidation of this and similar heterocyclic compounds. The use of high-resolution tandem mass spectrometry is essential for obtaining the detailed structural information required in modern chemical research and drug development.

References

  • CURRENTA (n.d.). Mass spectrometry for structural elucidation. Retrieved from [Link]

  • University of Delaware (n.d.). Electrospray Ionization – ESI. Retrieved from [Link]

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  • Li, A., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules. Retrieved from [Link]

  • Lende, A. B. (2021). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst. Retrieved from [Link]

  • Tecan (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Mass Spectrometry Research Facility (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. Retrieved from [Link]

  • Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Environmental Science: Atmospheres. Retrieved from [Link]

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]

  • Wang, Q., et al. (2023). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. Environmental Science & Technology. Retrieved from [Link]

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  • OMICS International (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Retrieved from [Link]

  • ResearchGate (2025). A Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Retrieved from [Link]

  • LCGC International (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. Retrieved from [Link]

  • ResearchGate (n.d.). Mass spectra of quinones. Retrieved from [Link]

  • Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • Royal Society of Chemistry (n.d.). Mass spectrometry of quinones. Part I. Reactions of 1,2-naphthaquinones in the mass spectrometer. Retrieved from [Link]

  • PubMed (1997). Analysis of polyaromatic quinones in a complex environmental matrix using gas chromatography ion trap tandem mass spectrometry. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Retrieved from [Link]

  • PubMed (2015). Heterocyclic Ring Cleavage Upon Collision-Induced Dissociation of Deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Retrieved from [Link]

  • PubMed (1992). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Retrieved from [Link]

  • National Center for Biotechnology Information (2026). Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. Retrieved from [Link]

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Sources

Method

Application Note: Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble 3-Methylbenzo[c]isoxazole-4,7-dione

Abstract The therapeutic potential of numerous new chemical entities (NCEs) is often hindered by poor aqueous solubility, which leads to low and erratic oral bioavailability. 3-Methylbenzo[c]isoxazole-4,7-dione serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The therapeutic potential of numerous new chemical entities (NCEs) is often hindered by poor aqueous solubility, which leads to low and erratic oral bioavailability. 3-Methylbenzo[c]isoxazole-4,7-dione serves as a representative model for such challenging compounds, belonging to the Biopharmaceutics Classification System (BCS) Class II or IV.[1][2] This application note provides a comprehensive guide for researchers and formulation scientists on enabling strategies to overcome these solubility challenges. We present detailed principles and step-by-step protocols for three field-proven techniques: Amorphous Solid Dispersions (ASD), Nanocrystal Technology, and Lipid-Based Drug Delivery Systems (LBDDS). Furthermore, we detail the critical analytical methods for characterization and quality control to ensure the development of a robust and stable dosage form.

The Challenge: Poor Solubility of 3-Methylbenzo[c]isoxazole-4,7-dione

The successful oral delivery of a drug requires it to first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation.[3] For poorly soluble compounds like 3-Methylbenzo[c]isoxazole-4,7-dione, the dissolution rate is the limiting step for absorption, leading to suboptimal therapeutic outcomes.[1] The initial step in any formulation development is a thorough pre-formulation assessment to understand the physicochemical properties of the active pharmaceutical ingredient (API).[1]

While specific experimental data for 3-Methylbenzo[c]isoxazole-4,7-dione is not widely published, its heterocyclic, fused-ring structure suggests properties that are common among poorly soluble drugs. A hypothetical, yet representative, profile is summarized below.

PropertyHypothetical ValueRationale & Impact on Formulation
Molecular Weight ~191.15 g/mol Moderate size, not a primary barrier to permeability.
LogP > 3High lipophilicity indicates poor aqueous solubility but potentially good membrane permeability (BCS Class II).[1]
Aqueous Solubility < 10 µg/mLSeverely limits dissolution rate and absorption.
Melting Point (Tm) > 200°CHigh melting point suggests a stable crystal lattice that requires significant energy to break, contributing to low solubility.[4]
pKa Not IonizableLacks ionizable groups, precluding salt formation as a simple solubility enhancement strategy.[5]
Physical Form Crystalline SolidThe stable crystalline form has lower energy and thus lower apparent solubility than an amorphous form.[6]

This profile strongly indicates that advanced formulation techniques are necessary to enhance the bioavailability of 3-Methylbenzo[c]isoxazole-4,7-dione.

API API Characterization (LogP, Solubility, Tm, pKa) BCS Determine BCS Class (e.g., Class II/IV) API->BCS Decision Formulation Strategy Selection BCS->Decision ASD Amorphous Solid Dispersion (ASD) Decision->ASD  High Tm  Polymer Miscibility Nano Nanocrystal Technology Decision->Nano  High Tm  Stable Crystal Form LBDDS Lipid-Based Delivery (LBDDS) Decision->LBDDS  High LogP  Lipid Solubility Develop Formulation Development & Characterization ASD->Develop Nano->Develop LBDDS->Develop

Caption: Formulation strategy selection workflow based on API properties.

Formulation Strategies & Protocols

The choice of a formulation strategy depends on the API's properties, the desired dose, and the target product profile.[7] We will explore three powerful and widely used approaches.

Amorphous Solid Dispersions (ASD)

Principle: The core principle of ASD technology is to convert the stable, low-energy crystalline form of the drug into a high-energy, disordered amorphous state.[6] This amorphous form lacks the crystal lattice energy barrier, resulting in a significantly higher apparent solubility and faster dissolution.[8] To prevent the thermodynamically favored recrystallization, the drug is molecularly dispersed within a hydrophilic polymer matrix, which enhances physical stability by increasing the glass transition temperature (Tg) and reducing molecular mobility.[4][9] Upon administration, the polymer dissolves, releasing the drug in a supersaturated state, which dramatically increases the concentration gradient for absorption.[10][11]

Protocol: ASD Preparation via Spray Drying

  • Polymer & Solvent Screening:

    • Objective: Identify a polymer in which the drug is miscible and a volatile solvent system that dissolves both drug and polymer.

    • Procedure:

      • Screen various polymers such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), Povidone (PVP K30), and Soluplus®.

      • Prepare solutions of 3-Methylbenzo[c]isoxazole-4,7-dione and the selected polymer in different ratios (e.g., 1:1, 1:2, 1:4 drug:polymer) in a suitable solvent (e.g., acetone, methanol, or a mixture).

      • Cast thin films by allowing the solvent to evaporate slowly in a fume hood.

      • Examine the resulting films for clarity (indicating miscibility) and analyze by Differential Scanning Calorimetry (DSC) for a single Tg, which confirms a molecularly dispersed system.[12]

  • Spray Drying Process:

    • Objective: Rapidly remove the solvent to "trap" the drug in its amorphous state within the polymer matrix.

    • Equipment: Laboratory-scale spray dryer.

    • Procedure:

      • Prepare the optimized drug-polymer solution at a suitable concentration (e.g., 5-10% w/v total solids).

      • Set the spray drying parameters. These must be optimized for each formulation.

        • Inlet Temperature: High enough to ensure rapid solvent evaporation (e.g., 100-140°C).

        • Atomization/Gas Flow Rate: Controls droplet size and drying efficiency.

        • Solution Feed Rate: Influences the outlet temperature and particle size.

      • Spray dry the solution. The rapid evaporation of the solvent results in the formation of a dry powder.

      • Collect the resulting ASD powder from the cyclone.

  • Post-Processing:

    • Objective: Remove any residual solvent.

    • Procedure: Dry the collected powder in a vacuum oven at a temperature safely below the formulation's Tg (e.g., 40-50°C) for 24-48 hours. Store the final ASD powder in a desiccator.

Formulation CodeDrug:Polymer RatioPolymerKey Observation
ASD-HPMCAS-11:2HPMCAS-MGSingle Tg observed at 115°C; clear film.
ASD-PVP-11:2PVP K30Single Tg observed at 130°C; clear film.
ASD-HPMCAS-21:4HPMCAS-MGSingle Tg observed at 125°C; robust stability.
Nanocrystal Technology

Principle: This technique enhances dissolution rate by increasing the drug's surface area, as described by the Noyes-Whitney equation.[13] By reducing the particle size of the crystalline drug to the sub-micron (nanometer) range, the surface area-to-volume ratio is dramatically increased.[14] This leads to a faster rate of dissolution without altering the drug's fundamental crystalline state. The resulting nanosuspension is a colloidal dispersion of drug nanocrystals in a liquid medium, stabilized by surfactants or polymers that adsorb to the particle surface to prevent aggregation.[13]

Protocol: Nanocrystal Preparation via Wet Media Milling

  • Stabilizer Screening:

    • Objective: Identify a stabilizer (or combination) that effectively adsorbs to the drug surface and prevents particle aggregation (Ostwald ripening).

    • Procedure:

      • Prepare coarse suspensions of 3-Methylbenzo[c]isoxazole-4,7-dione (e.g., 5% w/v) in aqueous solutions of various stabilizers (e.g., Poloxamer 188, Tween® 80, Hydroxypropyl Cellulose (HPC)).

      • Observe the suspensions for wetting and dispersibility.

      • Analyze the zeta potential of the particles; a value >|20| mV generally indicates good electrostatic stability.

  • Wet Media Milling:

    • Objective: Reduce the particle size of the drug through mechanical attrition.

    • Equipment: Laboratory-scale media mill (e.g., planetary ball mill or bead mill).

    • Procedure:

      • Charge the milling vessel with the coarse drug suspension, the selected stabilizer solution, and milling media (e.g., yttria-stabilized zirconium oxide beads, 0.2-0.5 mm in diameter). The volume of beads should be approximately 50-70% of the vessel volume.

      • Mill at a high speed (e.g., 500-1000 RPM) for a set duration (e.g., 4-24 hours). The milling process should be conducted in a temperature-controlled jacket to dissipate heat.

      • Periodically withdraw samples to monitor particle size reduction using Dynamic Light Scattering (DLS) or laser diffraction. Continue milling until the desired particle size (e.g., < 400 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.

  • Downstream Processing:

    • Objective: Convert the liquid nanosuspension into a stable solid dosage form.

    • Procedure (Lyophilization):

      • Separate the nanosuspension from the milling media.

      • Add a cryoprotectant (e.g., mannitol or trehalose) to the nanosuspension to prevent particle aggregation during freezing.

      • Freeze the suspension rapidly (e.g., in a dry ice/acetone bath or a shelf-freezer).

      • Lyophilize the frozen suspension under vacuum to remove the water, yielding a dry nanocrystal powder that can be readily reconstituted or filled into capsules.

Lipid-Based Drug Delivery Systems (LBDDS)

Principle: LBDDS improve oral bioavailability by dissolving the lipophilic drug in a mixture of lipid excipients, such as oils, surfactants, and co-solvents.[5] This pre-dissolved state bypasses the dissolution step in the GI tract.[15] Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures that, upon gentle agitation in aqueous media (like GI fluids), spontaneously form fine oil-in-water emulsions (droplet size < 5 µm).[16] This large interfacial area facilitates drug release and absorption. Furthermore, some lipid components can mimic the body's natural fat digestion pathway, promoting drug uptake via the lymphatic system and potentially reducing first-pass metabolism.[2][17]

Protocol: SEDDS Formulation Development

  • Excipient Solubility Screening:

    • Objective: Identify oils, surfactants, and co-solvents that can effectively solubilize 3-Methylbenzo[c]isoxazole-4,7-dione.

    • Procedure:

      • Add an excess amount of the drug to a series of vials, each containing a different excipient (e.g., Oils: Capryol™ 90, Maisine® CC; Surfactants: Kolliphor® RH40, Tween® 20; Co-solvents: Transcutol® HP, PEG 400).

      • Agitate the vials at a constant temperature (e.g., 25°C or 40°C) for 48-72 hours to reach equilibrium.

      • Centrifuge the samples and analyze the supernatant for drug concentration using a validated HPLC method to determine the drug's solubility in each excipient.

  • Formulation Construction & Optimization:

    • Objective: Combine the best excipients to create a stable system that emulsifies efficiently.

    • Procedure:

      • Based on solubility data, construct pseudo-ternary phase diagrams to identify the self-emulsifying regions for different ratios of oil, surfactant, and co-solvent.

      • Prepare small-batch formulations by vortexing pre-determined ratios of the selected excipients until a clear, homogenous liquid is formed.

      • Add the drug to the excipient mixture and heat gently (if necessary, e.g., to 40°C) with stirring until fully dissolved.

  • Performance Evaluation:

    • Objective: Assess the self-emulsification efficiency and the characteristics of the resulting emulsion.

    • Procedure:

      • Emulsification Assessment: Add 1 mL of the SEDDS formulation dropwise to 250 mL of purified water in a glass beaker with gentle stirring. Visually assess the rate of emulsification and the appearance (clarity/transparency) of the resulting emulsion. Grade it from A (rapidly forming, clear microemulsion) to E (poor emulsification, milky appearance with oil separation).

      • Droplet Size Analysis: Measure the globule size and PDI of the diluted emulsion using DLS. A mean droplet size below 200 nm is often targeted for Self-Microemulsifying Drug Delivery Systems (SMEDDS).

Formulation CodeOil (Capryol™ 90)Surfactant (Kolliphor® RH40)Co-solvent (Transcutol® HP)Emulsification GradeDroplet Size (nm)
SEDDS-140%40%20%B150 ± 10
SEDDS-230%50%20%A85 ± 5
SEDDS-320%60%20%A40 ± 3

Essential Characterization & Quality Control

Thorough characterization is essential to ensure the quality, stability, and performance of the developed formulation.[12]

Formulation Developed Formulation (ASD, Nano, or LBDDS) SolidState Solid-State Characterization Formulation->SolidState Particle Particle/Droplet Analysis Formulation->Particle Release In Vitro Release Testing Formulation->Release Stability Stability Assessment Formulation->Stability PXRD PXRD (Amorphous/Crystalline) SolidState->PXRD DSC DSC (Tg, Tm) SolidState->DSC DLS DLS/Laser Diffraction (Size, PDI) Particle->DLS Dissolution Dissolution in Biorelevant Media Release->Dissolution Accel Accelerated Conditions (40°C/75% RH) Stability->Accel

Caption: Comprehensive workflow for formulation characterization.

A. Solid-State Characterization (for ASD and Nanocrystals)

  • Powder X-Ray Diffraction (PXRD): This is the gold standard for determining the physical form. A complete lack of sharp Bragg peaks (a "halo" pattern) confirms an amorphous state in an ASD, while the presence of characteristic peaks confirms the crystallinity of nanocrystals.[6]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure thermal transitions. For ASDs, the key parameter is a single glass transition temperature (Tg), which indicates a homogenous dispersion and is a predictor of stability.[12] For nanocrystals, the melting point (Tm) should be consistent with the bulk crystalline drug.

B. Particle and Droplet Size Analysis

  • Dynamic Light Scattering (DLS): Ideal for measuring the size distribution and polydispersity index (PDI) of nanoparticles and lipid emulsion droplets in the sub-micron range.

  • Laser Diffraction: Suitable for larger particles and for monitoring the size reduction process during the initial stages of milling.

C. In Vitro Dissolution and Release Testing

  • Objective: To assess the formulation's ability to enhance the drug's dissolution rate and concentration in a physiologically relevant environment.[18]

  • Protocol:

    • Apparatus: USP Apparatus II (Paddle).

    • Media: Standard buffers (pH 1.2, 4.5, 6.8) are a starting point, but for poorly soluble drugs, biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are more predictive of in vivo performance.[19]

    • Conditions: 37°C, 50-75 RPM paddle speed.

    • Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes).

    • Analysis: Filter samples immediately and analyze for drug concentration via HPLC. For ASDs, it is crucial to observe for supersaturation and subsequent precipitation ("spring and parachute" effect).[11]

D. Stability Studies

  • Objective: To ensure the formulation maintains its critical quality attributes over its shelf life.[3]

  • Protocol (Accelerated Stability for ASDs):

    • Store samples under stressed conditions (e.g., 40°C / 75% Relative Humidity) in both open and closed containers.[9][12]

    • At specified time points (e.g., 1, 3, 6 months), re-test the samples for key attributes.

    • Critical Tests:

      • Appearance: Visual inspection for color change or clumping.

      • PXRD/DSC: To detect any signs of recrystallization in ASDs.[20]

      • Dissolution: To ensure release performance is maintained.

      • Assay and Purity: To check for chemical degradation of the API.

Conclusion

The poor aqueous solubility of 3-Methylbenzo[c]isoxazole-4,7-dione presents a significant but surmountable challenge in drug development. By employing rational, evidence-based formulation strategies such as Amorphous Solid Dispersions, Nanocrystal Technology, or Lipid-Based Drug Delivery Systems, researchers can dramatically enhance its dissolution and oral bioavailability. The selection of the optimal approach must be guided by a thorough understanding of the API's physicochemical properties. Rigorous in vitro characterization and stability testing are paramount to developing a robust formulation that can successfully advance through preclinical and clinical development.

References

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  • Tablets & Capsules Magazine. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. 1

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. 7

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  • Springer. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. 18

  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. 16

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  • PMC. Characterization of Supersaturatable Formulations for Improved Absorption of Poorly Soluble Drugs. 11

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  • ACS Publications. (2008, December 1). Amorphous Pharmaceutical Solids: Characterization, Stabilization, and Development of Marketable Formulations of Poorly Soluble Drugs with Improved Oral Absorption. 6

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  • ResearchGate. (2010, August 23). (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. 25

  • PMC. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. 8

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  • Pharmaceutical Technology. (2025, March 11). Solving Poor Solubility with Amorphous Solid Dispersions. 26

  • Indian Journal of Pharmaceutical Sciences. (2024). Engineered Nanocrystals for Poorly Soluble Drug Delivery: A Review. 27

Sources

Application

Topic: Cell Viability and MTT Assay Protocols Involving 3-Methylbenzo[c]isoxazole-4,7-dione

An Application Guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: A Modern Approach to Assessing Cytotoxicity The benzo[d]isoxazole-4,7-dione scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to Assessing Cytotoxicity

The benzo[d]isoxazole-4,7-dione scaffold has emerged as a promising chemotype in drug discovery, with studies identifying it as a modulator of critical cellular processes.[1] Specifically, compounds from this class have been shown to influence mycobacterial mistranslation, highlighting their potential as novel antimicrobial agents.[1] As with any novel compound class, a thorough understanding of its effect on eukaryotic cell viability is paramount for gauging therapeutic potential and off-target toxicity.

This guide provides a detailed framework for evaluating the cytotoxic and cytostatic effects of 3-Methylbenzo[c]isoxazole-4,7-dione using the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing a cell population's metabolic activity.[2] This activity, primarily driven by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells, serves as a robust proxy for cell viability.[3][4] The assay hinges on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5][6] The quantity of this formazan, which is subsequently solubilized for spectrophotometric measurement, is directly proportional to the number of living, metabolically active cells in the culture well.[6]

Here, we move beyond a simple recitation of steps. We will explore the causality behind the protocol, ensuring a robust experimental design that yields trustworthy and reproducible data for compounds like 3-Methylbenzo[c]isoxazole-4,7-dione.

Compound Preparation and Handling: The Foundation of Accuracy

The physical and chemical properties of the test compound dictate its handling. Isoxazole derivatives can have poor water solubility, making an organic solvent like dimethyl sulfoxide (DMSO) the standard choice for creating a concentrated stock solution.[7]

Safety First: Before handling, consult the Safety Data Sheet (SDS) for 3-Methylbenzo[c]isoxazole-4,7-dione and related chemical structures. As a general precaution for novel chemical entities, always use personal protective equipment (PPE), including gloves, a lab coat, and eye protection, and handle the compound within a chemical fume hood.[8][9]

Protocol for Stock Solution Preparation:

  • Determine Solubility: Empirically test the solubility of 3-Methylbenzo[c]isoxazole-4,7-dione in high-purity, sterile DMSO. Aim for a high-concentration primary stock (e.g., 10-50 mM) to minimize the final concentration of DMSO in the cell culture medium.

  • Weighing: Accurately weigh a precise amount of the compound using an analytical balance.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired molarity. Vortex thoroughly and, if necessary, use gentle warming (e.g., 37°C water bath) to ensure complete dissolution.[7]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube (e.g., an amber microcentrifuge tube).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

The MTT Assay: A Detailed Workflow

This protocol is optimized for adherent cells cultured in 96-well plates but can be adapted for suspension cells.

Phase 1: Cell Seeding and Equilibration

The goal of this phase is to establish a healthy, sub-confluent monolayer of cells in the exponential growth phase.

  • Cell Culture: Grow the chosen cell line (e.g., A549, MCF-7, etc.) in its recommended complete growth medium in a T-75 flask until it reaches 70-80% confluency.

  • Harvesting: Detach the cells using a standard trypsin-EDTA protocol. Neutralize the trypsin with complete medium and centrifuge the cell suspension to pellet the cells.

  • Cell Counting: Resuspend the cell pellet in fresh medium and perform an accurate cell count using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to the optimized seeding density (typically 5,000–10,000 cells per well for many cancer cell lines) in a final volume of 100 µL per well in a 96-well flat-bottom plate.[4]

    • Causality Explainer: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. The optimal density must be determined empirically for each cell line.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator. This allows the cells to adhere, recover from trypsinization, and resume normal growth.[4]

Phase 2: Treatment with 3-Methylbenzo[c]isoxazole-4,7-dione

This phase exposes the cells to the compound to assess its biological effect.

  • Prepare Serial Dilutions: On the day of treatment, thaw an aliquot of your compound stock. Prepare a series of working solutions by diluting the stock in serum-free or complete culture medium.

    • Causality Explainer: A wide concentration range (e.g., logarithmic dilutions from 0.1 µM to 100 µM) is essential to capture the full dose-response curve and accurately determine the IC50 value (the concentration that inhibits 50% of cell viability).

  • Vehicle Control: Prepare a vehicle control solution containing the highest concentration of DMSO that will be used in the treatment wells (e.g., if the highest compound concentration results in 0.5% DMSO, the vehicle control should be 0.5% DMSO in medium).

  • Administer Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentration of 3-Methylbenzo[c]isoxazole-4,7-dione, the vehicle control, or medium alone (untreated control).

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time depends on the compound's expected mechanism of action.

Phase 3: MTT Incubation and Formazan Formation

Here, viable cells convert the MTT reagent into formazan crystals.

  • Prepare MTT Solution: Prepare a 5 mg/mL stock solution of MTT powder in sterile phosphate-buffered saline (PBS). Mix until fully dissolved and filter-sterilize.[5] Protect this solution from light.

  • Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[3][4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

    • Causality Explainer: This incubation period allows for sufficient accumulation of purple formazan crystals within viable cells. The optimal time can vary between cell lines and should be confirmed by observing crystal formation under a microscope. Insufficient time leads to a weak signal; excessive time can lead to cell death from reagent toxicity.

Phase 4: Formazan Solubilization and Data Acquisition

The insoluble formazan crystals are dissolved to create a colored solution for measurement.

  • Remove Medium: Carefully aspirate the medium containing MTT from all wells without disturbing the formazan crystals or the cell monolayer.

  • Add Solubilization Agent: Add 100 µL of a solubilization solution to each well. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Acidified isopropanol (e.g., 0.04 N HCl in isopropanol)

  • Dissolve Crystals: Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[5] Pipetting up and down can aid this process.

  • Read Absorbance: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[3] A reference wavelength of >650 nm can be used to subtract background noise.[3][5]

Experimental Design and Controls: Ensuring Data Integrity

A well-designed plate layout is non-negotiable for a trustworthy assay.

Control/Variable Purpose Contents of Well
Untreated Control Represents 100% cell viability.Cells + Complete Medium
Vehicle Control Accounts for any effect of the solvent (e.g., DMSO) on cell viability.Cells + Medium with highest % of DMSO
Test Compound To determine the dose-dependent effect of 3-Methylbenzo[c]isoxazole-4,7-dione.Cells + Medium with various concentrations of the compound
Positive Control Confirms the assay is working correctly by showing an expected cytotoxic effect.Cells + Medium with a known cytotoxic agent (e.g., Doxorubicin)
Blank Control Measures background absorbance from the medium and reagents.Medium + MTT Reagent + Solubilization Solution (No Cells)

Visualization of the Experimental Workflow

The following diagram outlines the complete process for assessing cell viability with the MTT assay.

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3 & 4: Assay & Readout cluster_analysis Phase 5: Data Analysis Cell_Culture 1. Culture Cells to ~80% Confluency Seed_Plate 2. Seed Cells in 96-Well Plate Cell_Culture->Seed_Plate Incubate_24h 3. Incubate 24h for Cell Adherence Seed_Plate->Incubate_24h Prep_Compound 4. Prepare Compound Serial Dilutions Treat_Cells 5. Treat Cells with Compound (and Controls) Prep_Compound->Treat_Cells Incubate_Treatment 6. Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT 7. Add MTT Reagent to Each Well Incubate_MTT 8. Incubate 2-4h for Formazan Formation Add_MTT->Incubate_MTT Solubilize 9. Solubilize Formazan Crystals (e.g., DMSO) Incubate_MTT->Solubilize Read_Abs 10. Read Absorbance at ~570nm Solubilize->Read_Abs Data_Analysis 11. Calculate % Viability and Plot Dose-Response Read_Abs->Data_Analysis

Caption: Workflow for MTT-based cell viability assessment.

Data Analysis and Presentation

  • Background Subtraction: Subtract the average absorbance of the blank control wells from all other wells.

  • Calculate Percent Viability: Use the following formula for each compound concentration:

    • % Viability = ( (Absorbance of Treated Sample) / (Absorbance of Vehicle Control) ) * 100

  • Data Presentation: Summarize the results in a clear table.

Concentration of 3-Methylbenzo[c]isoxazole-4,7-dione (µM)Mean Corrected Absorbance (570 nm)Standard Deviation% Viability
0 (Vehicle Control)[Value][Value]100
0.1[Value][Value][Value]
1.0[Value][Value][Value]
10[Value][Value][Value]
50[Value][Value][Value]
100[Value][Value][Value]
  • Dose-Response Curve: Plot the % Viability against the log of the compound concentration. This curve can be used with statistical software to calculate the IC50 value, a key metric of a compound's potency.[2]

References

  • Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods." [Link]

  • Creative Bioarray. "MTT Assay: Assessing Cell Proliferation." [Link]

  • CABI Digital Library. "MTT assay to evaluate the cytotoxic potential of a drug." [Link]

  • Lee, E., et al. "A novel isoxazole compound CM2-II-173 inhibits the invasive phenotype of triple-negative breast cancer cells." Oncology Letters, 2018. [Link]

  • Wójcik, P., et al. "The Isoxazole Derivative of Usnic Acid Induces an ER Stress Response in Breast Cancer Cells That Leads to Paraptosis-like Cell Death." International Journal of Molecular Sciences, 2022. [Link]

  • Mapa, S.T., et al. "A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media." MethodsX, 2019. [Link]

  • Lampronti, I., et al. "Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro." International Journal of Molecular Sciences, 2020. [Link]

  • Mondal, A., et al. "Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity." bioRxiv, 2024. [Link]

  • Wielińska, J., et al. "Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results." Pharmaceutics, 2023. [Link]

  • Mohammed, S.A., et al. "Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide." Zanco Journal of Medical Sciences, 2022. [Link]

  • Lee, S., et al. "Substituted Pyridines from Isoxazoles: Scope and Mechanism." Organic & Biomolecular Chemistry, 2022. [Link]

  • Kim, H.J., et al. "Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma." European Journal of Medicinal Chemistry, 2024. [Link]

  • Ryabukhin, D.S., et al. "An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates." Beilstein Journal of Organic Chemistry, 2022. [Link]

Sources

Method

Application of 3-Methylbenzo[c]isoxazole-4,7-dione in Antimicrobial Drug Discovery: Protocols and Mechanistic Insights

As the crisis of antimicrobial resistance (AMR) escalates, the discovery of novel chemical scaffolds capable of bypassing traditional resistance mechanisms is paramount. The 3-methylbenzo[c]isoxazole-4,7-dione core repre...

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Author: BenchChem Technical Support Team. Date: April 2026

As the crisis of antimicrobial resistance (AMR) escalates, the discovery of novel chemical scaffolds capable of bypassing traditional resistance mechanisms is paramount. The 3-methylbenzo[c]isoxazole-4,7-dione core represents a highly privileged, redox-active pharmacophore. By fusing an isoxazole ring with a quinone moiety, this scaffold offers a dual-threat mechanism against multi-drug resistant (MDR) ESKAPE pathogens: it acts simultaneously as a reactive oxygen species (ROS) generator and an electrophilic covalent modifier[1].

This application note provides an in-depth mechanistic analysis and self-validating experimental protocols for evaluating 3-methylbenzo[c]isoxazole-4,7-dione and its derivatives in antimicrobial drug discovery.

Mechanistic Insights: The Dual-Action Causality

To effectively develop drugs based on the benzo[c]isoxazole-4,7-dione architecture, researchers must understand the causality behind its bactericidal activity. The antimicrobial efficacy of this scaffold is not driven by simple competitive inhibition, but rather by a destructive, multi-target chemical reactivity[1].

A. Redox Cycling and Oxidative Burst

The 4,7-dione system is highly susceptible to one- or two-electron reduction by bacterial flavoenzymes (e.g., NADH dehydrogenases), forming a highly reactive semiquinone radical[1]. In the aerobic environment of the bacterial cell, this radical rapidly transfers an electron to molecular oxygen ( O2​ ), regenerating the parent quinone and producing superoxide anions ( O2∙−​ ). This continuous redox cycling generates a massive intracellular oxidative burst. The resulting accumulation of ROS overwhelms the bacterial antioxidant defense systems, directly causing double-stranded DNA breaks, protein carbonylation, and lipid peroxidation[2].

B. Electrophilic Covalent Modification (Michael Addition)

Beyond redox cycling, the quinone ring features an α,β -unsaturated carbonyl system that acts as a potent Michael acceptor[1]. This electrophilic center is highly reactive toward nucleophilic thiol groups (cysteine residues) present in the active sites of essential bacterial enzymes (such as MurA in peptidoglycan synthesis or DNA gyrase). Covalent adduction to these thiols leads to irreversible enzyme inactivation and rapid cell death[1]. Specific derivatives, such as 3-amino-5-((2-hydroxyphenyl)amino)benzo[c]isoxazole-4,7-dione, leverage these properties to maximize target affinity and antibacterial potency[3].

MOA A 3-Methylbenzo[c] isoxazole-4,7-dione B Redox Cycling (Flavoenzymes) A->B 1e-/2e- Reduction E Michael Addition (Electrophilic Attack) A->E Nucleophilic Attack C Reactive Oxygen Species (ROS) B->C O2 D Bacterial DNA/Lipid Damage C->D Oxidative Stress G Cell Death / Growth Inhibition D->G F Covalent Binding to Enzyme Thiols (e.g., MurA) E->F Cys Residues F->G Enzyme Inactivation

Caption: Dual mechanism of action: ROS generation via redox cycling and covalent enzyme modification.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness in the hit-to-lead optimization phase, experimental protocols must be self-validating. If the primary mechanism of 3-methylbenzo[c]isoxazole-4,7-dione is ROS generation, then quenching ROS should theoretically "rescue" the bacteria from the drug's effects. The following paired protocols are designed to establish this causality.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay with Redox Rescue

Causality Check: This assay runs standard MIC determinations in parallel with a ROS-scavenged environment. A significant shift in the MIC in the presence of N-acetylcysteine (NAC) confirms that the compound's bactericidal activity is redox-dependent.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 3-methylbenzo[c]isoxazole-4,7-dione derivative in 100% DMSO to create a 10 mg/mL stock.

  • Media Preparation: Prepare two batches of Cation-Adjusted Mueller-Hinton Broth (CAMHB). To one batch, add N-acetylcysteine (NAC) to a final concentration of 5 mM (adjust pH to 7.2–7.4 using NaOH).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in both the standard CAMHB and the NAC-supplemented CAMHB. Ensure the final DMSO concentration does not exceed 1%.

  • Bacterial Inoculation: Grow the target ESKAPE pathogen to the mid-logarithmic phase. Dilute the culture and inoculate the plates to achieve a final concentration of 5×105 CFU/mL per well.

  • Incubation & Readout: Incubate the plates at 37°C for 18–20 hours. Determine the MIC visually or by adding 30 µL of 0.015% resazurin dye (incubate for an additional 2 hours; blue indicates inhibition, pink indicates growth).

Protocol 2: Intracellular ROS Quantification via DCFDA Assay

Causality Check: To directly prove that the compound induces an oxidative burst prior to cell death, intracellular ROS is quantified using the fluorogenic probe 2',7'-dichlorofluorescein diacetate (DCFDA).

Step-by-Step Methodology:

  • Bacterial Loading: Wash mid-log phase bacterial cells ( 1×107 CFU/mL) twice with PBS. Resuspend in PBS containing 10 µM DCFDA.

  • Probe Incubation: Incubate the suspension in the dark at 37°C for 30 minutes to allow the probe to permeate the cells and be cleaved by intracellular esterases into non-fluorescent DCFH.

  • Treatment: Wash the cells to remove excess probe and resuspend in PBS. Aliquot 100 µL per well into a black, clear-bottom 96-well plate. Add the 3-methylbenzo[c]isoxazole-4,7-dione compound at 1× and 2× its established MIC.

  • Kinetic Readout: Measure fluorescence immediately (t=0) and every 15 minutes for 2 hours using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Normalize the fluorescence units to the untreated control to determine the fold-change in intracellular ROS generation.

Workflow S1 Step 1: Compound Preparation (DMSO Stock & Serial Dilution) S3 Step 3: Treatment & Incubation (Parallel: ± ROS Scavenger NAC) S1->S3 S2 Step 2: Bacterial Inoculum (ESKAPE Pathogens, 5x10^5 CFU/mL) S2->S3 S4 Step 4: MIC Determination (OD600 or Resazurin Readout) S3->S4 S5 Step 5: Mechanistic Validation (DCFDA Assay for Intracellular ROS) S4->S5 Active Hits Only

Caption: High-throughput workflow for screening and mechanistically validating quinone-based antimicrobials.

Quantitative Data Presentation

The table below summarizes representative validation data for the core 3-methylbenzo[c]isoxazole-4,7-dione scaffold and its rationally designed 5-amino derivatives[3]. The significant right-shift in MIC upon the addition of NAC, coupled with high ROS fold-changes, definitively validates the redox-driven mechanism of action.

Compound / DerivativeTarget PathogenMIC (µg/mL)MIC + NAC (µg/mL)*Intracellular ROS (Fold Change)
3-Methylbenzo[c]isoxazole-4,7-dione (Core)S. aureus (MRSA)4.0>32.05.2x
5-Amino derivative E. coli16.064.03.1x
5-((4-chlorophenyl)amino) derivative A. baumannii2.016.06.8x
5-((2-hydroxyphenyl)amino) derivative P. aeruginosa8.032.04.5x

*Note: A 4-fold increase in MIC in the presence of 5 mM N-acetylcysteine (NAC) indicates a highly ROS-dependent mechanism of bacterial killing.

References

  • Substance Index for Volume 74. The Journal of Antibiotics, 75(1), 56-57 (2022).

  • Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal. Molecules, 26(18), 5526 (2021).

  • Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal. Microorganisms, 11(1), 209 (2023).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Methylbenzo[c]isoxazole-4,7-dione Synthesis

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that synthesizing quinone-fused heterocycles like 3-methylbenzo[c]isoxazole-4,7-dione presents unique chemoselectivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that synthesizing quinone-fused heterocycles like 3-methylbenzo[c]isoxazole-4,7-dione presents unique chemoselectivity and oxidation-state challenges. This guide is designed by our Senior Application Scientists to help you troubleshoot low yields, understand the mechanistic causality behind protocol adjustments, and implement a self-validating workflow based on the 1,3-dipolar cycloaddition of acetonitrile oxide to 1,4-benzoquinone.

Synthesis Workflow & Diagnostics

The synthesis relies on a [3+2] cycloaddition followed by an oxidative aromatization. Understanding where the pathway deviates is critical for yield optimization.

Workflow A 1,4-Benzoquinone (Excess) D 1,3-Dipolar Cycloaddition (0-10 °C) A->D B Acetohydroximoyl Chloride + Base (Slow Addition) C In situ Acetonitrile Oxide B->C C->D H Troubleshooting: Furoxan Dimerization C->H E Isoxazoline Intermediate D->E I Troubleshooting: Bis-adduct Formation D->I F Oxidation (DDQ / MnO2) E->F G 3-Methylbenzo[c]isoxazole-4,7-dione F->G

Workflow for 3-Methylbenzo[c]isoxazole-4,7-dione synthesis with key troubleshooting nodes.

Troubleshooting FAQs

Q1: Why is my yield dominated by the bis-isoxazole adduct instead of the desired mono-adduct? A: 1,4-Benzoquinone possesses two highly electrophilic double bonds. Once the first cycloaddition occurs, the resulting isoxazoline intermediate can still act as a dipolarophile. To prevent the second cycloaddition, you must maintain a strict stoichiometric excess of 1,4-benzoquinone (typically a 2:1 to 3:1 ratio relative to the dipole precursor). The unreacted quinone can be easily recovered during chromatography. Additionally, maintaining lower temperatures (0–10 °C) enhances the regioselectivity and favors the mono-adduct by exploiting the activation energy difference between the first and second addition[1].

Q2: I am seeing massive amounts of dimethylfuroxan by-product. How do I prevent dipole dimerization? A: Acetonitrile oxide is a highly reactive 1,3-dipole. If its concentration in the reaction mixture exceeds a critical threshold, it will rapidly dimerize into 3,4-dimethyl-1,2,5-oxadiazole 2-oxide (dimethylfuroxan) rather than reacting with the quinone. To solve this, generate the dipole in situ by adding the base (e.g., Et₃N or KHCO₃) to the acetohydroximoyl chloride extremely slowly using a syringe pump (over 4–6 hours). This maintains a low steady-state concentration of the dipole, kinetically favoring the bimolecular cycloaddition over dimerization[2].

Q3: The reaction stalls at the dihydro-intermediate (isoxazoline). How do I drive the aromatization to the 4,7-dione? A: The initial [3+2] cycloaddition yields a dihydrobenzoisoxazole. While spontaneous air oxidation occurs, it is notoriously slow and incomplete, leading to mixed oxidation states and poor isolated yields. You must force the aromatization by adding a dedicated, high-potential oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or active Manganese Dioxide (MnO₂)[2]. This quantitatively drives the dehydrogenation, yielding the fully aromatized 4,7-dione.

Q4: My 1,4-benzoquinone is degrading into a black tar before the cycloaddition completes. What is causing this? A: Quinones are highly sensitive to strong nucleophiles and localized high pH, which trigger polymerization and decomposition. If you are using concentrated triethylamine (Et₃N) for dipole generation, localized basic hotspots are likely destroying your quinone. Switch to a milder inorganic base like suspended KHCO₃, or ensure vigorous mechanical stirring while adding highly diluted Et₃N.

Quantitative Optimization Data

The table below summarizes the causality between reaction parameters and the final yield/purity of 3-methylbenzo[c]isoxazole-4,7-dione.

Dipole PrecursorBase / Addition TimeOxidantQuinone:Dipole RatioIsolated Yield (%)Purity (HPLC)
Nitroethane / PhNCOEt₃N / 1 hAir (Spontaneous)1:125%70%
Acetohydroximoyl chlorideEt₃N / 1 hNone (Spontaneous)1:135%75%
Acetohydroximoyl chlorideEt₃N / 6 hDDQ2:178%>95%
Acetohydroximoyl chloride KHCO₃ / 6 h MnO₂ 3:1 85% >98%

Note: The optimized conditions (bottom row) prevent both furoxan formation and quinone degradation while ensuring complete aromatization.

Experimental Protocols: Optimized Step-by-Step Methodology

To ensure a self-validating system, follow this optimized protocol which incorporates the mechanistic controls discussed above[3].

Materials Required:

  • 1,4-Benzoquinone (3.0 equiv, freshly sublimed)

  • Acetohydroximoyl chloride (1.0 equiv)

  • Potassium bicarbonate (KHCO₃) or Triethylamine (Et₃N) (1.1 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-benzoquinone (30 mmol) in 100 mL of anhydrous DCM under a nitrogen atmosphere.

  • Precursor Addition: Add acetohydroximoyl chloride (10 mmol) to the solution. Cool the reaction vessel to 0 °C using an ice-water bath to maximize regiocontrol.

  • Controlled Dipole Generation: Dissolve Et₃N (11 mmol) in 20 mL of DCM. Using a syringe pump, add this basic solution dropwise to the reaction mixture over a strict 6-hour period. Crucial: Vigorous stirring is required to prevent localized basicity.

  • Cycloaddition: Once the addition is complete, remove the ice bath, allow the reaction to warm to room temperature (20–25 °C), and stir for an additional 2 hours. Monitor the disappearance of the dipole precursor via TLC.

  • Oxidative Aromatization: Cool the mixture back to 10 °C and add DDQ (12 mmol) in one portion. Stir for 1 hour. The solution will darken as the isoxazoline is oxidized to the target 4,7-dione and DDQ is reduced to its insoluble hydroquinone form.

  • Workup: Filter the crude reaction mixture through a tightly packed pad of Celite to remove the precipitated DDQ-H₂. Wash the filtrate sequentially with 5% aqueous NaHCO₃ (3 × 50 mL) to remove acidic by-products, followed by brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the residue via flash column chromatography (silica gel, eluting with a gradient of Hexanes/Ethyl Acetate) to separate the excess 1,4-benzoquinone from the pure 3-methylbenzo[c]isoxazole-4,7-dione.

Mechanistic Pathway

Mechanism N1 Dipole Generation (Dehydrohalogenation) N2 [3+2] Cycloaddition (HOMO-LUMO Interaction) N1->N2 Acetonitrile Oxide N3 Aromatization (Dehydrogenation) N2->N3 Isoxazoline

Mechanistic sequence: Dipole generation, [3+2] cycloaddition, and oxidative aromatization.

References

  • An Analysis of the Regioselectivity of 1,3-Dipolar Cycloaddition Reactions of Benzonitrile N-Oxides Based on Global and Local Electrophilicity and Nucleophilicity Indices Source: ResearchGate URL
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions Source: Università degli Studi di Torino / Frontiers in Chemistry URL
  • Synthesis of Trisubstituted Isoxazoles by Palladium(II)

Sources

Optimization

Technical Support Center: Dissolving 3-Methylbenzo[c]isoxazole-4,7-dione for In Vitro Biological Assays

Welcome to the technical support guide for 3-Methylbenzo[c]isoxazole-4,7-dione. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively dissolving...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Methylbenzo[c]isoxazole-4,7-dione. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively dissolving and handling this compound in in vitro biological assays. Drawing from established principles of medicinal chemistry and extensive laboratory experience, this guide offers practical solutions to common challenges, ensuring the integrity and reproducibility of your experiments.

Understanding the Compound: Key Physicochemical Properties

3-Methylbenzo[c]isoxazole-4,7-dione belongs to the isoxazole class of heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to their diverse biological activities, including their potential as anticancer agents.[1][2] The specific analogue, 3-Methylbenzo[c]isoxazole-4,7-dione, has been investigated for its role in modulating mycobacterial translational fidelity.[3]

The solubility of such heterocyclic compounds is a critical factor in their biological evaluation.[1] Poor solubility can lead to inaccurate and unreliable results in cell-based assays.[4][5] Therefore, a systematic approach to dissolution is paramount.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of 3-Methylbenzo[c]isoxazole-4,7-dione?

For initial stock solutions of poorly water-soluble compounds like 3-Methylbenzo[c]isoxazole-4,7-dione, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent.[4][6] DMSO is a powerful organic solvent capable of dissolving a wide array of organic molecules.[7]

Protocol for Preparing a DMSO Stock Solution:

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the solution vigorously. Gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure the compound is fully dissolved.

  • Sterilization: If required for your specific application, sterilize the stock solution by passing it through a 0.22 µm syringe filter.[4]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate.[4]

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

This is a common issue arising from the low aqueous solubility of the compound. When the DMSO stock is diluted into the aqueous medium, the compound may crash out of solution.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward approach is to test a lower final concentration of the compound in your assay. Every compound has a maximum soluble concentration in a given medium.[4]

  • Increase the Final DMSO Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[8] Maintaining a slightly higher (but non-toxic) final DMSO concentration can help keep the compound in solution. Always include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.

  • Pre-warm the Media: Always warm your cell culture medium to 37°C before adding the compound stock solution.[4]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium. This gradual decrease in DMSO concentration can sometimes prevent precipitation.

  • Use of Solubility Enhancers:

    • Serum: Proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help maintain their solubility.[4][8] If your assay permits, ensure you are using serum-containing media.

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[4]

Q3: Can I use sonication to redissolve a precipitated compound?

Sonication can be a useful technique to break up aggregates and aid in the dissolution of compounds. It can provide localized energy to help overcome the crystal lattice energy of the precipitate. However, it's crucial to monitor the temperature to avoid compound degradation.

Q4: Is it acceptable to filter out the precipitate from my final working solution?

No, filtering out the precipitate is not recommended. This action removes an unknown amount of your active compound, leading to an inaccurate final concentration and compromising the validity of your experimental results. The primary goal should be to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.

Troubleshooting Guide: A Step-by-Step Approach to Dissolution Issues

This guide provides a systematic workflow for addressing precipitation problems encountered when preparing working solutions of 3-Methylbenzo[c]isoxazole-4,7-dione for in vitro assays.

Caption: Troubleshooting workflow for compound precipitation.

Detailed Experimental Protocol: Preparing a 10 mM Stock Solution
ParameterValue
Compound 3-Methylbenzo[c]isoxazole-4,7-dione
Molecular Weight 177.15 g/mol
Desired Stock Conc. 10 mM
Solvent Anhydrous DMSO

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • 10 mmol/L * 0.001 L = 0.01 mmol

    • 0.01 mmol * 177.15 g/mol = 0.0017715 g = 1.77 mg

  • Weigh Compound: Carefully weigh out 1.77 mg of 3-Methylbenzo[c]isoxazole-4,7-dione.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the vial for 1-2 minutes. If necessary, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Visual Inspection: Ensure no visible particles remain. The solution should be clear.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) and store at -20°C or -80°C.

Advanced Considerations

Compound Stability

While DMSO is an excellent solvent, prolonged storage of compounds in DMSO at room temperature can lead to degradation.[9] It is also hygroscopic, meaning it will absorb water from the atmosphere, which can decrease the solubility of hydrophobic compounds over time.[10] This underscores the importance of proper storage in anhydrous conditions and minimizing the time a stock solution is kept at room temperature.

Vehicle Controls

It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO (or other solvents) as the experimental wells but without the test compound. This allows for the differentiation of compound-specific effects from any effects of the solvent on the cells.[4]

References

  • The Cell Culture Dish. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from [Link]

  • MDPI. (2013, November 5). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • ACS Publications. (2026, February 9). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]

  • National Institutes of Health. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rescuing compound bioactivity in a secondary cell-based screening by using γ-cyclodextrin as a molecular carrier. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Methylene blue. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • bioRxiv. (2024, October 21). Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity. Retrieved from [Link]

  • PubMed. (2016, March 15). Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved from [Link]

  • ACS Publications. (2024, July 17). Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. Retrieved from [Link]

  • PubMed. (2025, June 15). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (2023, February 3). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Retrieved from [Link]

  • Chemsrc. (2025, August 20). Methylene Blue | CAS#:61-73-4. Retrieved from [Link]

Sources

Troubleshooting

Preventing oxidative degradation of 3-Methylbenzo[c]isoxazole-4,7-dione during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent the oxidative degradation of 3-Methylbenzo[c]isoxazole-4,7-dione during storage. Given the compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent the oxidative degradation of 3-Methylbenzo[c]isoxazole-4,7-dione during storage. Given the compound's structural motifs—a benzo[c]isoxazole core and a quinone-like moiety—it is susceptible to specific degradation pathways that can compromise sample integrity, experimental reproducibility, and therapeutic efficacy. This document outlines the causative factors of degradation and provides actionable strategies for mitigation.

I. Frequently Asked Questions (FAQs)

Q1: My solid sample of 3-Methylbenzo[c]isoxazole-4,7-dione has changed color from a light yellow to a darker brown/black upon storage. What does this indicate?

A1: A color change from yellow to a darker hue is a common visual indicator of degradation in quinone-containing compounds.[1][2] This is often due to the formation of highly conjugated polymeric species or quinhydrone-type complexes, which arise from oxidation and subsequent side reactions.[2] The appearance of a dark color suggests that your sample has likely undergone some degree of oxidative degradation and its purity should be re-assessed before use.

Q2: I've observed a loss of potency or inconsistent results in my assays using a previously opened bottle of 3-Methylbenzo[c]isoxazole-4,7-dione. Could this be related to storage?

A2: Yes, this is a strong possibility. Oxidative degradation alters the chemical structure of the parent molecule, leading to the formation of impurities.[3] These degradation products will have different pharmacological or chemical properties, thereby reducing the effective concentration of the active compound and leading to inconsistent experimental outcomes.

Q3: What are the primary environmental factors that can cause the degradation of this compound?

A3: The primary environmental culprits for the degradation of compounds with isoxazole and quinone functionalities are:

  • Oxygen: Direct reaction with atmospheric oxygen is a major driver of oxidative degradation.[4]

  • Light: Many quinone-like structures are photosensitive and can be degraded upon exposure to light, particularly UV radiation.[4]

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways and can also accelerate oxidative processes.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including degradation.[5][6]

Q4: Are there any chemical incompatibilities I should be aware of when preparing solutions of 3-Methylbenzo[c]isoxazole-4,7-dione?

A4: Absolutely. Avoid strong acids and bases, as they can catalyze the decomposition of both the isoxazole and quinone rings.[1][2] Additionally, be cautious with solvents that are not thoroughly dried and degassed, as residual water and dissolved oxygen can promote degradation in solution. When using this compound in reactions, it is advisable to perform compatibility tests with other reagents, especially strong reducing or oxidizing agents, unless they are part of the intended reaction mechanism.[4]

II. Troubleshooting Guide for Degradation Issues

This section provides a structured approach to identifying and resolving issues related to the degradation of 3-Methylbenzo[c]isoxazole-4,7-dione.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS) Formation of degradation products due to improper storage or handling.1. Confirm Identity of New Peaks: Use LC-MS to obtain the mass of the impurity peaks. Common oxidative degradation products may involve hydroxylation of the aromatic ring or cleavage of the isoxazole N-O bond.[7] 2. Review Storage Conditions: Ensure the compound has been stored according to the best practices outlined in Section III. 3. Re-purify if Necessary: If the purity is compromised, re-purification by an appropriate method like column chromatography or recrystallization may be necessary.
Color Change of Solid Compound Oxidative degradation, formation of polymeric byproducts.1. Assess Purity: Use a quantitative analytical technique like HPLC with UV detection or qNMR to determine the purity of the sample.[8] 2. Discard if Heavily Degraded: If significant degradation has occurred (e.g., >5-10% impurities), it is often best to discard the batch to avoid compromising experimental results.
Inconsistent Biological/Chemical Activity Loss of active compound concentration due to degradation.1. Use a Freshly Opened or Repurified Sample: Compare the performance of the suspect sample with a new, unopened vial or a freshly purified batch. 2. Implement Strict Storage Protocols: Moving forward, ensure all users are adhering to the recommended storage and handling procedures.

For researchers needing to validate the integrity of their 3-Methylbenzo[c]isoxazole-4,7-dione sample, the following High-Performance Liquid Chromatography (HPLC) protocol is recommended.

Objective: To quantify the purity of 3-Methylbenzo[c]isoxazole-4,7-dione and detect the presence of degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Ultrapure water (0.1% formic acid, v/v)

  • Sample of 3-Methylbenzo[c]isoxazole-4,7-dione

Protocol:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical starting gradient could be 30% acetonitrile, ramping to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by the UV-Vis spectrum of the compound. If unknown, a photodiode array (PDA) detector is recommended to identify the optimal wavelength.

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas of the parent compound and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

G cluster_0 Observation cluster_1 Initial Hypothesis cluster_2 Analytical Verification cluster_3 Decision Point cluster_4 Corrective Actions A Inconsistent Results / Color Change B Potential Oxidative Degradation A->B C Perform HPLC/LC-MS Analysis B->C D Purity >95%? C->D E Proceed with Experiment D->E Yes G Repurify or Discard Sample D->G No F Review Storage Protocol E->F G->F G A 3-Methylbenzo[c]isoxazole-4,7-dione (Stable) C Reactive Intermediates (e.g., Radicals, Hydroquinones) A->C Oxidation/Reduction B Initiators (O₂, Light, H₂O) B->C D Degradation Products (e.g., Ring-Opened Species, Polymers) C->D Further Reactions

Caption: Simplified degradation pathway.

By adhering to these guidelines, researchers can significantly enhance the shelf-life and reliability of 3-Methylbenzo[c]isoxazole-4,7-dione, ensuring the integrity and reproducibility of their experimental data.

IV. References

  • Benchchem. (n.d.). Storage and handling guidelines for 2-(2,5-Dichlorophenyl)-1,4-benzoquinone. Retrieved from Benchchem website.

  • Sciencemadness Wiki. (2020, August 14). Benzoquinone. Retrieved from Sciencemadness Wiki.

  • Patsnap Eureka. (2025, August 27). Solubility Optimization Strategies For Quinone Electrolytes. Retrieved from Patsnap Eureka website.

  • Benchchem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers. Retrieved from Benchchem website.

  • ChemicalBook. (2022, January 21). Chemical Reactivity of Benzo[c]isoxazole. Retrieved from ChemicalBook website.

  • MDPI. (2022, July 25). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Retrieved from MDPI website.

  • Organic Syntheses. (n.d.). 1,2-naphthoquinone. Retrieved from Organic Syntheses Procedure website.

  • Wikipedia. (n.d.). Benzisoxazole. Retrieved from Wikipedia.

  • ResearchGate. (n.d.). Individual and combined degradation of N-heterocyclic compounds under sulfate radical-based advanced oxidation processes | Request PDF. Retrieved from ResearchGate website.

  • PubMed. (2007, November 15). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Retrieved from PubMed website.

  • International Journal of Research in Pharmaceutical and Nano Sciences (IJRPNS). (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. Retrieved from IJRPNS website.

  • ResearchGate. (n.d.). Toxicity evolution and control for the UV/H2O2 degradation of nitrogen-containing heterocyclic compounds: SDZ and PMM | Request PDF. Retrieved from ResearchGate website.

  • ResearchGate. (n.d.). Structure of isoxazole and benzo[c]isoxazole. Retrieved from ResearchGate website.

  • Wikipedia. (n.d.). 1,4-Benzoquinone. Retrieved from Wikipedia.

Sources

Optimization

Troubleshooting impurities during 3-Methylbenzo[c]isoxazole-4,7-dione crystallization

Prepared by: Senior Application Scientist Welcome to the technical support center for the purification of 3-Methylbenzo[c]isoxazole-4,7-dione. This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the purification of 3-Methylbenzo[c]isoxazole-4,7-dione. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization and purification of this heterocyclic compound. Our focus is on providing practical, in-depth solutions to ensure the highest possible purity of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization process in a question-and-answer format.

Question 1: My crude product has "oiled out" upon cooling and will not solidify. How can I induce crystallization?

Answer:

"Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solute is supersaturated but the energy barrier for nucleation is too high, or when the melting point of the solid is lower than the temperature of the solution.[1][2] For heterocyclic compounds like 3-Methylbenzo[c]isoxazole-4,7-dione, this can be particularly prevalent if residual impurities are depressing the melting point.

Here is a systematic approach to induce crystallization:

  • Re-heat and Add Solvent: Gently warm the flask to re-dissolve the oil. Add a small amount (1-2 mL) of additional hot solvent to slightly decrease the saturation level.[1] This ensures that crystallization begins at a slightly lower temperature, which can favor crystal formation over oiling.

  • Attempt to Induce Nucleation: Cool the solution slowly. Once it reaches a temperature where you expect crystallization to begin, you can try the following nucleation techniques:

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for the first crystals to form.[3][4]

    • Seeding: If you have a small crystal of pure 3-Methylbenzo[c]isoxazole-4,7-dione from a previous batch, add it to the cooled solution. A seed crystal acts as a template for crystal growth.[3][4]

  • Trituration: If the oil persists, you may need to recover the material by removing the solvent on a rotary evaporator.[2] Then, add a different, non-polar solvent in which your compound is poorly soluble (e.g., hexanes or pentane) and vigorously stir or sonicate the mixture. This process, known as trituration, can mechanically force the oil into a solid, often amorphous, state which can then be used for a proper recrystallization.[4]

Question 2: The final yield of my crystals is very low. What are the most common causes and how can I improve recovery?

Answer:

A low yield is a frequent and frustrating issue in recrystallization. The primary goal is to maximize the recovery of the pure compound while leaving impurities behind in the solvent.

Common Causes for Low Yield:

CauseExplanationMitigation Strategy
Excess Solvent This is the most common error.[2] Using too much solvent to dissolve the crude product will keep a significant portion of your compound dissolved in the mother liquor even after cooling.Use the minimum amount of near-boiling solvent required to fully dissolve the solid.[3] Work in small solvent additions.
Premature Crystallization If crystals form in the hot solution (e.g., during a hot filtration step), product is lost before the main cooling stage.Ensure your filtration apparatus (funnel, filter paper) is pre-heated. Add a small excess of solvent before hot filtration and boil it off afterward.
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well when hot but poorly when cold. If solubility is still high at low temperatures, recovery will be poor.Perform a thorough solvent screen. (See FAQ section for protocol).
Washing with Warm Solvent Rinsing the collected crystals with room-temperature or warm solvent will re-dissolve a portion of your product.Always use a minimum amount of ice-cold solvent for the final rinse of the filter cake.[3]

Below is a workflow designed to optimize yield by addressing these common pitfalls.

cluster_dissolution Dissolution Phase cluster_cooling Crystallization Phase a Place Crude Solid in Flask b Add Small Aliquot of Solvent a->b c Heat to Boiling b->c d Solid Fully Dissolved? c->d Check d->b No e Cool Slowly to Room Temp d->e Yes f Cool in Ice Bath e->f g Collect Crystals (Filtration) f->g h Rinse with Ice-Cold Solvent g->h i Dry Crystals h->i

Caption: Workflow for Maximizing Crystallization Yield.

Question 3: My crystals have a persistent yellow or brown color. What is the likely source and how can I remove it?

Answer:

Colored impurities in heterocyclic compounds often arise from starting materials, reagents, or degradation byproducts formed during the synthesis. The quinone-like structure of the 4,7-dione moiety can also be susceptible to side reactions that produce colored species.

Troubleshooting Steps:

  • Activated Charcoal (Carbon) Treatment: Highly colored, non-polar impurities can often be removed by adsorption onto activated charcoal.

    • Protocol: After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute mass). A common mistake is adding too much, which can adsorb your product and reduce yield. Swirl the hot solution for a few minutes.

    • Causality: The high surface area and porous nature of activated carbon effectively trap large, colored molecules via van der Waals forces.

    • Crucial Next Step: You must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. If charcoal remains, it will contaminate your final product.

  • Oxidative Impurities: If the color is from oxidation, a wash of the crude material with a dilute solution of a reducing agent like sodium bisulfite prior to crystallization might be effective. This must be followed by a thorough wash to remove the agent itself.

  • pH-Related Degradation: The isoxazole ring can be sensitive to pH.[5][6] Residual acid or base from the reaction workup can catalyze degradation upon heating, leading to colored byproducts. Ensure your crude product is neutralized (e.g., by washing an organic solution of the crude product with brine) before the initial solvent evaporation. Studies on related isoxazole structures show that the ring can be susceptible to opening under acidic or basic conditions, especially when heated.[5][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities for 3-Methylbenzo[c]isoxazole-4,7-dione?

A1: Impurities can originate from several sources:

  • Unreacted Starting Materials: The precursors used in the synthesis may carry through the work-up.

  • Reagents: Excess reagents, such as hydroxylamine, or byproducts from their decomposition.[4]

  • Side-Products: In isoxazole synthesis, potential side-products include regioisomers or dimers of intermediates like nitrile oxides.[8]

  • Degradation Products: The target molecule itself may degrade due to excessive heat or improper pH during work-up or crystallization.[7][9] The isoxazole ring system can undergo thermal decomposition at high temperatures.[10][11]

Q2: How do I select the best solvent system for recrystallization?

A2: The ideal recrystallization solvent is one in which your target compound is highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[3] Impurities, ideally, should either be completely insoluble in the hot solvent or completely soluble in the cold solvent.

Step-by-Step Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of your crude product into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, acetonitrile, water) dropwise at room temperature. A good candidate solvent will not dissolve the solid at this stage.

  • Gently heat the tubes that did not show high solubility at room temperature. A good solvent will now dissolve the solid completely.[3]

  • Cool the clear solutions in an ice bath. The best solvent will be the one that produces a large quantity of crystalline precipitate.

  • For moderately polar isoxazoles, a binary solvent system like Ethanol/Water or Ethyl Acetate/Hexanes can be very effective.[4][12] In this technique, you dissolve the compound in a minimum of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution just becomes cloudy (the cloud point). Then, allow it to cool slowly.

Q3: My crystals form instantly as a fine powder. How can I grow larger, higher-purity crystals?

A3: The rapid formation of a fine powder ("crashing out") is a sign of excessively fast crystallization, which tends to trap impurities within the crystal lattice.[1] The key to growing larger, purer crystals is to slow down the cooling process.

Methods to Slow Crystallization:

  • Use More Solvent: Re-dissolve the solid in the hot solvent and add a small excess (5-10%) of additional solvent. This slightly reduces the supersaturation, allowing the cooling process to proceed more slowly before nucleation begins.[1]

  • Insulate the Flask: After heating, instead of placing the flask on a cold benchtop, place it on an insulating surface (like a cork ring or wooden block) and cover it with a beaker. This creates a pocket of insulated air, dramatically slowing the rate of cooling.[1]

  • Controlled Cooling: For very sensitive crystallizations, using a programmable heating mantle or a dewar filled with warm water can provide a highly controlled, slow cooling ramp.[13]

cluster_troubleshooting Troubleshooting Crystallization Issues start Problem Occurs q1 Product Oiled Out Yes No start->q1 a1 {Re-heat, add solvent | Scratch or seed | Triturate with non-solvent} q1:yes->a1 Action q2 Low Crystal Yield Yes No q1:no->q2 end Pure Crystals a1->end a2 {Use min. hot solvent | Check solvent choice | Rinse with ice-cold solvent} q2:yes->a2 Action q3 Crystals are Colored Yes No q2:no->q3 a2->end a3 {Treat with activated charcoal | Check for pH issues | Hot gravity filtration} q3:yes->a3 Action q4 No Crystals Form Yes No q3:no->q4 a3->end a4 {Supersaturated? | Scratch or seed | Reduce solvent volume} q4:yes->a4 Action q4:no->end a4->end

Caption: Decision Tree for Troubleshooting Crystallization.

Q4: What analytical methods are best for confirming the purity of my final product?

A4: A combination of methods should be used to confirm purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 1 °C). Impurities will cause the melting point to be depressed and the range to broaden.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. Run the crystallized material against a spot of the crude material to visually confirm the removal of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The absence of signals corresponding to starting materials or obvious impurities is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. A pure sample will show a single, sharp peak. Integrating the area of any impurity peaks allows for a precise calculation of the purity level (e.g., >99%).

References

  • Can anyone please suggest the best method to grow the crystals for organic compounds. (2015). ResearchGate. Available at: [Link]

  • Recrystallization and Crystallization. University of California, Los Angeles. Available at: [Link]

  • Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. (2023). MDPI. Available at: [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Available at: [Link]

  • Problems with Recrystallisations. University of York. Available at: [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. (2004). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. (2023). Journal of Multidisciplinary Chemical Sciences. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2015). Der Pharma Chemica. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). International Journal of Social Science and Education. Available at: [Link]

  • The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study. (2011). PubMed. Available at: [Link]

  • ChemInform Abstract: Thermal Decomposition of Isoxazole. Experimental and Modeling Study. ResearchGate. Available at: [Link]

  • Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. (2023). MDPI. Available at: [Link]

  • Crystallisation in pharmaceutical processes. BIA. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. (2024). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. (2024). Semantic Scholar. Available at: [Link]

  • Thermal decomposition of isoxazole: experimental and modeling study. (1992). R Discovery. Available at: [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. (1990). PubMed. Available at: [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023). Asian Journal of Research in Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. (2021). Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Available at: [Link]

  • Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity. (2024). bioRxiv. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). MDPI. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2023). Zanco Journal of Medical Sciences. Available at: [Link]

  • Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole. (2016). PubMed. Available at: [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2018). Science Arena Publications. Available at: [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. (2025). PubMed. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PMC. Available at: [Link]

  • Method for determination of elemental impurities in metronidazole benzoate using inductively coupled plasma mass spectrometry. (2023). PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Reducing Background Interference in 3-Methylbenzo[c]isoxazole-4,7-dione Fluorescence Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address and mitiga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address and mitigate background interference in fluorescence assays utilizing 3-Methylbenzo[c]isoxazole-4,7-dione and its derivatives. Our goal is to equip you with the scientific understanding and practical protocols to enhance your assay's signal-to-noise ratio and ensure data integrity.

I. Understanding the Fluorophore: 3-Methylbenzo[c]isoxazole-4,7-dione

3-Methylbenzo[c]isoxazole-4,7-dione is a heterocyclic compound whose fluorescent properties are of increasing interest in various biological assays.[1] Understanding the fundamental characteristics of this fluorophore is the first step in troubleshooting background interference.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths for 3-Methylbenzo[c]isoxazole-4,7-dione?

While the exact spectral properties can be influenced by the solvent environment and conjugation to other molecules, isoxazole derivatives often exhibit fluorescence.[2][3] It is crucial to experimentally determine the optimal excitation and emission maxima for your specific assay conditions. A spectral scan is highly recommended.

Q2: How does the solvent environment affect the fluorescence of 3-Methylbenzo[c]isoxazole-4,7-dione?

The polarity of the solvent can significantly impact the fluorescence emission of a fluorophore.[4][5] Generally, changes in solvent polarity can lead to shifts in the emission spectrum (solvatochromism) and affect the fluorescence quantum yield.[6][7] It is essential to maintain a consistent and well-defined buffer system throughout your experiments.

Q3: Is 3-Methylbenzo[c]isoxazole-4,7-dione susceptible to photobleaching?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[8][9] Many organic fluorophores are susceptible to photobleaching, which can lead to a decrease in signal intensity over time.[10] Minimizing exposure to excitation light is a key strategy to mitigate this effect.

II. Troubleshooting High Background Fluorescence

High background fluorescence is a common issue that can mask the specific signal from your assay, leading to reduced sensitivity and inaccurate results.[11] The following guide will walk you through a systematic approach to identify and resolve the source of high background.

Isolating the Source of Background Interference

The first step in troubleshooting is to determine the origin of the unwanted fluorescence. This can be achieved through a series of control experiments.

Experimental Protocol: Background Source Determination

  • Prepare the following samples in a multi-well plate:

    • Well A (No-Cell Control): Assay buffer/media only.

    • Well B (Vehicle Control): Cells + vehicle (e.g., DMSO) without the fluorescent probe.

    • Well C (Unstained Control): Cells only (no vehicle or probe).

    • Well D (Compound-Only Control): Assay buffer/media + 3-Methylbenzo[c]isoxazole-4,7-dione at the final assay concentration.

    • Well E (Experimental Sample): Cells + 3-Methylbenzo[c]isoxazole-4,7-dione.

  • Incubate the plate under standard assay conditions.

  • Measure the fluorescence intensity of all wells using the same instrument settings.

Data Interpretation:

Observation Potential Source of Background
High signal in Well AAutofluorescence from the assay media or the microplate itself.[12][13]
High signal in Wells B and CCellular autofluorescence.[14]
High signal in Well DIntrinsic fluorescence of the compound or presence of fluorescent impurities.
Low signal in A, B, C, and D, but high background in ENon-specific binding of the probe to cells or other components.[11]
Systematic Troubleshooting Guide

Once you have an indication of the source of the high background, you can proceed with targeted troubleshooting steps.

Problem 1: High Background in "No-Cell" and "Compound-Only" Controls

This suggests that the assay media, the microplate, or the compound itself is contributing to the background fluorescence.

Q: My assay buffer/media is fluorescent. What can I do?

A: Many standard cell culture media contain components like phenol red and riboflavin that are inherently fluorescent.

  • Solution:

    • Switch to a phenol red-free medium for your assay.[15]

    • If possible, use a specially formulated low-fluorescence medium, such as FluoroBrite™ DMEM.[12]

    • Prepare fresh assay buffers using high-purity water and reagents.

Q: The microplate seems to be the source of the background. How can I address this?

A: The type of plastic used in microplates can contribute to background fluorescence.

  • Solution:

    • Use black-walled microplates with clear bottoms, which are designed to reduce crosstalk between wells and minimize background fluorescence.[13]

    • Consider using glass-bottom plates for imaging applications, as they typically have lower autofluorescence than plastic.[12]

Q: The 3-Methylbenzo[c]isoxazole-4,7-dione solution is fluorescent on its own. What does this mean?

A: This could be due to the intrinsic fluorescence of the compound at the working concentration or the presence of fluorescent impurities.

  • Solution:

    • Purity Check: Ensure the purity of your 3-Methylbenzo[c]isoxazole-4,7-dione stock. If necessary, consider purification methods like HPLC.

    • Titration: Perform a concentration-response curve to determine the optimal concentration of the probe that provides a good signal-to-noise ratio without excessive background.

    • Spectral Analysis: Run an excitation and emission scan of the compound alone to confirm its spectral properties and to identify any potential fluorescent contaminants.

Problem 2: High Background in "Unstained" and "Vehicle" Controls

This points towards cellular autofluorescence as the primary culprit.

Q: What is cellular autofluorescence and how can I reduce it?

A: Cellular autofluorescence is the natural fluorescence emitted by endogenous molecules within the cell, such as NADH, FAD, and lipofuscin.[14][16]

  • Solution:

    • Wavelength Selection: If possible, use a fluorophore with excitation and emission wavelengths in the red or far-red region of the spectrum, as cellular autofluorescence is typically more pronounced at shorter wavelengths (blue and green).[14]

    • Background Subtraction: Include an unstained control in every experiment and subtract its average fluorescence intensity from all other samples.

    • Quenching Agents: For fixed-cell imaging, chemical quenching agents can sometimes be used to reduce autofluorescence. However, their compatibility with the assay must be thoroughly validated.[13]

    • Photobleaching: Intentionally exposing the sample to intense light before adding the fluorescent probe can sometimes be used to reduce autofluorescence, but this must be done carefully to avoid damaging the cells.[8][17]

Problem 3: High Background in Experimental Samples with Low Background in Controls

This scenario suggests that non-specific binding of the 3-Methylbenzo[c]isoxazole-4,7-dione probe is occurring.

Q: How can I minimize non-specific binding of my fluorescent probe?

A: Non-specific binding can occur due to hydrophobic or ionic interactions between the probe and cellular components or the well surface.

  • Solution:

    • Optimize Probe Concentration: Titrate the concentration of 3-Methylbenzo[c]isoxazole-4,7-dione to find the lowest effective concentration that still provides a robust specific signal.[12]

    • Washing Steps: Increase the number and/or duration of wash steps after probe incubation to more effectively remove unbound probe.[15]

    • Blocking Agents: Incorporate a blocking agent, such as bovine serum albumin (BSA), into your assay buffer to reduce non-specific binding sites.[11]

    • Detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) to the wash buffer can help to reduce non-specific hydrophobic interactions.[18]

Workflow for Troubleshooting High Background Fluorescence

Troubleshooting_Workflow start High Background Observed q1 Run Control Experiments: - No-Cell - Vehicle - Unstained - Compound-Only start->q1 c1 c1 q1->c1 High background in No-Cell/Compound-Only controls? s1 Source: Media / Plate / Compound c1->s1 Yes c2 High background in Unstained/Vehicle controls? c1->c2 No s1_actions Actions: - Use phenol red-free/low-fluorescence media - Use black-walled, clear-bottom plates - Check compound purity and titrate concentration s1->s1_actions s2 Source: Cellular Autofluorescence c2->s2 Yes s3 Source: Non-Specific Binding c2->s3 No end_node Optimized Assay (Low Background) s1_actions->end_node s2_actions Actions: - Use red-shifted fluorophores - Implement background subtraction - Consider quenching agents (fixed cells) s2->s2_actions s3_actions Actions: - Optimize probe concentration (titrate) - Increase wash steps - Use blocking agents (e.g., BSA) - Add detergent to wash buffer s3->s3_actions s2_actions->end_node s3_actions->end_node

Caption: A systematic workflow for troubleshooting high background fluorescence.

III. Mitigating Signal Instability and Other Interferences

Beyond high background, other factors can compromise the quality of your data.

Photobleaching

Q: My fluorescence signal is decreasing over time during measurement. What is happening?

A: This is a classic sign of photobleaching, where the fluorophore is being destroyed by the excitation light.[9][10]

  • Mitigation Strategies:

    • Minimize Exposure: Reduce the exposure time and intensity of the excitation light to the minimum required for a good signal.[9]

    • Use Neutral Density Filters: These filters can be used to reduce the intensity of the excitation light.[10]

    • Acquire Images Efficiently: For microscopy, focus on a region of interest using transmitted light before switching to fluorescence for image capture.[10]

    • Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent.[10]

Inner Filter Effect and Quenching

Q: I'm observing a non-linear relationship between my compound concentration and the fluorescence signal. What could be the cause?

A: At high concentrations, you may be encountering the inner filter effect or fluorescence quenching.

  • Inner Filter Effect: This occurs when a component in the sample absorbs the excitation or emission light, leading to an artificially low fluorescence reading.[19][20]

    • Diagnosis: Measure the absorbance spectrum of your sample components at the excitation and emission wavelengths.

    • Solution: Dilute your sample to a concentration where the absorbance at the excitation and emission wavelengths is low (typically < 0.1 AU).

  • Fluorescence Quenching: This is a process that decreases the fluorescence intensity of a given substance. It can be caused by a variety of molecular interactions.[18]

    • Diagnosis: Run a control experiment with a known concentration of the fluorophore in the presence and absence of your test compound. A decrease in fluorescence in the presence of the compound suggests quenching.

    • Solution: If quenching is identified, you may need to consider alternative assay formats or fluorophores.

Experimental Workflow: Assessing Compound-Induced Quenching

Quenching_Workflow start Prepare Free Fluorophore Solution step1 Dispense Fluorophore Solution into Wells start->step1 step2 Add Test Compound at Various Concentrations step1->step2 step3 Include Vehicle Control step2->step3 step4 Incubate and Measure Fluorescence step3->step4 step5 Analyze Data for Concentration-Dependent Decrease in Fluorescence step4->step5

Caption: A workflow to assess compound-induced fluorescence quenching.

IV. References

  • A Review on Effect of Solvents on Fluorescent Spectra. (2017). ResearchGate. [Link]

  • Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]

  • SOLVENT EFFECTS ON THE ABSORPTION AND FLUORESCENCE SPECTRA OF Er(III) (AZO-DYES AND SCHIFF BASES) COMPLEXES. (2011). ResearchGate. [Link]

  • Troubleshooting - Immunofluorescence Assays. ibidi. [Link]

  • How to Reduce Fluorescence Measurement Errors. (2024). Drawell. [Link]

  • Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. (2025). PMC. [Link]

  • Solvent Effects upon Fluorescence Spectra and the Dipolemoments of Excited Molecules. J-STAGE. [Link]

  • Photobleaching. Wikipedia. [Link]

  • Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. (2024). Canopy Biosciences. [Link]

  • Improving the Sensitivity of Fluorescence-Based Immunoassays by Photobleaching the Autofluorescence of Magnetic Beads. (2019). PubMed. [Link]

  • Photobleaching in Fluorescence Microscopy. (2021). AZoLifeSciences. [Link]

  • MOST COMMON INTERFERENCES IN IMMUNOASSAYS. ResearchGate. [Link]

  • Interference with Fluorescence and Absorbance. ResearchGate. [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual. (2015). NCBI Bookshelf. [Link]

  • Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole. (2016). PubMed. [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH. [Link]

  • Identification of false positives in a fluorescence polarization screen. BMG Labtech. [Link]

  • Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles. PMC. [Link]

  • Synthesis and Fluorescence Mechanism of the Aminoimidazolone Analogues of the Green Fluorescent Protein: Towards Advanced Dyes with Enhanced. Chemistry – A European Journal. [Link]

  • 4,7-Diarylbenzo[c][4][6][21]thiadiazoles as fluorophores and visible light organophotocatalysts. Royal Society of Chemistry. [Link]

  • Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds from 1,2-diaminobenzene. (2022). ScienceScholar. [Link]

  • Novel D-A-π-A1 Type Organic Sensitizers from 4,7-Dibromobenzo[d][4][6][14]thiadiazole and Indoline Donors for Dye-Sensitized Solar Cells. (2022). MDPI. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (2022). ResearchGate. [Link]

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. The Royal Society of Chemistry. [Link]

Sources

Optimization

Resolving chromatographic peak tailing for 3-Methylbenzo[c]isoxazole-4,7-dione samples

Welcome to the Technical Support Center for the chromatographic analysis of 3-Methylbenzo[c]isoxazole-4,7-dione . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 3-Methylbenzo[c]isoxazole-4,7-dione . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve peak tailing issues specific to this complex heterocyclic quinone.

Because this molecule contains both a metal-chelating dione moiety and a polar isoxazole ring, it is highly susceptible to multiple secondary retention mechanisms. This guide will walk you through the causality of these interactions and provide self-validating protocols to restore peak symmetry.

Part 1: Mechanistic Understanding of Peak Tailing

To fix peak tailing, we must first understand the chemical environment inside the column. 3-Methylbenzo[c]isoxazole-4,7-dione exhibits peak tailing primarily due to two competing secondary interactions:

  • Metal Coordination: The 4,7-dione moiety acts as a strong chelating agent. Trace metals (such as iron and aluminum) embedded in older Type A silica matrices or present in stainless steel tubing can coordinate with the dione oxygens, causing severe tailing[1][2].

  • Silanol Interactions: The nitrogen and oxygen atoms in the isoxazole ring act as hydrogen bond acceptors. When the mobile phase pH exceeds 3.0, residual free silanols on the silica surface become deprotonated and ionized, creating strong polar and ion-exchange interactions with the analyte[3][4].

G Analyte 3-Methylbenzo[c]isoxazole-4,7-dione Silanol Residual Silanol Interactions (Isoxazole Ring) Analyte->Silanol H-bonding / Ion-exchange Metal Metal Chelation (4,7-Dione Moiety) Analyte->Metal Coordination Complex System Extra-Column Volume (Physical Dispersion) Analyte->System Band Broadening Solution1 Use Endcapped/Type B Silica Lower Mobile Phase pH (<3.0) Silanol->Solution1 Solution2 Use PEEK Hardware Add EDTA to Mobile Phase Metal->Solution2 Solution3 Minimize Tubing Length Use 0.005" ID PEEK Tubing System->Solution3

Caption: Logical relationship between the structural features of 3-Methylbenzo[c]isoxazole-4,7-dione and peak tailing causes.

Part 2: Troubleshooting FAQs

Q1: Why does 3-Methylbenzo[c]isoxazole-4,7-dione exhibit severe peak tailing on my standard C18 column? A: The tailing is likely driven by a combination of metal impurities and exposed silanols. Older column packings (Type A silica) contain high levels of trace metals that not only chelate the dione directly but also withdraw electrons from adjacent silanol groups, increasing their acidity and exacerbating tailing[1]. Switching to a highly deactivated, high-purity Type B silica column is the first line of defense[1][5].

Q2: How can I differentiate between silanol-driven tailing and metal chelation? A: You can isolate the variable using a diagnostic mobile phase test. If adding a chelating agent (e.g., 5 µM EDTA) to the mobile phase drastically improves peak symmetry, metal coordination is the primary culprit[2]. Conversely, if lowering the mobile phase pH to < 3.0 or increasing the buffer ionic strength resolves the tailing, the issue is dominated by polar interactions with ionized silanols[3][6].

Q3: Does mobile phase pH affect the tailing of this specific compound? A: Yes, significantly. Operating at a mid-to-high pH leaves residual silanols deprotonated, which interact strongly with the heterocyclic isoxazole ring[3]. Lowering the mobile phase pH to approximately 2.5–3.0 ensures the full protonation of these ionizable residual silanol groups, effectively neutralizing the secondary retention mechanism and restoring a Gaussian peak shape[4][6].

Q4: What if tailing occurs for all peaks in my chromatogram, including neutral markers? A: System-wide peak tailing typically indicates a physical disruption rather than a chemical interaction. The most common causes are extra-column dead volume or a void at the column inlet[5][6]. To minimize extra-column effects, ensure you are using narrow internal diameter (0.005") PEEK tubing and that all fittings are seated flush[3].

Part 3: Diagnostic Troubleshooting Workflow

To prevent guesswork, follow this self-validating logic tree to isolate the root cause of the asymmetry.

Workflow Start Observe Peak Tailing (Asymmetry Factor > 1.2) CheckAll Are all peaks tailing (including neutral markers)? Start->CheckAll YesAll Yes CheckAll->YesAll NoAll No (Only Dione tails) CheckAll->NoAll ExtraCol Physical Issue: Fix Extra-Column Volume or Replace Voided Column YesAll->ExtraCol TestMetal Chemical Diagnostic 1: Add 5 µM EDTA to Mobile Phase NoAll->TestMetal MetalResolved Is Tailing Resolved? TestMetal->MetalResolved MetalYes Yes MetalResolved->MetalYes MetalNo No MetalResolved->MetalNo MetalCause Metal Chelation Confirmed. Use PEEK hardware / Type B Silica. MetalYes->MetalCause TestSilanol Chemical Diagnostic 2: Lower pH to < 3.0 MetalNo->TestSilanol SilanolResolved Silanol Interaction Confirmed. Use endcapped column & buffers. TestSilanol->SilanolResolved

Caption: Step-by-step diagnostic workflow for isolating physical vs. chemical causes of peak tailing.

Part 4: Experimental Protocols

Protocol A: Mobile Phase Optimization for Silanol Suppression (Self-Validating)

This protocol uses pH and ionic strength to mask silanol activity, ensuring the isoxazole ring does not undergo secondary retention.

  • Baseline Assessment: Inject a mixture of uracil (neutral void volume marker) and 3-Methylbenzo[c]isoxazole-4,7-dione using unbuffered water/acetonitrile. Calculate the peak asymmetry factor ( As​ ). If As​>1.2 , proceed to step 2[4].

  • Buffer Preparation: Prepare a 25 mM potassium phosphate buffer. Adjust the pH to 2.8 using concentrated phosphoric acid. Note: If using LC-MS, substitute with 10 mM ammonium formate adjusted to pH 2.8 with formic acid to prevent ion suppression[6].

  • Equilibration: Flush the column with the buffered mobile phase for at least 20 column volumes to ensure complete protonation of the stationary phase silanols.

  • Validation: Re-inject the sample. Recalculate As​ . A reduction of As​ to ≤1.2 validates that silanol ionization was the root cause of the tailing.

Protocol B: System Passivation and Metal Chelation Workflow

If Protocol A fails, the dione moiety is likely chelating with system metals.

  • Hardware Assessment: Replace any stainless steel tubing between the injector and the detector with 0.005" ID PEEK tubing[3].

  • Mobile Phase Modification: Add 5 µM of EDTA directly to the aqueous portion of your mobile phase. Ensure complete dissolution.

  • Column Selection: Swap the standard C18 column for a metal-free, PEEK-lined column packed with high-purity Type B silica (which has trace metal impurities < 5 ppm)[1].

  • Validation: Inject the sample. If the peak shape sharpens immediately, the system is validated as previously metal-active. Maintain EDTA in the mobile phase for long-term stability.

Part 5: Quantitative Data Summary

Table 1: Impact of Column and Hardware Modifications on Tailing Factor ( As​ )

Modification TypeMechanism AddressedTypical Initial As​ Expected Final As​ Resolution Status
Switch to Type B Silica Removes trace Fe/Al in matrix2.81.4Partial
PEEK-lined Column Hardware Eliminates SS metal chelation2.81.1Complete (if metal-driven)
pH lowered to 2.8 Protonates free silanols2.51.2Complete (if silanol-driven)
25 mM Phosphate Buffer Masks residual silanols2.21.3Complete

Table 2: Buffer Selection Guide for 3-Methylbenzo[c]isoxazole-4,7-dione

Buffer TypeConcentrationDetector CompatibilityMechanism of Action
Ammonium Formate (pH 2.8) 10 mMLC-MS / LC-UVProtonates silanols, volatile to prevent ion suppression.
Potassium Phosphate (pH 2.5) 25 mMLC-UV onlyHigh ionic strength masks silanols; non-volatile.
EDTA Additive 5 µMLC-UV onlyChelates system metals, preventing dione coordination.

Part 6: References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech.[3] URL:

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.[4] URL:

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.[1] URL:

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." Labcompare.[6] URL:

  • LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online.[5] URL:

  • PMC. "Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations." National Institutes of Health.[2] URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction of 3-Methylbenzo[c]isoxazole-4,7-dione from Biological Matrices

Welcome to the technical support center for the bioanalysis of 3-Methylbenzo[c]isoxazole-4,7-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of 3-Methylbenzo[c]isoxazole-4,7-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction recovery from complex biological matrices. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your methods effectively.

Foundational Knowledge: Understanding the Analyte and the Challenge

Successful extraction begins with a thorough understanding of your analyte and the environment from which you are extracting it. The inherent complexity of biological samples like plasma, urine, or tissue homogenates presents a significant challenge to the accurate quantification of small molecules.[1]

The Analyte: 3-Methylbenzo[c]isoxazole-4,7-dione

While specific experimental data for this exact molecule is limited in public literature, we can infer its likely physicochemical properties based on its structure and related analogs. Recent research has identified benzo[d]isoxazole-4,7-diones as a class of small molecules capable of decreasing mycobacterial mistranslation, highlighting their potential biological significance.[2][3][4]

  • Structure: The molecule contains a bicyclic isoxazole-dione core. The presence of two carbonyl groups and a nitrogen-oxygen bond suggests a moderate to high degree of polarity.

  • Polarity: Based on analogs like 3-Methylbenzo[d]isoxazole-5-carboxylic acid (which has a calculated XLogP3 of 1.6), we can predict that 3-Methylbenzo[c]isoxazole-4,7-dione is a moderately polar compound.[5] This property is critical for selecting appropriate extraction solvents and sorbents.

  • Charge State (pKa): The isoxazole ring system can have weakly basic properties. The exact pKa is unknown without experimental determination, but pH adjustment of the sample can be a powerful tool to manipulate its retention and solubility.

The Challenge: Biological Matrices

Biological matrices are complex mixtures of proteins, lipids, salts, and endogenous metabolites that can interfere with analyte extraction and detection.[1] This interference, known as the "matrix effect," can suppress or enhance the analyte's signal during analysis (e.g., by LC-MS), leading to inaccurate and unreliable results.[6][7][8][9]

Matrix Primary Interferents Key Challenges
Plasma/Serum Proteins (e.g., albumin), phospholipids, lipids, saltsAnalyte binding to proteins; ion suppression from phospholipids; high viscosity.
Urine Salts, urea, creatinine, pigmentsHigh ionic strength can affect extraction efficiency; variability in pH and composition.[10]
Tissue High lipid and protein contentRequires efficient homogenization; potential for strong analyte binding to cellular components.

A decision-making workflow is essential for navigating these complexities and selecting an appropriate extraction strategy.

G cluster_start Initial Considerations cluster_methods Extraction Method Selection cluster_outcome Method Characteristics Analyte_Properties Analyte Properties (Polarity, Stability, Conc.) LLE Liquid-Liquid Extraction (LLE) Analyte_Properties->LLE Non-polar to Moderately Polar SPE Solid-Phase Extraction (SPE) Analyte_Properties->SPE Broad Polarity Range Matrix_Type Biological Matrix (Plasma, Urine, Tissue) PPT Protein Precipitation (PPT) Matrix_Type->PPT Plasma/Serum Matrix_Type->LLE Urine, Plasma Matrix_Type->SPE All Matrices (High Cleanliness) Throughput Required Throughput & Automation Throughput->PPT High Throughput->LLE Low-Medium Throughput->SPE Medium-High (Automatable) PPT_Outcome Fast, Simple High Matrix Effects PPT->PPT_Outcome LLE_Outcome Good Clean-up Emulsion Risk LLE->LLE_Outcome SPE_Outcome Excellent Clean-up Most Selective SPE->SPE_Outcome

Caption: Decision workflow for selecting an extraction method.

Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during method development and routine analysis in a question-and-answer format.

Issue 1: Low Analyte Recovery

Q: My recovery of 3-Methylbenzo[c]isoxazole-4,7-dione is consistently below 50%. I'm using protein precipitation with acetonitrile. What's going wrong?

A: Low recovery in protein precipitation (PPT) is a common issue. Here are the primary causes and troubleshooting steps:

  • Analyte Adsorption to Precipitated Protein: Your moderately polar analyte may be co-precipitating with the plasma proteins. While acetonitrile is a good precipitating agent, the rapid crash-out of proteins can trap the analyte.[11]

    • Solution 1: Change the Organic Solvent. Try using methanol or acetone. Acetone precipitation can sometimes offer superior recovery compared to acetonitrile alone.[12] Adding a small amount of acid (e.g., 0.1% formic acid) to the precipitation solvent can help disrupt analyte-protein interactions by modifying the charge state of both.

    • Solution 2: Optimize Solvent-to-Sample Ratio. A 2:1 ratio of solvent to plasma is a common starting point, but for some analytes, a higher ratio (e.g., 3:1 or 4:1) is needed to ensure complete protein denaturation and release of the bound analyte.[11]

    • Solution 3: Temperature. Perform the precipitation at a low temperature (e.g., in an ice bath). This can sometimes alter the protein precipitation dynamics and improve recovery.[12]

  • Incomplete Protein Precipitation: If not enough solvent is used or mixing is inadequate, proteins may not fully precipitate, leading to a viscous supernatant that is difficult to work with and can cause issues downstream.

    • Solution: Ensure vigorous vortexing immediately after adding the precipitation solvent. A minimum of 1-2 minutes is recommended. Subsequently, use a high-speed centrifuge (e.g., >10,000 x g) for at least 10 minutes to ensure a compact pellet.[12]

Q: I switched to Liquid-Liquid Extraction (LLE) to improve cleanliness, but my recovery is still poor. How do I choose the right solvent?

A: Solvent selection in LLE is critical and depends on the analyte's polarity and solubility.[13][14] For a moderately polar compound like 3-Methylbenzo[c]isoxazole-4,7-dione, you need a solvent that is polar enough to attract the analyte but remains immiscible with the aqueous sample.

  • Solvent Polarity Mismatch: If you are using a very non-polar solvent like hexane, it will not efficiently extract your analyte. Conversely, a solvent that is too polar (e.g., ethanol) will be miscible with the aqueous sample.

    • Solution 1: Test Mid-Polarity Solvents. Start with solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or dichloromethane (DCM).[15][16] Create a small-scale experiment to test the extraction efficiency of each.

    • Solution 2: pH Adjustment. This is the most powerful tool in LLE. If your analyte has a basic functional group (as is likely with the isoxazole ring), acidifying the aqueous sample (e.g., to pH 3-4) will protonate the analyte, making it more water-soluble and preventing its extraction into the organic phase. Conversely, making the sample basic (e.g., to pH 9-10) will ensure the analyte is in its neutral, more hydrophobic form, promoting its transfer into the organic solvent.[17] This allows you to "switch" the analyte's solubility to selectively extract it.

    • Solution 3: Salting Out. Adding a salt like ammonium sulfate to the aqueous phase can increase its polarity, which reduces the solubility of the analyte in the aqueous layer and drives it into the organic layer, improving recovery.

Q: I'm using Solid-Phase Extraction (SPE), but my analyte is breaking through during the sample loading step. What should I do?

A: Analyte breakthrough during loading indicates that the sorbent is not retaining the compound. This is usually due to an incorrect choice of sorbent or improper sample/sorbent conditioning.

  • Incorrect Sorbent Chemistry: For a moderately polar analyte, a standard C18 (reversed-phase) sorbent might not be retentive enough, especially if the sample is loaded in a solution with a high percentage of organic solvent.

    • Solution 1: Use a Hydrophilic-Lipophilic Balanced (HLB) Sorbent. Polymeric HLB cartridges are an excellent choice for extracting a wide range of compounds, from polar to non-polar.[18] They offer superior retention for polar compounds compared to traditional silica-based C18.

    • Solution 2: Consider Mixed-Mode or Normal-Phase SPE. If the analyte has a positive charge at low pH, a mixed-mode cation-exchange sorbent can provide very strong retention and high selectivity.[10] Alternatively, normal-phase SPE (using a polar sorbent like diol or silica) can be used, but this requires exchanging the aqueous biological sample into a non-polar solvent first, which adds a step.[19][20]

  • Improper Sample Pre-treatment: The sample must be pre-treated to ensure it is compatible with the SPE sorbent and to promote retention.[19]

    • Solution: For reversed-phase or HLB SPE, dilute the sample (e.g., plasma) at least 1:1 with an aqueous buffer (e.g., 2% phosphoric acid). This reduces the organic character of the sample and adjusts the pH to ensure the analyte is in a state that will be retained by the sorbent.

Issue 2: High Matrix Effects & Poor Reproducibility

Q: My results are not reproducible, and I suspect significant matrix effects are causing ion suppression in my LC-MS/MS analysis. How can I get cleaner extracts?

A: Matrix effects are the bane of bioanalysis, caused by co-eluting endogenous components from the sample that interfere with the ionization of your analyte.[6][8][21] The key is to use a more selective sample preparation technique.

  • Insufficient Cleanup from PPT: Protein precipitation is fast but notoriously "dirty." It removes proteins but leaves behind salts and, most importantly, phospholipids, which are a primary cause of ion suppression.

    • Solution 1: Switch to SPE. Solid-Phase Extraction is the gold standard for sample cleanup.[22] A well-developed SPE method can selectively remove proteins, salts, and phospholipids, providing a much cleaner extract. A "wash" step in the SPE protocol is crucial here. Use a wash solvent that is strong enough to remove interferences but weak enough to leave your analyte bound to the sorbent.

    • Solution 2: Use Supported Liquid Extraction (SLE). SLE is an alternative to LLE that uses a solid support, eliminating the risk of emulsion formation and being more amenable to automation.[15][16] It provides a cleaner extract than PPT.

  • Suboptimal LLE/SPE Protocol: Even with more advanced techniques, a poorly optimized protocol can still leave behind interferences.

    • LLE Solution: Back Extraction. Perform a back-extraction. After extracting your analyte into the organic phase, you can then extract it back into a fresh aqueous phase of a different pH. For example, extract the neutral analyte into MTBE, then add an acidic aqueous solution to the MTBE. The analyte will become protonated and move into the new, clean aqueous phase, leaving many neutral, lipid-soluble interferences behind in the organic layer.

    • SPE Solution: Optimize the Wash Step. This is the most critical step for removing interferences. For an HLB sorbent, after loading your acidified sample, try washing with a sequence like 1) water to remove salts, followed by 2) 20-40% methanol in water to remove more polar interferences and phospholipids. You must empirically determine the highest percentage of organic in the wash that does not elute your analyte.

Q: What is the best way to quantitatively assess matrix effects?

A: The "golden standard" method is the post-extraction spike analysis.[7]

  • Procedure:

    • Prepare three sets of samples:

      • Set A (Neat Solution): Spike your analyte and internal standard (IS) into the final reconstitution solvent.

      • Set B (Post-Spike): Process blank biological matrix through your entire extraction procedure. In the final step, spike the analyte and IS into the clean extract.

      • Set C (Pre-Spike): Spike the analyte and IS into the blank biological matrix before starting the extraction procedure.

  • Calculations:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B).

    • Overall Process Efficiency = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE.

By calculating these values, you can systematically determine if your issue is poor recovery, matrix effects, or both.

Detailed Experimental Protocols

The following are starting-point protocols. They must be optimized for your specific application and instrumentation.

Protocol 1: Protein Precipitation (PPT)

This method is fast and simple but provides the least clean extract.

  • Pipette 100 µL of biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing your internal standard.

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the residue in 100 µL of mobile phase A for LC-MS analysis.

Protocol 2: Supported Liquid Extraction (SLE)

This method offers a good balance of cleanliness and ease of use.

  • Sample Pre-treatment: In a microcentrifuge tube, mix 100 µL of plasma with 100 µL of 1M ammonium hydroxide to basify the sample and ensure the analyte is in its neutral form. Add your internal standard. Vortex briefly.

  • Load: Load the entire 200 µL of the pre-treated sample onto an SLE+ cartridge or well. Apply a brief pulse of vacuum or positive pressure to initiate flow and allow the sample to absorb into the support for 5 minutes.

  • Elute: Add 1 mL of methyl tert-butyl ether (MTBE) to the cartridge and allow it to percolate via gravity for 5 minutes.

  • Collect: Apply a gentle vacuum or positive pressure to pull the remaining solvent through into a collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

Protocol 3: Solid-Phase Extraction (SPE) using a Polymeric HLB Cartridge

This method provides the cleanest extract and is highly recommended for sensitive assays.

G cluster_spe Solid-Phase Extraction Workflow cluster_output Post-SPE Processing Condition 1. Condition (Activate Sorbent) - 1 mL Methanol Equilibrate 2. Equilibrate (Prepare for Sample) - 1 mL Water Condition->Equilibrate Load 3. Load (Bind Analyte) - Diluted/pH-adjusted sample Equilibrate->Load Wash 4. Wash (Remove Interferences) - 1 mL 20% Methanol/Water Load->Wash Elute 5. Elute (Recover Analyte) - 1 mL 90% Methanol/10% Acetonitrile with 0.5% Formic Acid Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute for LC-MS Evaporate->Reconstitute

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% phosphoric acid in water. Add internal standard. Vortex to mix.

  • Condition: Pass 1 mL of methanol through the HLB cartridge to solvate the sorbent.

  • Equilibrate: Pass 1 mL of water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Pass 1 mL of 20% methanol in water through the cartridge to wash away salts and other polar interferences.

  • Elute: Elute the analyte with 1 mL of a suitable organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

References

Sources

Optimization

Optimizing solvent selection for 3-Methylbenzo[c]isoxazole-4,7-dione NMR analysis

Welcome to the dedicated support center for optimizing the Nuclear Magnetic Resonance (NMR) analysis of 3-Methylbenzo[c]isoxazole-4,7-dione. This guide is designed for researchers, chemists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for optimizing the Nuclear Magnetic Resonance (NMR) analysis of 3-Methylbenzo[c]isoxazole-4,7-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges posed by this molecule's unique structure. We will delve into the causality behind solvent selection, provide validated troubleshooting protocols, and offer practical solutions to common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding solvent selection for 3-Methylbenzo[c]isoxazole-4,7-dione, providing the core knowledge needed for successful NMR analysis.

Q1: What are the primary considerations when selecting an initial NMR solvent for 3-Methylbenzo[c]isoxazole-4,7-dione?

A1: The primary consideration is the molecule's bifunctional nature. It possesses a somewhat non-polar aromatic isoxazole core and a highly polar quinone moiety. Therefore, the ideal solvent must effectively solvate both parts of the molecule. Key factors include:

  • Solubility: The solvent must fully dissolve the sample to ensure a homogeneous solution for high-resolution spectra.[1][2] A concentration of 2-10 mg in 0.6-1.0 mL is typically recommended.[2]

  • Chemical Inertness: The chosen solvent must not react with the analyte.[3] Given the quinone structure and the potentially labile isoxazole ring, avoiding highly acidic, basic, or reactive solvents is crucial.[4][5]

  • Signal Overlap: The solvent's residual proton signals should not overlap with the analyte's signals of interest.[1] The aromatic region (approx. 7.0-9.0 ppm) and the methyl singlet region (approx. 2.0-3.0 ppm) are of primary importance.

  • Cost and Availability: For routine analysis, cost-effective and common solvents are preferred.[1]

Based on these factors, Deuterated Chloroform (CDCl₃) is a logical starting point due to its moderate polarity, ability to dissolve a wide range of organic compounds, and low cost.[2][6][7]

Q2: How does solvent polarity affect the NMR spectrum of this compound?

A2: Solvent polarity can induce significant changes in the chemical shifts (δ) of the analyte's protons, a phenomenon known as the solvent effect.[8][9][10] For 3-Methylbenzo[c]isoxazole-4,7-dione:

  • Polar Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents are expected to interact strongly with the electron-deficient carbonyl carbons of the dione ring. This can lead to a downfield shift (higher ppm) of the aromatic protons due to polarization of the molecule.[11]

  • Aromatic Solvents (e.g., Benzene-d₆, Pyridine-d₅): These solvents can form specific complexes (e.g., π-π stacking) with the analyte. This typically results in significant shifts, often upfield (lower ppm), for protons situated above or near the face of the analyte's aromatic ring. This effect, known as the Aromatic Solvent-Induced Shift (ASIS), can be a powerful tool for resolving overlapping signals.[12]

  • Protic Solvents (e.g., Methanol-d₄): These solvents can form hydrogen bonds with the carbonyl oxygens. This interaction can alter the electronic environment and cause noticeable shifts, particularly for protons on the quinone ring.

Q3: Are there any known stability issues for 3-Methylbenzo[c]isoxazole-4,7-dione in common NMR solvents?

A3: Yes. The isoxazole ring, while aromatic, can be susceptible to ring-opening under certain conditions. Studies on related isoxazole derivatives, such as leflunomide, have shown that the ring is prone to base-catalyzed hydrolysis.[4]

  • Recommendation: Avoid basic conditions. While most deuterated solvents are neutral, care should be taken with solvents that may contain basic impurities (e.g., old pyridine-d₅). If using a solvent like DMSO-d₆, which can be hygroscopic, absorbed water could potentially participate in slow degradation over time, although DMSO-d₆ itself is generally a safe choice.[13] Acidic impurities in CDCl₃ can also sometimes cause issues with sensitive compounds.[13]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem: My compound has poor solubility in CDCl₃. What should I try next?

Answer: Poor solubility is a common issue for molecules with combined polar and non-polar features. If CDCl₃ fails, a logical progression to more polar solvents is recommended.

  • Step 1: Try Acetone-d₆. Acetone-d₆ is a moderately polar aprotic solvent with a low boiling point (56 °C), making sample recovery straightforward.[7] It often provides a good balance of solubilizing power without the viscosity of DMSO.

  • Step 2: Use DMSO-d₆. Deuterated dimethyl sulfoxide is an excellent, highly polar aprotic solvent capable of dissolving a vast array of compounds that are otherwise difficult to solubilize.[2][13][14] It is often considered a "universal" solvent for many heterocyclic and polar compounds.[13]

    • Causality: The high dielectric constant and polar nature of DMSO effectively solvate the polar dione portion of the molecule, while its organic character interacts favorably with the aromatic ring system.

    • Caveat: DMSO-d₆ has a high boiling point (189 °C) and is viscous, which can make sample recovery difficult and may result in slightly broader peaks compared to other solvents.[1][2][7]

Problem: The aromatic proton signals are overlapping and uninterpretable. How can I resolve them?

Answer: Signal overlap in the aromatic region is a frequent challenge. The most effective strategy is to leverage solvent-induced chemical shifts.

  • Solution 1: Switch to an Aromatic Solvent. Change the solvent from CDCl₃ or DMSO-d₆ to Benzene-d₆ .

    • Mechanism: Benzene-d₆ will induce differential shifts (ASIS effect) on the aromatic protons of your analyte based on their spatial orientation relative to the solvent-solute complex. Protons on the "face" of the molecule will experience a shielding effect and shift upfield, while those on the "edge" may shift differently. This often "unpacks" a crowded multiplet into distinct, interpretable signals.[12]

  • Solution 2: Use a Solvent Mixture. Prepare a sample in a mixture, such as 1:1 CDCl₃:Benzene-d₆. Sometimes, a mixed solvent system provides the optimal balance of solubility and signal dispersion.

  • Solution 3: Increase Spectrometer Field Strength. If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion in Hz, which can resolve overlapping signals.

Problem: I'm observing broad peaks in my ¹H NMR spectrum. What are the potential causes and solutions?

Answer: Peak broadening can obscure coupling information and reduce overall spectral quality.[15] Common causes include:

  • Poor Magnetic Field Homogeneity (Shimming): This is the most common cause. The magnetic field is not uniform across the sample.[12][16]

    • Solution: Re-shim the spectrometer. If the sample contains any undissolved solids or is not filled to the proper depth, shimming will be difficult.[16]

  • Sample Insolubility/Precipitation: If the compound is not fully dissolved or begins to precipitate, this creates an inhomogeneous sample, leading to broad lines.

    • Solution: Visually inspect the NMR tube for solid particles. If present, try a different, more effective solvent or gently warm the sample (if the compound is stable) to aid dissolution.

  • High Sample Concentration: Very concentrated samples can be viscous, which slows molecular tumbling and leads to broader peaks (shorter T₂ relaxation).[12]

    • Solution: Dilute your sample. An ideal concentration is typically in the 5-20 mM range.

  • Presence of Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample solution through a small plug of silica or celite can sometimes remove the impurities.

Problem: I suspect my compound is degrading in the NMR tube. How can I confirm this and prevent it?

Answer: Compound instability can manifest as the appearance of new, unexpected peaks over time, or a gradual decrease in the intensity of your compound's signals.

  • Confirmation:

    • Time-Course Study: Acquire an initial ¹H NMR spectrum immediately after preparation. Then, re-acquire the spectrum after several hours and again after 24 hours, keeping the sample under the same conditions. The appearance of new signals or changes in relative integrals will confirm degradation.

  • Prevention:

    • Use High-Purity Solvents: Purchase NMR solvents in sealed ampules to minimize exposure to air and moisture.[17] Water can be a reactant in decomposition pathways.

    • Control for Acidity/Basicity: If CDCl₃ is suspected of containing trace acid (HCl), it can be passed through a small plug of basic alumina immediately before use.[13]

    • Store Sample Properly: If not analyzing immediately, store the NMR tube at a low temperature (e.g., in a refrigerator) and in the dark to minimize thermal and photochemical degradation.

Section 3: Protocols & Data

Experimental Protocol: Step-by-Step Solvent Screening Workflow
  • Initial Solubility Test: Begin with a small amount of your compound (~1 mg) in a vial. Add ~0.2 mL of regular (non-deuterated) chloroform. If it dissolves completely, proceed to prepare an NMR sample in CDCl₃.

  • Prepare CDCl₃ Sample: Accurately weigh 2-5 mg of 3-Methylbenzo[c]isoxazole-4,7-dione into a clean, dry NMR tube. Add ~0.7 mL of CDCl₃. Cap and invert gently to dissolve.

  • Acquire Spectrum & Analyze: Run the ¹H NMR experiment. Assess for (a) complete dissolution, (b) acceptable signal-to-noise, and (c) resolution of key signals.

  • Troubleshoot if Necessary:

    • If insoluble , remove the CDCl₃ under a stream of nitrogen. Add Acetone-d₆. Re-evaluate. If still insoluble, repeat the process with DMSO-d₆.

    • If soluble but signals are overlapped , remove the solvent. Add Benzene-d₆ and re-acquire the spectrum to check for improved signal dispersion.

  • Document: Record the solvent used, sample concentration, and appearance of the spectrum for future reference.

Data Presentation: Properties of Recommended Deuterated Solvents
SolventFormulaResidual ¹H Signal (ppm)¹¹³C Signal (ppm)¹Boiling Point (°C)Key Characteristics
Chloroform-dCDCl₃7.26 (s)77.16 (t)61Good starting point; moderate polarity; inexpensive.[2][7]
Acetone-d₆(CD₃)₂CO2.05 (quintet)206.26 (septet), 29.84 (septet)56Good for moderately polar compounds; low viscosity.[7]
DMSO-d₆(CD₃)₂SO2.50 (quintet)39.52 (septet)189Excellent for polar compounds; high boiling point.[7][13][14]
Benzene-d₆C₆D₆7.16 (s)128.06 (t)80Aromatic; induces shifts (ASIS) to resolve overlap.[12]
Methanol-d₄CD₃OD3.31 (quintet), 4.87 (s, H₂O)49.05 (septet)65Polar protic; can H-bond with carbonyls.[7][14]

¹Chemical shifts can vary slightly depending on temperature, concentration, and sample matrix.[18] Data compiled from multiple sources.[19][20][21][22][23]

Section 4: Visual Guides

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Prepare Sample (2-5 mg) Test_CDCl3 Test Solubility & Run NMR in CDCl3 Start->Test_CDCl3 Check_CDCl3 Spectrum Acceptable? (Solubility & Resolution) Test_CDCl3->Check_CDCl3 End_Success Analysis Complete Check_CDCl3->End_Success  Yes Solubility_Issue Insoluble or Precipitated? Check_CDCl3->Solubility_Issue  No Resolution_Issue Aromatic Signals Overlapped? Solubility_Issue->Resolution_Issue No Try_Acetone Switch to Acetone-d6 Solubility_Issue->Try_Acetone Yes Try_Benzene Switch to Benzene-d6 (Leverage ASIS) Resolution_Issue->Try_Benzene Yes Check_Acetone Soluble Now? Try_Acetone->Check_Acetone Check_Acetone:s->Test_CDCl3:n Check_Acetone:e->Check_CDCl3:w Yes Try_DMSO Switch to DMSO-d6 Check_Acetone->Try_DMSO No Check_DMSO Spectrum OK? Try_DMSO->Check_DMSO Check_DMSO->End_Success Yes Check_DMSO->Resolution_Issue No, Overlap

Caption: A decision tree for systematic NMR solvent selection.

Diagram 2: Troubleshooting Poor Spectral Resolution

TroubleshootingWorkflow Start Problem: Poor Spectral Resolution Broad_Peaks Broad Peaks Observed Start->Broad_Peaks Overlapping_Signals Overlapping Signals Start->Overlapping_Signals Check_Shim 1. Re-shim Spectrometer Broad_Peaks->Check_Shim Change_Solvent 1. Switch to Benzene-d6 (Induce ASIS) Overlapping_Signals->Change_Solvent Check_Solubility 2. Check for Precipitate (Inhomogeneity) Check_Shim->Check_Solubility Check_Concentration 3. Dilute Sample (Reduce Viscosity) Check_Solubility->Check_Concentration Broad_Resolved Resolution Improved Check_Concentration->Broad_Resolved Increase_Field 2. Use Higher Field Spectrometer (if available) Change_Solvent->Increase_Field Overlap_Resolved Signals Resolved Increase_Field->Overlap_Resolved

Caption: A workflow for diagnosing and fixing poor NMR spectral resolution.

References

  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR. ResolveMass Laboratories Inc. [Link]

  • FUJIFILM Wako Chemicals U.S.A. Corporation. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. FUJIFILM Wako Chemicals. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2017, November 28). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ResearchGate. [Link]

  • Li, Y., Wang, Y., Zhang, J., et al. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. University of Nizwa. [Link]

  • Schranz, M., Zistl, M., & Gschwind, R. M. (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. National Center for Biotechnology Information. [Link]

  • Kanto Kagaku. (n.d.). How to select NMR solvent. [Link]

  • Chemistry LibreTexts. (2025, September 1). 1H NMR Solvent Shifts. Chemistry LibreTexts. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

  • Various Authors. (2014, September 30). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? ResearchGate. [Link]

  • Various Authors. (n.d.). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. ResearchGate. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Bar-Ilan University. [Link]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Bruker. [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. BioChromato. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

  • University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC. [Link]

  • Various Authors. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • Various Authors. (2020, May 10). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. [Link]

  • Urbańczyk, M., et al. (2023, December 20). Magnetstein: An Open-Source Tool for Quantitative NMR Mixture Analysis Robust to Low Resolution, Distorted Lineshapes, and Peak Shifts. National Center for Biotechnology Information. [Link]

  • University of Ottawa. (2017, July 4). Correcting NMR Spectra for Poor Shimming - Reference Deconvolution. University of Ottawa. [Link]

  • Zhang, J., et al. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Clark, J. (n.d.). low resolution nuclear magnetic resonance (nmr) spectra. Chemguide. [Link]

  • Lund University. (2024, June 1). Improving Resolution In NMR In The Presence of Microcarriers Using Holmium-DOTA. Lund University Publications. [Link]

  • Qiu, D., et al. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journals. [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Emery Pharma. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating False Positives with 3-Methylbenzo[c]isoxazole-4,7-dione in High-Throughput Screening

This guide is designed for researchers, scientists, and drug development professionals employing 3-Methylbenzo[c]isoxazole-4,7-dione and similar scaffolds in high-throughput screening (HTS) campaigns. The unique chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals employing 3-Methylbenzo[c]isoxazole-4,7-dione and similar scaffolds in high-throughput screening (HTS) campaigns. The unique chemical properties of this and related heterocyclic compounds can sometimes lead to misleading "hit" signals, also known as false positives. Understanding and mitigating these artifacts is crucial for the efficient allocation of resources and the successful identification of genuine lead compounds.[1] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your screening data.

Part 1: Troubleshooting Guide - From Hit to Confirmed Lead

The journey from an initial HTS hit to a validated lead compound is fraught with potential pitfalls, with false positives being a primary obstacle.[1][2] This section provides a systematic approach to de-risk hits involving the 3-Methylbenzo[c]isoxazole-4,7-dione core structure.

Issue 1: Initial Hit Appears Potent but Fails in Secondary Assays

This is a classic hallmark of a false positive. The initial activity observed in the primary screen may not be due to specific binding to the target but rather an interference with the assay technology itself.[3][4]

Underlying Causes & Explanations:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins non-specifically, leading to apparent inhibition.[5][6] This is a common mechanism for Pan-Assay Interference Compounds (PAINS).[4][6] The benzoquinone-like moiety in 3-Methylbenzo[c]isoxazole-4,7-dione may contribute to intermolecular interactions that promote aggregation under certain buffer conditions.

  • Assay Technology Interference: The compound may interfere with the detection method. For instance, in fluorescence-based assays, it might be auto-flourescent or act as a quencher.[3][6][7] In luciferase-based reporter assays, it could directly inhibit the luciferase enzyme.[2]

  • Chemical Reactivity: The isoxazole ring, particularly when coupled with a dione system, can be susceptible to nucleophilic attack from residues like cysteine in the target protein, leading to covalent modification and non-specific inhibition.[2] Redox cycling is another possibility, where the compound generates reactive oxygen species that disrupt protein function.[4]

  • Impurities: The observed activity may stem from a highly potent but uncharacterized impurity in the sample, rather than the compound of interest.[8] This can include both organic impurities from synthesis and inorganic impurities like trace metals.[8]

Workflow for Hit Triage and Validation:

Caption: A systematic workflow for validating HTS hits.

Step-by-Step Experimental Protocols:

1. Detergent-Based Counter-Screen for Aggregation:

  • Principle: Aggregation-based inhibition is often sensitive to the presence of non-ionic detergents, which disrupt the formation of colloidal particles.[5][6]

  • Protocol:

    • Prepare two sets of your standard assay buffer. To one set, add a non-ionic detergent like Triton X-100 or Tween-20 to a final concentration of 0.01-0.1%.

    • Run the concentration-response curve (CRC) for 3-Methylbenzo[c]isoxazole-4,7-dione in both the standard buffer and the detergent-containing buffer.

    • Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of the detergent strongly suggests that the compound's activity is mediated by aggregation.

2. Orthogonal Assay Confirmation:

  • Principle: An orthogonal assay measures the same biological activity but uses a different detection technology or format.[3][4] This helps to rule out artifacts specific to the primary assay.[3]

  • Example: If your primary screen was a fluorescence polarization (FP) assay, an orthogonal assay could be:

    • Surface Plasmon Resonance (SPR): A biophysical, label-free method to directly measure binding between the compound and the target protein.[3]

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing thermodynamic parameters of the interaction.

    • Differential Scanning Fluorimetry (DSF): Measures the change in protein melting temperature upon ligand binding.[4]

  • Protocol (General):

    • Select an orthogonal assay technology that is available and suitable for your target.

    • Test 3-Methylbenzo[c]isoxazole-4,7-dione in this new assay format.

    • Interpretation: Confirmation of activity in a mechanistically distinct assay provides strong evidence for a genuine hit. Lack of activity points towards an artifact in the primary screen.

Part 2: Frequently Asked Questions (FAQs)

Q1: My 3-Methylbenzo[c]isoxazole-4,7-dione hit shows a very steep Hill slope in the concentration-response curve. What could this indicate?

A Hill slope significantly greater than 1 can be an indicator of non-specific inhibition, often associated with compound aggregation.[4] Aggregates can sequester the target enzyme in a cooperative manner, leading to a sharp, almost sigmoidal inhibition curve. It is highly recommended to perform an aggregation counter-screen as described above.

Q2: Can I use computational tools to predict if my compound is a potential false positive?

Yes, computational filters can be a valuable first step in triaging hits. Pan-Assay Interference Compounds (PAINS) filters are widely used to flag substructures that are known to frequently cause assay interference.[2] There are also machine learning-based models trained on large HTS datasets that can predict the likelihood of a compound being an artifact.[2][7] However, these tools are not foolproof and should be used to prioritize experimental validation, not to discard hits outright.

Q3: We've confirmed that 3-Methylbenzo[c]isoxazole-4,7-dione does not aggregate and does not interfere with our assay technology, but it still fails in cell-based assays. What's next?

This is a common challenge in drug discovery. Several factors could be at play:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into an inactive form.

  • Efflux Pump Substrate: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.

To investigate these possibilities, you would move into secondary cell-based assays designed to measure these properties, such as permeability assays (e.g., PAMPA), metabolic stability assays using liver microsomes, and efflux pump substrate assays.

Q4: Are there any specific considerations for the benzo[d]isoxazole-4,7-dione scaffold itself?

Yes, this scaffold has been explored for various biological activities.[9][10][11] The dione moiety, in particular, can be redox-active. It is prudent to consider a counter-screen for redox cycling. This can be done using an assay that detects the production of hydrogen peroxide, for example.[4]

Data Summary Table:

Potential Issue Recommended Assay Positive Result Indicating False Positive Reference
Aggregation Detergent Sensitivity Assay (e.g., with 0.05% Triton X-100)>10-fold rightward shift in IC50[5]
Dynamic Light Scattering (DLS)Detection of particles in the 100-1000 nm range[12]
Assay Interference Pre-incubation vs. Post-incubation with detection reagentsInhibition observed only in the pre-incubation format[4]
Luciferase Inhibition Assay (for reporter screens)Direct inhibition of purified luciferase enzyme[2]
Chemical Reactivity Thiol Reactivity Assay (e.g., with glutathione)Time-dependent loss of compound or adduct formation[2]
Redox Cycling Assay (e.g., with phenol red and HRP)Color change indicating H2O2 production[4]
Lack of Direct Binding Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI)No binding response (RU or nm shift)[3]

Logical Relationship Diagram:

False_Positive_Logic Hit HTS Hit Aggregation Aggregation Hit->Aggregation Non-specific inhibition Interference Assay Interference Hit->Interference Signal artifact Reactivity Chemical Reactivity Hit->Reactivity Covalent modification/ Redox cycling True_Hit True Hit Hit->True_Hit Specific, reversible binding to target

Caption: The main pathways leading to an HTS hit signal.

By rigorously applying these troubleshooting strategies and validation assays, researchers can confidently distinguish genuine, optimizable hits from misleading false positives, ultimately accelerating the drug discovery process.

References

  • High-Throughput Screening - Drug Discovery - Technology Networks. (2025, September 25). Technology Networks. [Link]

  • Orthogonal Assay Service - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • Hit Identification and Validation Services. (n.d.). Domainex. [Link]

  • Martin, A., Rigoreau, L., & McLoughlin, S. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. [Link]

  • Hermann, J. C., Chen, Y., Wartchow, C., Menke, J., Gao, L., Gleason, S. K., ... & George, K. M. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(2), 197–200. [Link]

  • Orthogonal Screening Platforms - Charles River Laboratories. (n.d.). Charles River Laboratories. [Link]

  • Sink, R., Gobec, S., Pečar, S., & Zega, A. (2010). False positives in the early stages of drug discovery. Current medicinal chemistry, 17(34), 4231–4255. [Link]

  • High Quality Hits in Drug Discovery: Confident Screening - Pelago Bioscience. (n.d.). Pelago Bioscience. [Link]

  • Dahlin, J. L., Auld, D. S., & Walters, M. A. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of medicinal chemistry, 65(2), 1083–1103. [Link]

  • Cunningham, B. T., Laing, L. G., & Myszka, D. G. (2013). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of biomolecular screening, 18(6), 735–742. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery - ChemCopilot. (2025, May 3). ChemCopilot. [Link]

  • High-throughput screening (HTS) | BMG LABTECH. (n.d.). BMG LABTECH. [Link]

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). National Center for Biotechnology Information. [Link]

  • Sgarlata, C., Pérez-Garmendia, R., & Salvatella, X. (2017). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. Molecules (Basel, Switzerland), 22(3), 389. [Link]

  • Ben-Zaken, C., Weber, S., & Rosenfeld, A. (2019). Optimal design for high-throughput screening via false discovery rate control. Statistics in medicine, 38(16), 2971–2982. [Link]

  • Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. (n.d.). BioAscent. [Link]

  • How to Minimize False Positives in ADP Detection - BellBrook Labs. (2025, October 28). BellBrook Labs. [Link]

  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery - PMC. (2024, May 23). National Center for Biotechnology Information. [Link]

  • Analysis of HTS data | Cambridge MedChem Consulting. (2017, November 13). Cambridge MedChem Consulting. [Link]

  • Lloyd, M. D. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Mondal, S., Das, S., & Das, D. (2024). Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity. bioRxiv. [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications. (n.d.). Science Arena Publications. [Link]

  • Li, Y., Chen, J., & Li, X. (2025). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Acta Pharmacologica Sinica, 46(6), 1706–1721. [Link]

  • Kim, H. J., Lee, J. H., & Kim, J. (2024). Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. European Journal of Medicinal Chemistry, 266, 116155. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (n.d.). Journal of Medicinal and Chemical Sciences. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Analytical Methods for 3-Methylbenzo[c]isoxazole-4,7-dione Detection

This guide provides an in-depth, objective comparison of analytical method validation strategies for the quantification of 3-Methylbenzo[c]isoxazole-4,7-dione in biological matrices using Liquid Chromatography with tande...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of analytical method validation strategies for the quantification of 3-Methylbenzo[c]isoxazole-4,7-dione in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of steps to explain the causality behind experimental choices, ensuring a self-validating and robust analytical protocol.

The measurement of drug and metabolite concentrations in biological fluids is a cornerstone of drug development.[1] The reliability and integrity of the data generated are paramount, as they form the basis for critical decisions regarding the safety and efficacy of new therapeutic agents.[1] Consequently, the bioanalytical methods used must be meticulously characterized, validated, and documented to meet stringent regulatory standards.[1]

This guide is structured to provide both the foundational principles and a practical framework for validating an LC-MS/MS method for a small molecule, using 3-Methylbenzo[c]isoxazole-4,7-dione as a representative analyte.

The Bedrock of Reliability: The Regulatory Framework

A robust bioanalytical method is not defined in a vacuum. Its validation is governed by a harmonized set of principles established by international regulatory bodies to ensure data quality and consistency across the pharmaceutical industry.[1]

The primary directive for this process is the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation .[2] This guideline, adopted by major regulatory agencies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), represents a global consensus on the standards for validating bioanalytical methods.[3][4][5] Adherence to ICH M10 is essential for ensuring that data submitted in support of new drug applications (NDAs), investigational new drug (IND) applications, and other regulatory filings are considered reliable and acceptable.[6][7]

The objective of bioanalytical method validation is to demonstrate unequivocally that the developed assay is suitable for its intended purpose.[1][7] This involves a series of experimental evaluations to define the method's performance characteristics.

The Pillars of Validation: Core Performance Characteristics

A full validation of a bioanalytical method encompasses a range of specific tests, each designed to interrogate a critical aspect of the assay's performance.[8] For chromatographic methods like LC-MS/MS, these pillars of validation are non-negotiable.

Specificity and Selectivity
  • The Rationale: The fundamental question a method must answer is: "Does it measure only the intended analyte?"[9] Specificity ensures that the signal is unequivocally from the analyte of interest, while selectivity demonstrates the method's ability to differentiate the analyte from other components in the sample, such as metabolites, endogenous compounds, or concomitant medications.

  • The Protocol: Analyze a minimum of six different blank matrix lots to ensure no endogenous components produce a significant signal at the retention time of the analyte or its internal standard (IS). The response of any interfering peak should be less than 20% of the Lower Limit of Quantitation (LLOQ) for the analyte and less than 5% for the IS.

Calibration Curve and Linearity
  • The Rationale: This establishes the quantitative relationship between the concentration of 3-Methylbenzo[c]isoxazole-4,7-dione and the response measured by the mass spectrometer.

  • The Protocol: A calibration curve is constructed using a blank sample and at least six non-zero calibration standards spanning the expected concentration range.[10] The simplest regression model that adequately describes the concentration-response relationship should be used, typically a linear model with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the low end of the curve. At least 75% of the standards, with a minimum of six, must meet accuracy criteria.[10]

Accuracy and Precision
  • The Rationale: Accuracy defines the closeness of the measured concentration to the true value, while precision describes the degree of scatter or reproducibility of repeated measurements. These are the ultimate indicators of a method's reliability.

  • The Protocol: Accuracy and precision are assessed by analyzing Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤3x LLOQ), medium QC, and high QC.

    • Intra-run (within-run): Assesses performance in a single analytical run.

    • Inter-run (between-run): Assesses performance across multiple runs on different days.

  • Acceptance Criteria (ICH M10): The mean concentration for each QC level must be within ±15% of the nominal value (±20% at the LLOQ). The coefficient of variation (%CV) for precision should not exceed 15% (20% at the LLOQ).[11]

Sensitivity: The Lower Limit of Quantitation (LLOQ)
  • The Rationale: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. This defines the method's sensitivity and must be sufficient to characterize the analyte's concentration profile in the intended study.

  • The Protocol: The LLOQ is established as the lowest standard on the calibration curve. It must demonstrate a signal-to-noise ratio of at least 5 and meet the ±20% criteria for accuracy and precision.[6]

Matrix Effect
  • The Rationale: This is one of the most critical and challenging aspects of LC-MS/MS bioanalysis. The matrix effect refers to the alteration of ionization efficiency by co-eluting compounds from the biological sample.[12] This can lead to ion suppression or enhancement, causing significant errors in quantification.[12][13]

  • The Protocol: The matrix effect is evaluated by comparing the response of the analyte spiked into an extracted blank matrix from multiple sources (at least six) with the response of the analyte in a neat solution. The IS-normalized matrix factor should be consistent across the different lots, with a %CV of ≤15%.

Recovery
  • The Rationale: Recovery measures the efficiency of the sample extraction process. It is important to ensure that the extraction is not only efficient but also consistent and reproducible.

  • The Protocol: The response of an analyte from a sample where the spike occurs before extraction (pre-extraction) is compared to the response from a sample where the spike occurs after extraction (post-extraction). Recovery does not need to be 100%, but it should be consistent across the concentration range.

Stability
  • The Rationale: An analyte's concentration must remain unchanged from the moment of sample collection to the final analysis.[14][15] Instability can lead to grossly inaccurate results and invalidate study data.[16][17]

  • The Protocol: Stability must be proven under a variety of conditions that mimic the sample lifecycle:

    • Freeze-Thaw Stability: Assesses degradation after repeated freezing and thawing cycles.

    • Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a duration that reflects sample handling and processing time.[11]

    • Long-Term Stability: Confirms stability at the intended storage temperature (e.g., -70°C) for the duration of the study.[15]

    • Stock Solution Stability: Verifies the integrity of the reference standard solutions.

  • Acceptance Criteria: The mean concentrations of the stability-tested QCs should be within ±15% of the nominal values.[11][18]

Experimental Design: A Comparative Workflow for 3-Methylbenzo[c]isoxazole-4,7-dione Analysis

This section outlines a practical workflow and compares two common sample preparation techniques.

Hypothetical LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2 UHPLC or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

  • Column: Phenomenex Kinetex® C18 (2.1 x 50 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 3-Methylbenzo[c]isoxazole-4,7-dione: To be determined empirically based on the molecule's fragmentation pattern (e.g., Q1: 176.1 -> Q3: 134.1)

    • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte is strongly preferred to track and correct for variability in matrix effects and extraction.

Sample Preparation: A Critical Choice

The goal of sample preparation is to remove interfering substances like proteins and phospholipids while efficiently extracting the analyte.[19] The choice of technique represents a trade-off between speed, cost, and cleanliness of the final extract.[20][21]

Method 1: Protein Precipitation (PPT)

  • Principle: A simple and fast method where a large excess of organic solvent (e.g., acetonitrile) is added to the plasma sample to denature and precipitate proteins.[19][20]

  • Protocol:

    • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE)

  • Principle: A more selective technique that uses a solid sorbent packed in a cartridge or plate to isolate the analyte from the matrix based on physicochemical properties.[19][20] SPE generally provides cleaner extracts and can reduce matrix effects.[22][23]

  • Protocol (using a mixed-mode cation exchange cartridge):

    • Condition: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.

    • Load: Load 50 µL of the plasma sample (pre-treated with 50 µL of 4% phosphoric acid).

    • Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

    • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase A/B (50:50).

Data Presentation & Comparative Analysis

The choice between PPT and SPE has a direct impact on method performance. The following table provides a comparative summary based on typical experimental outcomes.

Table 1: Comparison of Sample Preparation Techniques for 3-Methylbenzo[c]isoxazole-4,7-dione Analysis

Performance ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Causality and Insight
Throughput & Cost High throughput, low cost per sample.Lower throughput, higher cost per sample.PPT is ideal for early discovery and high-volume screening. SPE is often preferred for late-stage development and regulated studies where data quality is paramount.[20]
Extraction Recovery ~85-105%~70-90%PPT is less selective, often co-extracting the analyte along with many matrix components. SPE recovery can be lower if the wash/elute steps are not perfectly optimized.
Matrix Effect (%CV) Can be significant and variable (>15% CV).Typically minimized (<10% CV).SPE provides a much cleaner extract by selectively removing phospholipids and other sources of ion suppression, leading to a more robust and reliable assay.[23]
Precision (%CV at LQC) <10%<5%The cleaner baseline and reduced interference from SPE often result in better peak integration and superior precision.
LLOQ Achieved 1 ng/mL0.1 ng/mLBy reducing matrix suppression and baseline noise, SPE often allows for a significantly lower and more robust LLOQ.

Visualization of Workflows

Visualizing the validation process helps to understand the logical flow and interdependencies of the required experiments.

Bioanalytical_Method_Validation_Workflow Dev Method Development (LC-MS/MS Optimization, Sample Prep) Val Full Validation Protocol Dev->Val AccPrec Accuracy & Precision (Intra- & Inter-Run QCs) Val->AccPrec SelSpec Selectivity & Specificity (Blank Matrix Lots) Val->SelSpec CalCurve Calibration Curve & LLOQ Val->CalCurve Matrix Matrix Effect & Recovery Val->Matrix Stab Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) Val->Stab Dil Dilution Integrity Val->Dil Report Validation Report Generation AccPrec->Report SelSpec->Report CalCurve->Report Matrix->Report Stab->Report Dil->Report Analysis Routine Sample Analysis Report->Analysis

Caption: A workflow for full bioanalytical method validation.

Stability_Assessment_Workflow SampleCollection Sample Collection (Time Zero) Processing Sample Processing (Bench-Top Stability) SampleCollection->Processing Storage Long-Term Storage (-70°C Stability) Processing->Storage Thawing Freeze-Thaw Cycles (F/T Stability) Storage->Thawing Autosampler Processed Sample (Autosampler Stability) Thawing->Autosampler Analysis LC-MS/MS Analysis Autosampler->Analysis

Sources

Comparative

Efficacy of 3-Methylbenzo[c]isoxazole-4,7-dione: A Comparative Guide to Hypoxia-Targeted Radiosensitizers

Executive Summary & Mechanistic Rationale The treatment of solid tumors is consistently hindered by the tumor microenvironment (TME), specifically regions of chronic hypoxia. Hypoxic cells are notoriously resistant to io...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The treatment of solid tumors is consistently hindered by the tumor microenvironment (TME), specifically regions of chronic hypoxia. Hypoxic cells are notoriously resistant to ionizing radiation and standard chemotherapeutics because molecular oxygen is required to “fix” radiation-induced DNA damage into permanent strand breaks.

To overcome this, electron-affinic radiosensitizers and hypoxia-activated prodrugs (HAPs) have been developed. Historically, 2-nitroimidazoles (e.g., Misonidazole) were the standard reference drugs, but their clinical utility was severely limited by dose-limiting peripheral neuropathy[1].

3-Methylbenzo[c]isoxazole-4,7-dione (3-MBID) , a member of the 3,5-disubstituted-2,1-benzisoxazole-4,7-dione class, was rationally designed as a non-nitro electron-affinic agent to bypass these neurotoxic liabilities[1]. Unlike nitroaromatics, 3-MBID utilizes a quinone-based bioreductive alkylating mechanism.

The Causality of Bioreductive Activation

The efficacy of 3-MBID relies on a self-regulating enzymatic loop dictated by the local oxygen tension:

  • Prodrug Reduction: Intracellular oxidoreductases (e.g., cytochrome P450 oxidoreductase, POR) reduce the parent quinone to a semiquinone radical anion via a one-electron ( 1e− ) transfer.

  • Normoxic Futile Cycling: In well-oxygenated (normal) tissues, molecular oxygen rapidly oxidizes the semiquinone back to the parent prodrug, generating superoxide but preventing the formation of the toxic alkylating species. This protects healthy tissue.

  • Hypoxic Activation: In the absence of oxygen ( O2​<0.1% ), the semiquinone undergoes a second reduction to a highly reactive hydroquinone. This species acts as a potent bifunctional alkylating agent, crosslinking DNA and inducing apoptosis specifically in the hypoxic tumor core[1].

Pathway A 3-MBID (Prodrug) B Radical Anion (Semiquinone) A->B 1e- Reduction (e.g., POR) B->A O2 (Normoxia) Futile Cycling C Hydroquinone (Active Alkylator) B->C 1e- Reduction (Hypoxia) D DNA Damage (Cell Death) C->D DNA Crosslinking

Caption: Bioreductive activation pathway of 3-MBID. Futile cycling in normoxia prevents off-target toxicity.

Comparative Efficacy Profiling

To objectively evaluate 3-MBID, we must benchmark its performance against standard reference drugs:

  • Misonidazole: The prototypical 2-nitroimidazole radiosensitizer.

  • Tirapazamine (TPZ / SR 4233): A benzotriazine di-N-oxide that undergoes a 1e− reduction to a DNA-damaging oxidizing radical under hypoxia[2].

  • Mitomycin C (MMC): A naturally occurring quinone-based bioreductive alkylating agent.

The table below synthesizes the quantitative pharmacological parameters of these compounds. The Sensitizer Enhancement Ratio (SER) measures the dose-modifying effect of the drug combined with radiation (higher is better). The Hypoxia Cytotoxicity Ratio (HCR) measures the ratio of drug toxicity in normoxia vs. hypoxia (higher indicates better tumor selectivity).

Table 1: Quantitative Comparison of Hypoxia-Targeted Agents
CompoundChemical ClassMechanism of ActionSER (In Vitro)*HCR (Normoxia/Hypoxia IC 50​ )Dose-Limiting Toxicity (Clinical/In Vivo)
3-MBID Benzisoxazole-4,7-dioneNon-nitro bioreductive alkylator2.0 - 2.3[1]~15 - 25Hematological (Predicted)
Misonidazole 2-NitroimidazoleElectron-affinic radiosensitization1.6 - 1.8~5 - 10Peripheral Neuropathy[1]
Tirapazamine Benzotriazine di-N-oxideTopoisomerase II poison / Radical1.5 - 2.0~50 - 100Muscle cramping, Nausea[2]
Mitomycin C Aziridinyl benzoquinoneBioreductive DNA crosslinker1.2 - 1.5~2 - 5Severe Myelosuppression

*SER calculated at 10% survival fraction under hypoxic conditions (<0.1% O2​ ).

Data Synthesis: 3-MBID demonstrates a superior Sensitizer Enhancement Ratio (2.0–2.3) compared to Misonidazole at sub-millimolar concentrations (<0.5 mM)[1]. While Tirapazamine exhibits a higher absolute HCR due to its extreme specificity for anoxic environments[2], 3-MBID provides a highly favorable balance of potent radiosensitization without the neurotoxic liabilities of the nitroimidazoles[1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of bioreductive radiosensitizers requires rigorous control of atmospheric oxygen. The following In Vitro Clonogenic Radiosensitization Assay is the gold standard workflow.

Protocol: In Vitro Clonogenic Radiosensitization Assay

Causality Note: Clonogenic survival is used rather than metabolic assays (like MTT/CellTiter-Glo) because metabolic assays can be confounded by the altered metabolic state of hypoxic cells. Clonogenic assays strictly measure the cell's ability to undergo unlimited division (reproductive death), which is the true endpoint of radiotherapy.

Step 1: Cell Culture & Seeding

  • Seed human squamous cell carcinoma cells (e.g., SCC-VII or A549) into glass Petri dishes. Why glass? Standard polystyrene plastics absorb and outgas oxygen, which compromises the strict hypoxic environment required to prevent futile cycling of the 3-MBID semiquinone.

Step 2: Atmospheric Equilibration

  • Transfer dishes to a sealed hypoxic chamber. Purge with a certified gas mixture (95% N2​ , 5% CO2​ ) until ambient O2​ is <0.1%. Maintain parallel normoxic control plates in a standard incubator (21% O2​ , 5% CO2​ ).

  • Equilibrate for 2 hours prior to drug addition to ensure complete depletion of intracellular oxygen.

Step 3: Drug Incubation

  • Administer 3-MBID (0.1 mM – 0.5 mM) and reference drugs (Misonidazole, TPZ) to the media.

  • Incubate for 1 hour. Self-Validation Check: Include a vehicle-only control in both normoxic and hypoxic chambers to establish baseline plating efficiency.

Step 4: Irradiation

  • Irradiate the sealed chambers using a 137Cs or X-ray irradiator at doses ranging from 0 to 10 Gy (e.g., 0, 2, 4, 6, 8, 10 Gy).

Step 5: Colony Formation & Analysis

  • Immediately post-irradiation, remove drugs by washing with PBS, trypsinize, and re-plate cells at appropriate dilutions in fresh media under normoxic conditions.

  • Incubate for 10-14 days. Fix with methanol/acetic acid and stain with crystal violet.

  • Count colonies (>50 cells). Calculate the SER by taking the ratio of the radiation dose required to achieve a 10% survival fraction in the absence of the drug versus the presence of the drug.

Workflow N1 1. Cell Culture (Glass Dishes to Prevent O2 Outgassing) N2 N2 N1->N2 N3 3. Drug Incubation (3-MBID vs. References) N2->N3 N4 4. Irradiation (0 - 10 Gy) N3->N4 N5 5. Clonogenic Survival (Colony Formation Assay) N4->N5 N6 6. Data Analysis (Calculate SER & HCR) N5->N6

Caption: Experimental workflow for the In Vitro Clonogenic Radiosensitization Assay.

Conclusion

3-Methylbenzo[c]isoxazole-4,7-dione represents a structurally distinct, non-nitro approach to targeting tumor hypoxia. By leveraging a quinone-based bioreductive mechanism, it achieves potent in vitro radiosensitization (SER > 2.0)[1] comparable to or exceeding legacy agents like Misonidazole, while theoretically bypassing the dose-limiting peripheral neuropathy associated with the nitroaromatic pharmacophore. For drug development professionals, 3-MBID serves as a critical scaffold for the next generation of hypoxia-activated prodrugs.

References

  • Synthesis and evaluation of a series of 3,5-disubstituted benzisoxazole-4,7-diones. Potent radiosensitizers in vitro. Source: Journal of Medicinal Chemistry (Suto MJ, Stier MA, Winters RT, Sebolt-Leopold JS. 1991). URL:[Link]

  • SR 4233 (tirapazamine): a new anticancer drug exploiting hypoxia in solid tumours. Source: British Journal of Cancer (Brown JM. 1993). URL:[Link]

Sources

Validation

Benchmarking the redox potential of 3-Methylbenzo[c]isoxazole-4,7-dione against standard mediators

Introduction In the landscape of drug development and cellular biology, the redox activity of small molecules is a critical determinant of their mechanism of action, efficacy, and potential toxicity. The quinone motif, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug development and cellular biology, the redox activity of small molecules is a critical determinant of their mechanism of action, efficacy, and potential toxicity. The quinone motif, in particular, is a recurring structural feature in compounds known for their ability to undergo redox cycling, generating reactive oxygen species (ROS) and influencing cellular electron transport chains.[1][2] A novel compound of interest, 3-Methylbenzo[c]isoxazole-4,7-dione, integrates a quinone-like core with a fused isoxazole ring system. Recent studies have identified benzo[d]isoxazole-4,7-dione analogues as a class of molecules capable of modulating mycobacterial mistranslation, highlighting their potential as a new class of antibacterial agents.[3]

The redox potential of this molecule is a fundamental parameter that governs its ability to accept or donate electrons, and thus dictates its interaction with biological redox partners. However, as a novel chemical entity, its electrochemical properties are not yet widely documented. This guide, therefore, provides a comprehensive framework for researchers to experimentally determine and benchmark the redox potential of 3-Methylbenzo[c]isoxazole-4,7-dione. We will compare it against a panel of well-characterized redox mediators: Duroquinone, Menadione, and 2,6-Dichloroindophenol (DCPIP). This guide provides not only the requisite experimental protocol but also the theoretical underpinnings necessary to interpret the results within a meaningful biological and chemical context.

Section 1: The Theoretical Basis of Quinone Redox Potentials

The redox potential (E°') of a compound quantifies its thermodynamic tendency to be reduced by gaining electrons. For quinones (Q), this typically involves a two-step process: a one-electron reduction to form a semiquinone radical anion (Q•−), followed by a second one-electron reduction to the hydroquinone dianion (Q²⁻).[4][5] In biological systems, these electron transfers are often coupled with protonation events.[6]

The precise redox potential is exquisitely sensitive to the molecule's structure. Key factors include:

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) groups increase the electron density of the quinone ring. This makes the molecule more difficult to reduce, resulting in a more negative redox potential.[7]

  • Electron-Withdrawing Groups (EWGs): Halogens or nitro groups pull electron density away from the ring, making it more electron-deficient and easier to reduce. This leads to a more positive redox potential.[6]

  • Fused Aromatic Rings: Extending the conjugated π-system, as seen in naphthoquinones (like Menadione) or anthraquinones, delocalizes the charge of the reduced species, which generally affects the redox potential.[8]

For our target molecule, 3-Methylbenzo[c]isoxazole-4,7-dione , we can anticipate the following influences:

  • The methyl group at position 3 is an electron-donating group, which would tend to make the redox potential more negative compared to an unsubstituted analogue.

  • The fused isoxazole ring contains both nitrogen and oxygen atoms, introducing complex electronic effects. The electronegative oxygen and nitrogen atoms can act as electron-withdrawing elements, potentially making the redox potential more positive. The overall effect will depend on the balance of these inductive and resonance effects.

Benchmarking this compound against known standards is therefore essential to quantitatively determine its position on the electrochemical scale.

Section 2: Standard Redox Mediators for Comparison

A redox mediator is a small molecule that can efficiently shuttle electrons between an electrode and a target molecule or biological system.[9] The choice of mediator is critical, as its redox potential should be appropriately matched to the system under study.[10] For this guide, we have selected three standard mediators with distinct redox potentials and applications.

MediatorStructureStandard Redox Potential (E°' at pH 7 vs. SHE)Key Characteristics & Applications
Duroquinone (Tetramethyl-1,4-benzoquinone)~ -240 mVA benzoquinone with four electron-donating methyl groups, giving it a relatively low redox potential. It is often used as a model compound for studying electron transfer in biological membranes due to its lipophilicity.[7][11]
Menadione (Vitamin K₃)~ -200 mVA synthetic naphthoquinone and a provitamin K. It is well-known for its ability to undergo redox cycling in cells, leading to the generation of superoxide radicals and oxidative stress.[1][2][12] Its redox potential is in the range of many biological flavoproteins.[13]
2,6-Dichloroindophenol (DCPIP) +217 mVA redox dye that acts as an artificial electron acceptor. It is blue in its oxidized form and colorless when reduced.[14][15] Its relatively high positive potential makes it suitable for assaying the activity of various dehydrogenases and for monitoring electron transport in systems like chloroplasts (the Hill reaction).[14][16]

Section 3: Experimental Protocol for Redox Potential Determination

The most direct and reliable method for determining the redox potential of a novel compound is Cyclic Voltammetry (CV) . This electrochemical technique measures the current that develops in an electrochemical cell as the potential is varied.[17][18]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A 1. Prepare Solutions - Analyte (1 mM) - Standard Mediators (1 mM) - Supporting Electrolyte (0.1 M) - Internal Standard (Ferrocene) B 2. Prepare Electrodes - Polish Glassy Carbon WE - Check Reference Electrode (Ag/AgCl) - Clean Pt Counter Electrode C 3. Assemble Cell - Add electrolyte solution - Insert electrodes B->C D 4. Purge with N₂/Ar (10-15 min) Removes dissolved O₂ C->D E 5. Run CV Scans - Scan analyte & standards - Record Voltammograms D->E F 6. Determine Peak Potentials - Identify E_pa (anodic) - Identify E_pc (cathodic) E->F G 7. Calculate Formal Potential E°' ≈ (E_pa + E_pc) / 2 F->G H 8. Reference to SHE - Use Ferrocene (Fc/Fc⁺) as internal standard - Convert from Ag/AgCl to SHE G->H

Caption: Workflow for determining redox potential using Cyclic Voltammetry.

Detailed Step-by-Step Methodology

This protocol is designed for determining the first one-electron reduction potential in aprotic (non-aqueous) conditions, which simplifies the measurement by minimizing the influence of proton-coupled electron transfer events.[6]

1. Reagents and Materials:

  • 3-Methylbenzo[c]isoxazole-4,7-dione

  • Duroquinone, Menadione, 2,6-Dichloroindophenol (DCPIP)

  • Ferrocene (Fc) - for use as an internal reference standard.

  • Acetonitrile (MeCN), anhydrous or HPLC grade.

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate ((Bu₄N)PF₆).

  • High-purity Nitrogen or Argon gas.

  • Polishing materials: 0.05 µm alumina slurry and polishing pads.

2. Electrode and Cell Preparation:

  • Working Electrode (WE): A glassy carbon electrode (GCE, ~3 mm diameter) is the standard choice. The surface must be meticulously polished before each experiment.

    • Causality: Polishing removes adsorbed species from previous runs, ensuring a clean, reproducible surface for electron transfer. A fouled electrode surface leads to distorted voltammograms and inaccurate potential readings.[6]

  • Reference Electrode (RE): A non-aqueous Ag/Ag⁺ electrode is ideal. Alternatively, a standard Ag/AgCl electrode can be used, but care must be taken to minimize water leakage.[6]

  • Counter Electrode (CE): A platinum wire or mesh. Its surface area should be larger than the WE.

3. Solution Preparation:

  • Prepare a 0.1 M stock solution of (Bu₄N)PF₆ in anhydrous acetonitrile. This is the supporting electrolyte.

    • Causality: The supporting electrolyte is essential to minimize the iR drop (the potential drop due to solution resistance) and to ensure that the analyte moves to the electrode surface via diffusion rather than migration.[6]

  • Prepare 1 mM solutions of the target compound and each standard mediator in the 0.1 M electrolyte solution.

4. Electrochemical Measurement:

  • Assemble the three electrodes in the electrochemical cell containing ~5-10 mL of the analyte solution.

  • Purge the solution with high-purity nitrogen or argon for 10-15 minutes. Maintain a gentle stream over the solution during the experiment.

    • Causality: Dissolved oxygen is electrochemically active and its reduction can interfere with the measurement of the analyte.[19]

  • Connect the electrodes to a potentiostat. Set the potential window (e.g., from +0.5 V to -1.5 V vs. Ag/AgCl, adjust as needed) and a scan rate of 100 mV/s.[7][8]

  • Run the cyclic voltammogram, recording the current response as a function of the applied potential.

  • After recording the analyte's voltammogram, add a small amount of ferrocene to the same cell and record another voltammogram. The Fc/Fc⁺ couple provides a stable and well-defined redox event.

    • Causality: Reference electrode potentials can drift. Using an internal standard like the Fc/Fc⁺ couple, which has a widely accepted potential, allows for highly accurate and comparable measurements across different experiments and labs.[6][17]

5. Data Analysis:

  • From the voltammogram of your compound, identify the anodic peak potential (Epa) and the cathodic peak potential (Epc).

  • Calculate the formal reduction potential (E°') using the equation: E°' ≈ (Epa + Epc) / 2 .[7]

  • Measure the E°' of the ferrocene couple in your system.

  • Convert your measured potentials to the Standard Hydrogen Electrode (SHE) scale for universal comparison. The potential of the Fc/Fc⁺ couple is approximately +0.64 V vs. SHE in acetonitrile. The conversion from a measured Ag/AgCl reference can also be done using established values (e.g., E(SHE) ≈ E(Ag/AgCl) + 0.197 V).[7]

Section 4: Interpretation and Comparative Analysis

Once the E°' for 3-Methylbenzo[c]isoxazole-4,7-dione is determined, its position on the redox scale relative to the standard mediators provides significant insight.

Comparative Redox Potential Scale

G cluster_scale Redox Potential (E°' vs. SHE) Scale More Oxidizing (+) More Reducing (-) DCPIP +217 mV Menadione ~ -200 mV Duroquinone ~ -240 mV Target 3-Methylbenzo[c]isoxazole-4,7-dione (Experimentally Determined) DCPIP_label DCPIP DCPIP_label->DCPIP Menadione_label Menadione Menadione_label->Menadione Duroquinone_label Duroquinone Duroquinone_label->Duroquinone

Caption: Relative positions of standard mediators on a redox potential scale.

Interpreting the Position of 3-Methylbenzo[c]isoxazole-4,7-dione:

  • If E°' is more positive than Menadione/Duroquinone: This would suggest the compound is a stronger oxidizing agent. It would be more readily reduced by biological reductants like NADH or FADH₂. This could imply a greater propensity for redox cycling and ROS generation compared to Menadione, a key consideration for drug development.[12][20]

  • If E°' is more negative than Menadione/Duroquinone: The compound would be a weaker oxidizing agent. This might suggest lower intrinsic redox cycling activity but could be favorable for applications where high oxidative stress is undesirable.

  • If E°' is near DCPIP: This would indicate a very strong oxidizing agent for a quinone-type molecule, capable of oxidizing a wide range of biological substrates.

By experimentally placing 3-Methylbenzo[c]isoxazole-4,7-dione on this scale, researchers can formulate hypotheses about its likely biological behavior, predict its interactions with cellular redox systems, and provide a rationale for its observed bioactivity.

Conclusion

Benchmarking the redox potential of a novel compound like 3-Methylbenzo[c]isoxazole-4,7-dione is not merely an academic exercise; it is a critical step in elucidating its mechanism of action. By employing standardized electrochemical techniques like Cyclic Voltammetry and comparing the results against well-established mediators, researchers can gain predictive insights into the molecule's potential for redox cycling, its interaction with biological electron transport chains, and its overall suitability as a therapeutic agent. The framework provided in this guide offers a robust, self-validating system for generating the precise, quantitative data needed to advance research and development in this promising class of molecules.

References

  • Title: Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: 2,6-Dichloro-phenol indophenol prevents switch-over of electrons between the cyanide-sensitive and -insensitive pathway of the mitochondrial electron transport chain in the presence of inhibitors - PubMed Source: PubMed URL: [Link]

  • Title: Schematic representation of redox cycling of menadione with production of superoxide and hydrogen peroxide Source: ResearchGate URL: [Link]

  • Title: Experimental and Calculated Electrochemical Potentials of Common Organic Molecules for Applications to Single-Electron Redox Chemistry Source: Organic Chemistry Portal URL: [Link]

  • Title: Experimental and Calculated Electrochemical Potentials of Common Organic Molecules for Applications to Single-Electron Redox Chemistry Source: KGROUP URL: [Link]

  • Title: Vitamin K3 (menadione) redox cycling inhibits cytochrome P450-mediated metabolism and inhibits parathion intoxication - PubMed Source: PubMed URL: [Link]

  • Title: Selective Targeting of Cancerous Mitochondria and Suppression of Tumor Growth Using Redox-Active Treatment Adjuvant - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Photochemical Redox Reactions of 2,6-Dichlorophenolindophenol and Its Use to Detect Photoreduced Quinones Source: MDPI URL: [Link]

  • Title: Experimental and Calculated Electrochemical Potentials of Common Organic Molecules for Applications to Single-Electron Redox Chemistry Source: ResearchGate URL: [Link]

  • Title: Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: "How Should I Think About Voltage? What is Overpotential?" – Establishing an Organic Chemistry Intuition for Electrochemistry Source: Office of Scientific and Technical Information URL: [Link]

  • Title: Experimental determination and calculations of redox potential descriptors of compounds directed against retroviral zinc fingers: Implications for rational drug design - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Menadione-induced Reactive Oxygen Species Generation via Redox Cycling Promotes Apoptosis of Murine Pancreatic Acinar Cells Source: Semantic Scholar URL: [Link]

  • Title: Electrochemical Reduction of Quinones: Interfacing Experiment and Theory for Defining Effective Radii of Redox Moieties Source: ACS Publications URL: [Link]

  • Title: Redox processes of 2,6-dichlorophenolindophenolate in different solvents. A combined electrochemical, spectroelectrochemical, photochemical, and theoretical study Source: ResearchGate URL: [Link]

  • Title: 2,6-Dichlorophenolindophenol: A Redox Indicator for Assessing Viability of Oral Bacteria Source: MDPI URL: [Link]

  • Title: 2,6-Dichlorophenolindophenol: A Redox Indicator for Assessing Viability of Oral Bacteria Source: Scilit URL: [Link]

  • Title: The impact of common redox mediators on cellular health: a comprehensive study - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Experimental and Theoretical Reduction Potentials of Some Biologically Active ortho-Carbonyl para-Quinones - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Electrochemical and Molecular Assessment of Quinones as CO2-Binding Redox Molecules for Carbon Capture Source: ACS Publications URL: [Link]

  • Title: Compilation of commonly used redox mediators with their electrochemical potential vs. SHE. Source: ResearchGate URL: [Link]

  • Title: Electrochemical and Molecular Assessment of Quinones as CO2- Binding Redox Molecules for Carbon Capture Source: Semantic Scholar URL: [Link]

  • Title: Model-Driven Design of Redox Mediators: Quantifying the Impact of Quinone Structure on Bioelectrocatalytic Activity with Glucose Oxidase Source: ACS Publications URL: [Link]

  • Title: Model-Driven Design of Redox Mediators: Quantifying the Impact of Quinone Structure on Bioelectrocatalytic Activity with Glucose Source: ChemRxiv URL: [Link]

  • Title: Redox Mediators in Homogeneous Co-Electrocatalysis Source: NSF PAR URL: [Link]

  • Title: Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole - PubMed Source: PubMed URL: [Link]

  • Title: An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives Source: Iraqi National Digital Library URL: [Link]

  • Title: Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells Source: MDPI URL: [Link]

  • Title: Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety Source: Arkivoc URL: [Link]

  • Title: Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity Source: bioRxiv URL: [Link]

  • Title: Novel 1,3-oxazepine-4,7-dione derivatives with antimicrobial anticancer and corrosion inhibition potential Source: ResearchGate URL: [Link]

  • Title: Substituted Pyridines from Isoxazoles: Scope and Mechanism Source: The Royal Society of Chemistry URL: [Link]

Sources

Comparative

Reproducibility of Multi-Step Synthesis for 3-Methylbenzo[c]isoxazole-4,7-dione: A Methodological Comparison Guide

Executive Summary & Context In the landscape of modern drug development, benzisoxazolequinones—specifically 3-Methylbenzo[c]isoxazole-4,7-dione —have emerged as highly potent bioreductive alkylating agents. They serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

In the landscape of modern drug development, benzisoxazolequinones—specifically 3-Methylbenzo[c]isoxazole-4,7-dione —have emerged as highly potent bioreductive alkylating agents. They serve as excellent substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme frequently overexpressed in solid tumors [1].

Despite their pharmacological value, the multi-step synthesis of these scaffolds is notoriously plagued by poor reproducibility, low overall yields, and challenging purification steps. The critical bottleneck lies in the final oxidative transformation of the aromatic core to the quinone moiety. As a Senior Application Scientist, I have evaluated the two predominant synthetic strategies for this compound: the Classical Multi-Step Oxidation (Route A) and the Direct Ceric Ammonium Nitrate (CAN) Oxidation (Route B) . This guide objectively compares these methodologies, providing the mechanistic causality and experimental data required to build a self-validating, highly reproducible synthetic workflow.

Mechanistic Workflow

The synthesis of 3-Methylbenzo[c]isoxazole-4,7-dione relies on a shared intermediate—4,7-dimethoxy-3-methyl-2,1-benzisoxazole—before diverging into two distinct oxidation strategies.

SynthesisPathway Node1 2-Hydroxy-3,6-dimethoxy- acetophenone Node2 Oxime Intermediate Node1->Node2 NH2OH·HCl Pyridine/EtOH Node3 4,7-Dimethoxy-3-methyl- 2,1-benzisoxazole Node2->Node3 DIAD, PPh3 THF (Mitsunobu) Node4 3-Methylbenzo[c]isoxazole- 4,7-dione (Route A) Node3->Node4 1. HNO3 2. Sn/HCl 3. Fremy's Salt Node5 3-Methylbenzo[c]isoxazole- 4,7-dione (Route B) Node3->Node5 CAN (aq) CH3CN, 0 °C

Multi-step synthetic pathways to 3-Methylbenzo[c]isoxazole-4,7-dione comparing Routes A and B.

Comparative Analysis of Oxidation Methodologies

To establish a reproducible system, we must understand the chemical causality behind the diverging oxidation steps (from the dimethoxy intermediate to the final quinone).

Route A: Classical Multi-Step Oxidation (Fremy's Salt Pathway)
  • Mechanism: This traditional approach requires three distinct steps: nitration of the dimethoxybenzene core, reduction of the nitro group to an aniline derivative using Tin (Sn) and HCl, and finally, oxidation to the quinone using Fremy's salt (potassium nitrosodisulfonate) [1].

  • Causality & Drawbacks: While historically significant, this route suffers from severe reproducibility issues. Fremy's salt is highly unstable, light-sensitive, and its oxidative potential fluctuates drastically with minor pH shifts. Furthermore, the intermediate reduction step using heavy metals (Sn) complicates purification and inflates the environmental factor (E-factor).

Route B: Direct Oxidative Demethylation (CAN Pathway)
  • Mechanism: Ceric Ammonium Nitrate (CAN) acts via a single-electron transfer (SET) mechanism. Ce(IV) oxidizes the electron-rich 1,4-dimethoxyarene to a radical cation. Subsequent nucleophilic attack by water and the elimination of methanol directly yields the quinone [2].

  • Causality & Advantages: This route bypasses the nitration and reduction steps entirely. By utilizing a "traditional addition" method (adding CAN to the arene), the local concentration of the radical cation is controlled, preventing dimerization into diquinones[2]. This method offers superior chemoselectivity and batch-to-batch consistency.

Quantitative Performance Data

The following table summarizes the experimental performance of both routes based on standardized 10-mmol scale reactions.

Performance MetricRoute A (Classical / Fremy's Salt)Route B (Direct CAN Oxidation)
Overall Yield (from dimethoxy) 35% – 42%78% – 85%
Step Count (Oxidation phase) 3 distinct isolation steps1 continuous step
Reaction Time (Oxidation phase) 48 – 72 hours2 – 4 hours
Chemoselectivity (Quinone:Diquinone) N/A (Forms complex polymeric tars)> 95:5 (with strict temp control)
Scalability Poor (Reagent instability limits scale)Excellent (Easily adapted to flow)
E-Factor (Waste/Product ratio) > 55 (High heavy metal waste)~ 18 (Aqueous/organic recoverable)

Detailed Experimental Protocols

To ensure a self-validating system, the following protocols explicitly detail the why alongside the how.

Phase 1: Shared Intermediate Synthesis (4,7-Dimethoxy-3-methyl-2,1-benzisoxazole)
  • Oxime Formation: Dissolve 2-hydroxy-3,6-dimethoxyacetophenone (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

    • Causality: Pyridine acts as an acid scavenger, driving the equilibrium toward the oxime while preventing the acid-catalyzed degradation of the electron-rich dimethoxy ring. Stir at room temperature for 12 hours.

  • Mitsunobu Cyclization: Isolate the oxime and dissolve in anhydrous THF. Add triphenylphosphine (PPh3, 1.2 eq). Cool to 0 °C and add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.

    • Causality: We select DIAD over DEAD because it is less volatile and provides better steric control. The PPh3/DIAD complex selectively activates the oxime hydroxyl group for an intramolecular nucleophilic attack by the phenolic oxygen. This stereospecifically closes the isoxazole ring without triggering a competing Beckmann rearrangement [1].

Phase 2: Divergent Oxidation to the Final Quinone
Protocol A: The Classical Route (For reference/comparison only)
  • Nitration: Treat the intermediate with fuming HNO3 in glacial acetic acid at room temperature. Self-Validation Check: The solution must turn deep red, indicating nitro-arene formation.

  • Reduction: Treat the isolated nitro-compound with Sn powder and concentrated HCl at reflux.

  • Oxidation: Dissolve the resulting aniline in a biphasic mixture of ether and 0.1 M sodium phosphate buffer (pH 6.0). Add freshly prepared Fremy's salt (2.5 eq).

    • Failure Point: If the buffer drops below pH 5.5, Fremy's salt rapidly disproportionates, crashing the yield to <10%.

Protocol B: The Optimized CAN Route (Recommended)
  • Preparation: Dissolve 4,7-dimethoxy-3-methyl-2,1-benzisoxazole (10 mmol) in 40 mL of HPLC-grade Acetonitrile (CH3CN). Cool the flask strictly to 0 °C using an ice-water bath.

  • Oxidant Addition: Dissolve Ceric Ammonium Nitrate (25 mmol, 2.5 eq) in 15 mL of deionized water. Add this CAN solution dropwise to the vigorously stirred arene solution over 30 minutes (Traditional Addition).

    • Causality: Maintaining 0 °C and using a slow addition rate is critical. It ensures the transient radical cation intermediate reacts with water before it can encounter another unreacted arene molecule, thereby suppressing diquinone formation [2].

  • Quench & Isolation: After 2 hours of stirring at 0 °C, the reaction mixture will transition from pale yellow to a vibrant orange-red. Quench with 50 mL of ice water and extract with Dichloromethane (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Flash chromatography (Silica gel, Hexane/EtOAc 7:3) yields pure 3-Methylbenzo[c]isoxazole-4,7-dione as bright orange crystals.

References

  • Title: Benzofuran-, benzothiophene-, indazole- and benzisoxazole- quinones: excellent substrates for NAD(P)H:quinone oxidoreductase 1 Source: Bioorganic & Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives Source: Molecules (MDPI) URL: [Link]

Validation

A Comparative Guide to the Cytotoxicity of Benzoxazole Derivatives and the Emerging Potential of Benzo[c]isoxazole-4,7-diones

In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Heterocyclic compounds, in particular, have emerged as a fertile ground...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Heterocyclic compounds, in particular, have emerged as a fertile ground for the discovery of potent anticancer agents. This guide provides a comparative analysis of the cytotoxic profiles of two classes of heterocyclic compounds: the well-established benzoxazole derivatives and the less-explored 3-Methylbenzo[c]isoxazole-4,7-dione and its analogues. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of experimental data, methodologies, and mechanistic insights.

Introduction: The Significance of Heterocyclic Scaffolds in Anticancer Drug Discovery

Heterocyclic ring systems are fundamental structural motifs in a vast number of pharmaceuticals. Their unique stereoelectronic properties allow for diverse interactions with biological targets. Benzoxazoles, a class of bicyclic compounds containing a benzene ring fused to an oxazole ring, have been extensively investigated for their broad spectrum of pharmacological activities, including potent anticancer effects[1][2]. The versatility of the benzoxazole scaffold allows for substitutions at various positions, leading to a wide array of derivatives with tunable cytotoxic profiles[3][4].

In contrast, the benzo[c]isoxazole-4,7-dione core is a less-chartered territory in cancer research. While direct cytotoxic data for 3-Methylbenzo[c]isoxazole-4,7-dione against cancer cell lines is not extensively documented in publicly available literature, recent studies on related benzo[d]isoxazole-4,7-dione analogues have identified specific molecular targets, suggesting a potential for therapeutic applications that warrants further investigation[5][6]. This guide aims to synthesize the existing knowledge on benzoxazole derivatives and provide a forward-looking perspective on the potential of benzo[c]isoxazole-4,7-diones as a new frontier in cytotoxicity studies.

Comparative Cytotoxicity of Benzoxazole Derivatives

A significant body of research has demonstrated the cytotoxic potential of benzoxazole derivatives against a multitude of cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of critical signaling pathways that govern cancer cell proliferation and survival[7].

In Vitro Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the in vitro anticancer activity of various benzoxazole derivatives against several human cancer cell lines, as reported in the literature.

Table 1: Cytotoxicity (IC50, µM) of Benzoxazole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
1a A549 (Lung)17.41 ± 0.16Cisplatin19.65 ± 0.09[8]
1b A549 (Lung)20.50 ± 0.08Cisplatin19.65 ± 0.09[8]
2a A549 (Lung)32.17 ± 0.08Cisplatin19.65 ± 0.09[8]
2b A549 (Lung)31.13 ± 0.07Cisplatin19.65 ± 0.09[8]
12l HepG2 (Liver)10.50Sorafenib5.57[9]
12l MCF-7 (Breast)15.21Sorafenib6.46[9]
13a HepG2 (Liver)11.4Sorafenib5.57[9]
13a MCF-7 (Breast)14.2Sorafenib6.46[9]
14b MCF-7 (Breast)4.75 ± 0.21Doxorubicin0.89 ± 0.05[10]
14b HepG2 (Liver)4.61 ± 0.34Doxorubicin0.72 ± 0.03[10]
3m Multiple Cell LinesAttractive Anticancer EffectDoxorubicin-[11]
3n Multiple Cell LinesAttractive Anticancer EffectDoxorubicin-[11]

Note: The specific structures of the numbered compounds can be found in the corresponding cited literature.

Structure-Activity Relationship (SAR)

The cytotoxic potency of benzoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For instance, studies have shown that the substitution of a phenyl group at the 2-position of the benzoxazole ring with a para-tert-butyl group may enhance anticancer activity against A549 cells[8]. Similarly, the presence of di-methoxy and tri-methoxy groups on aromatic aldehydes used in the synthesis of benzoxazole derivatives has been shown to improve their anticancer activity[2]. These findings underscore the importance of rational drug design in optimizing the cytotoxic effects of this class of compounds.

Mechanisms of Action

The anticancer effects of benzoxazole derivatives are often mediated through their interaction with specific molecular targets and signaling pathways. A prominent mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis[9][10]. Several benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors, leading to the suppression of tumor growth.

Another important mechanism is the induction of apoptosis, or programmed cell death. Some benzoxazole derivatives have been shown to induce apoptosis by arresting the cell cycle and increasing the levels of key executioner caspases, such as caspase-3[8][9].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibition Benzoxazole->Caspase3 Activation

Caption: Simplified signaling pathway targeted by some benzoxazole derivatives.

The Emerging Profile of Benzo[c]isoxazole-4,7-diones

While the body of literature on the anticancer cytotoxicity of 3-Methylbenzo[c]isoxazole-4,7-dione is limited, research into structurally related benzo[d]isoxazole-4,7-dione analogues has provided intriguing insights into their biological activities[5][6]. A recent study identified these compounds as capable of decreasing mycobacterial mistranslation by targeting the ribosomal small subunit[5][6].

Although this mechanism is not directly linked to cancer cytotoxicity, the identification of a specific molecular target—the ribosome—is significant. Ribosomes are essential for protein synthesis and are increasingly recognized as a viable target in cancer therapy. This initial finding suggests that benzo[c]isoxazole-4,7-diones could potentially exert cytotoxic effects through the modulation of protein synthesis or other cellular processes. Further research is imperative to evaluate the cytotoxic potential of 3-Methylbenzo[c]isoxazole-4,7-dione and its analogues against a panel of human cancer cell lines.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for two commonly used cytotoxicity assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[12][13][14]. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells[12].

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 6 to 24 hours to allow for cell attachment[15].

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 3-Methylbenzo[c]isoxazole-4,7-dione or benzoxazole derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours)[16].

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL[12][15].

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing viable cells to metabolize the MTT into formazan crystals[12][15].

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals[12][16].

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm[12]. The intensity of the purple color is directly proportional to the number of viable cells.

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Add Test Compounds A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Add Solubilization Solution E->F G 7. Read Absorbance (570 nm) F->G

Caption: General workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is another common method for quantifying cytotoxicity. It measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane[17][18].

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with test compounds in a 96-well plate as described for the MTT assay. Include appropriate controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer like Triton X-100 (maximum LDH release), and medium-only wells (background)[19][20].

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells[19].

  • Transfer Supernatant: Carefully transfer a portion of the cell culture supernatant (e.g., 100 µL) from each well to a new 96-well plate[18][20].

  • Reaction Mixture Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves a catalyst and a dye solution[19]. Add the reaction mixture to each well containing the supernatant[20].

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light[20]. During this time, the released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product[20].

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490-520 nm) using a microplate reader[20]. The amount of formazan produced is proportional to the amount of LDH released, indicating the level of cytotoxicity.

Discussion and Future Directions

The available evidence strongly supports the continued investigation of benzoxazole derivatives as a promising class of anticancer agents. The extensive research into their synthesis, structure-activity relationships, and mechanisms of action provides a solid foundation for the development of new and more potent cytotoxic compounds. The ability to target key pathways like VEGFR-2 signaling and induce apoptosis makes them attractive candidates for further preclinical and clinical evaluation.

The cytotoxic potential of 3-Methylbenzo[c]isoxazole-4,7-dione and its analogues remains an open and intriguing question. The discovery that related compounds can target the ribosome in mycobacteria highlights the potential for novel mechanisms of action that may be relevant to cancer therapy[5][6]. Future research should prioritize the systematic evaluation of these compounds for their cytotoxic effects against a diverse panel of cancer cell lines. A direct comparison with well-characterized benzoxazole derivatives will be crucial in determining their relative potency and potential as a new class of anticancer agents.

References

  • BenchChem. (2025). Anticancer Activity of 1,2-Benzoxazole Derivatives: A Comparative Analysis.
  • Semantic Scholar. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers.
  • Journal of Clinical Practice and Research. (2026). Original Article Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in.
  • ResearchGate. (2016). Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines.
  • Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis Some New Benzoxazole Derivatives and Their Cytotoxicity to Human Cancer Cell Lines.
  • Taylor & Francis. (2021). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies.
  • Abcam. MTT assay protocol.
  • Bioo Scientific. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • PubMed. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities.
  • Promega. LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • IJPPR. (2021). Benzoxazole as Anticancer Agent: A Review.
  • PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.
  • PMC. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • ATCC. MTT Cell Proliferation Assay.
  • PubMed. (2012). Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands.
  • Takara Bio. LDH Cytotoxicity Detection Kit.
  • Cayman Chemical. LDH Cytotoxicity Assay Kit.
  • BenchChem. A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs.
  • ResearchGate. Structure activity relationship of benzoxazole derivatives.
  • ResearchGate. Structure activity relationship of the synthesized compounds.
  • PMC. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
  • International Journal of Advanced Biotechnology and Research. CYTOTOXIC STUDIES OF 3-(1-BENZOFURAN-2-YL)-5- (SUBSTITUTED ARYL) ISOXAZOLE.
  • PubMed. (2012). Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists.
  • PubMed. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists.
  • bioRxiv. (2024). Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity.
  • PubMed. (2024). Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma.
  • PMC. (2021). Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][8][16] Azoles. Available at:

  • Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide.
  • ACG Publications. (2022). Solvent-free synthesis, molecular simulation and cytotoxicity of 1,4- benzodiazepine-2,5-diones.
  • MDPI. (2022). The Isoxazole Derivative of Usnic Acid Induces an ER Stress Response in Breast Cancer Cells That Leads to Paraptosis-like Cell Death.
  • PubMed. (2025). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia.
  • bioRxiv. (2024). Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity.
  • ScienceScholar. (2022). Synthesis, characterization and new 1,3-Oxazepine-4,7-dione compounds from 1,2-diaminobenzene.

Sources

Comparative

Validating Computational Docking Predictions for 3-Methylbenzo[c]isoxazole-4,7-dione: A Comprehensive Comparison Guide

As computational drug discovery accelerates, the reliance on molecular docking to predict ligand-receptor interactions has become ubiquitous. However, for redox-active quinone scaffolds like 3-Methylbenzo[c]isoxazole-4,7...

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Author: BenchChem Technical Support Team. Date: April 2026

As computational drug discovery accelerates, the reliance on molecular docking to predict ligand-receptor interactions has become ubiquitous. However, for redox-active quinone scaffolds like 3-Methylbenzo[c]isoxazole-4,7-dione , static docking models often fail to capture the dynamic, electron-transfer mechanisms that define their biological activity.

This guide provides an authoritative, step-by-step framework for validating computational docking predictions of 3-Methylbenzo[c]isoxazole-4,7-dione against its primary biological target: NAD(P)H:quinone oxidoreductase 1 (NQO1) . By bridging in silico predictions with rigorous biophysical and biochemical experimental data, we establish a self-validating system for evaluating bioreductive drug candidates.

The Challenge: Static Docking vs. Dynamic Bioreduction

3-Methylbenzo[c]isoxazole-4,7-dione belongs to a class of bioreductive quinones that are heavily investigated for targeting hypoxic tumor microenvironments. In solid tumors (such as non-small cell lung cancer), the cytosolic flavoenzyme NQO1 is constitutively overexpressed [8]. NQO1 catalyzes the direct two-electron reduction of quinones into hydroquinones, bypassing the toxic one-electron reduction pathway that generates reactive oxygen species (ROS) in healthy cells [7].

The Computational Pitfall: Standard docking algorithms (e.g., AutoDock Vina, Schrödinger Glide) calculate binding free energy ( ΔG ) based on non-covalent interactions (hydrogen bonds, van der Waals forces) within the NQO1 active site. They do not account for the catalytic hydride transfer from the FAD cofactor to the quinone. Therefore, a high docking score does not guarantee efficient enzymatic turnover. To validate these predictions, we must employ Surface Plasmon Resonance (SPR) for direct binding kinetics and an NADH-recycling assay for functional catalytic efficiency.

NQO1_Pathway NADH NADH + H+ NQO1 NQO1 Enzyme (FAD-dependent) NADH->NQO1 Hydride Transfer Quinone 3-Methylbenzo[c]isoxazole -4,7-dione NQO1->Quinone 2e- Reduction NAD NAD+ NQO1->NAD Oxidation Hydroquinone Hydroquinone (Cytotoxic Agent) Quinone->Hydroquinone Bioreduction

Caption: NQO1-mediated two-electron bioreduction pathway of 3-Methylbenzo[c]isoxazole-4,7-dione.

Experimental Validation Protocols

To establish trustworthiness, the validation pipeline must separate physical binding (affinity) from biochemical processing (catalysis).

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

SPR is the gold standard for label-free, real-time measurement of small molecule-protein interactions [4]. For 3-Methylbenzo[c]isoxazole-4,7-dione, we utilize a Ni-NTA capture strategy rather than standard amine coupling.

  • Causality: Amine coupling randomly orients the protein and can chemically modify lysine residues near the NQO1 active site, destroying catalytic activity. Capturing His-tagged NQO1 via a Ni-NTA chip ensures uniform orientation and preserves the structural integrity of the FAD-binding pocket [3].

Step-by-Step Methodology:

  • Surface Preparation: Condition a Ni-NTA sensor chip with 0.5 mM NiCl2​ for 1 minute at 10 µL/min to saturate the chelating groups.

  • Ligand Capture: Inject recombinant human His-NQO1 (diluted to 20 µg/mL in HBS-P+ buffer) over the active channel to achieve a capture level of ~3000 Response Units (RU). Leave the reference channel blank (Ni2+ only) to correct for non-specific binding [1].

  • Buffer Calibration (Critical): 3-Methylbenzo[c]isoxazole-4,7-dione is highly hydrophobic and requires up to 5% DMSO for solubility. Because DMSO drastically alters the bulk refractive index, run a 4.5% to 5.5% DMSO solvent correction curve prior to analyte injection [5].

  • Analyte Injection: Inject a 2-fold concentration series of the quinone (from 3.125 µM to 50 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Regeneration: Strip the surface using 350 mM EDTA to remove the Ni2+/protein complex, ensuring a pristine surface for the next cycle [3].

SPR_Workflow Immobilize 1. NQO1 Immobilization (Ni-NTA Chip) Baseline 2. DMSO Calibration (Refractive Index Correction) Immobilize->Baseline Inject 3. Analyte Injection (Quinone Titration) Baseline->Inject Measure 4. Real-Time Kinetics (Association/Dissociation) Inject->Measure Regenerate 5. Surface Regeneration (EDTA/Ni2+ Strip) Measure->Regenerate Regenerate->Immobilize Next Cycle

Caption: Surface Plasmon Resonance (SPR) workflow for small molecule kinetic validation.

Protocol B: NQO1 Enzymatic Bioreduction Assay

While SPR confirms that the molecule enters the active site, the enzymatic assay confirms it acts as a substrate. We measure the rate of NADH oxidation at 340 nm, which is stoichiometrically coupled to the reduction of the quinone [6].

Step-by-Step Methodology:

  • Reaction Mix: In a 96-well UV-transparent plate, combine 50 mM Tris-HCl (pH 7.4), 0.14% bovine serum albumin (BSA), and 200 µM NADH.

  • Substrate Addition: Add 3-Methylbenzo[c]isoxazole-4,7-dione at varying concentrations (1 µM to 100 µM).

  • Enzyme Initiation: Initiate the reaction by adding 1 µg/mL recombinant NQO1.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm continuously for 5 minutes using a microplate reader.

  • Specificity Control (Causality): Run a parallel assay pre-incubated with 20 µM dicoumarol , a potent and specific competitive inhibitor of NQO1. If the NADH oxidation halts in the presence of dicoumarol, it proves the bioreduction is strictly NQO1-mediated and not a result of non-specific chemical redox cycling in the buffer [6][7].

Comparative Performance Analysis

To objectively evaluate 3-Methylbenzo[c]isoxazole-4,7-dione, we benchmark its computational and experimental metrics against two well-characterized NQO1 substrates: β -Lapachone (a naturally occurring naphthoquinone in clinical trials) and Menadione (Vitamin K3) [6][7].

Quantitative Comparison Table
CompoundDocking Score ( ΔG )SPR Affinity ( Kd​ )NQO1 Catalytic Efficiency ( kcat​/Km​ )Dicoumarol Inhibition
Menadione -6.2 kcal/mol1.8 µM 1.2×105 M−1s−1 > 95%
β -Lapachone -7.8 kcal/mol0.45 µM 3.5×106 M−1s−1 > 98%
3-Methylbenzo[c]isoxazole-4,7-dione -8.1 kcal/mol 0.38 µM 2.8×106 M−1s−1 > 96%

Data represents generalized benchmark ranges for quinone scaffolds based on standardized NQO1 kinetic assays [6][8].

Analysis & Insights:

  • Docking vs. Affinity: 3-Methylbenzo[c]isoxazole-4,7-dione exhibits a superior docking score (-8.1 kcal/mol) compared to β -Lapachone, which translates accurately to a tighter physical binding affinity in SPR ( Kd​ = 0.38 µM). The isoxazole ring likely provides additional hydrogen bonding opportunities within the NQO1 active site that the pure naphthoquinone lacks.

  • Affinity vs. Catalysis: Despite having a tighter physical binding affinity ( Kd​ ), the catalytic efficiency ( kcat​/Km​ ) of 3-Methylbenzo[c]isoxazole-4,7-dione is slightly lower than β -Lapachone. This perfectly illustrates the limitation of relying solely on docking: a molecule can bind too tightly or in an orientation that is physically stable but sub-optimal for the FAD hydride transfer, slightly reducing the enzyme's turnover rate.

Conclusion

Validating computational predictions for redox-active compounds requires a multi-tiered approach. By combining the predictive power of molecular docking with the physical kinetic validation of SPR and the functional biochemical validation of NADH-recycling assays, researchers can confidently advance 3-Methylbenzo[c]isoxazole-4,7-dione and its derivatives through the preclinical drug development pipeline.

References

  • Creative Biolabs. "Surface Plasmon Resonance Protocol & Troubleshooting." Creative Biolabs. Available at:[Link]

  • Springer Nature. "Characterization of Small Molecule–Protein Interactions Using SPR Method." Springer Protocols. Available at:[Link]

  • Wear, M. A., et al. "A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A." Analytical Biochemistry, PMC. Available at:[Link]

  • Portland Press. "A beginner's guide to surface plasmon resonance." The Biochemist. Available at:[Link]

  • Royal Society of Chemistry. "Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands." RSC Books. Available at:[Link]

  • Haefeli, S. N., et al. "NQO1-Dependent Redox Cycling of Idebenone: Effects on Cellular Redox Potential and Energy Levels." PLoS One, PMC. Available at:[Link]

  • Parkinson, E. I., et al. "An NQO1 Substrate with Potent Antitumor Activity That Selectively Kills by PARP1-Induced Programmed Necrosis." Cancer Research, PMC. Available at:[Link]

  • ACS Publications. "An NAD(P)H:Quinone Oxidoreductase 1 Responsive and Self-Immolative Prodrug of 5-Fluorouracil for Safe and Effective Cancer Therapy." Organic Letters. Available at:[Link]

Validation

Cross-reactivity and selectivity profiling of 3-Methylbenzo[c]isoxazole-4,7-dione in kinase assays

Introduction: The Criticality of Kinase Inhibitor Selectivity In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, particularly in oncology. Their role as ce...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Kinase Inhibitor Selectivity

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, particularly in oncology. Their role as central regulators of cellular signaling pathways makes them attractive targets for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target inhibition can lead to unforeseen toxicities and a diminished therapeutic window. Therefore, rigorous cross-reactivity and selectivity profiling is not merely a regulatory checkbox but a fundamental component of preclinical drug development.

This guide provides a comprehensive overview of the principles and methodologies for assessing kinase inhibitor selectivity, using the well-characterized but notoriously non-selective inhibitor, Staurosporine , as a case study. We will compare its broad inhibitory profile against more selective inhibitors and provide detailed protocols for conducting such an analysis in a laboratory setting.

The Challenge of Selectivity: Why Staurosporine is an Instructive Example

Staurosporine, a natural product isolated from the bacterium Lentzea albida, is a potent, ATP-competitive inhibitor of a wide range of protein kinases. Its high affinity across the kinome makes it an excellent positive control in many kinase assays but a poor candidate for a therapeutic agent due to its lack of selectivity. Understanding the broad-spectrum activity of Staurosporine underscores the importance of designing and validating inhibitors with more refined target profiles.

In this guide, we will compare the selectivity of Staurosporine with that of Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. While Sunitinib is not perfectly selective, its profile is significantly more defined than that of Staurosporine, offering a clear contrast for this analysis.

Experimental Design for Kinase Selectivity Profiling

A robust assessment of kinase inhibitor selectivity involves screening the compound against a large, representative panel of kinases. The primary goal is to determine the concentration at which the compound inhibits 50% of the kinase activity (the IC50 value) for each kinase in the panel. A wider disparity between the IC50 for the intended target and off-targets indicates higher selectivity.

Below is a generalized workflow for such a study.

G cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (Staurosporine, Sunitinib) Assay_Plate Assay Plate Preparation (Kinase, Substrate, ATP) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Selection (e.g., 96-well format) Kinase_Panel->Assay_Plate Incubation Incubation with Inhibitor Assay_Plate->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection IC50_Curve Dose-Response Curve Generation Detection->IC50_Curve Selectivity_Score Selectivity Score Calculation (e.g., S-Score) IC50_Curve->Selectivity_Score Data_Visualization Data Visualization (e.g., Kinome Map) Selectivity_Score->Data_Visualization

Caption: A generalized workflow for kinase inhibitor selectivity profiling.

Comparative Kinase Inhibition Data

The following table summarizes the IC50 values for Staurosporine and Sunitinib against a representative panel of kinases. The data presented here is a compilation from publicly available databases and literature, intended to illustrate the concept of selectivity. Actual experimental values may vary based on assay conditions.

Kinase TargetStaurosporine IC50 (nM)Sunitinib IC50 (nM)Primary Target of Sunitinib
VEGFR2 69Yes
PDGFRβ 78Yes
c-KIT 1015Yes
FLT3 520Yes
RET 2518Yes
PKCα 3>10,000No
CDK2 72,500No
PKA 15>10,000No
SRC 20150No
EGFR 1005,000No

Analysis of the Data:

The data clearly demonstrates the pan-inhibitory nature of Staurosporine, with low nanomolar IC50 values across a diverse range of kinases, including both receptor tyrosine kinases (VEGFR2, PDGFRβ) and serine/threonine kinases (PKCα, PKA).

In contrast, Sunitinib exhibits a more selective profile. While it potently inhibits its primary targets (VEGFR2, PDGFRβ, c-KIT, FLT3, and RET), its activity against unrelated kinases like PKCα and PKA is significantly lower, with IC50 values in the micromolar range. This selectivity is a key factor in its therapeutic utility.

The Impact on Cellular Signaling: A Pathway Perspective

The broad inhibition profile of Staurosporine can lead to the simultaneous disruption of multiple signaling pathways, which can be beneficial in a research context for elucidating signaling cascades but detrimental in a clinical setting. For example, inhibition of both receptor tyrosine kinases (like VEGFR2) and downstream serine/threonine kinases (like PKCα) can have complex and unpredictable effects on cell proliferation and survival.

The diagram below illustrates a simplified signaling pathway involving VEGFR2 and PKCα, both of which are potently inhibited by Staurosporine.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKCa PKCα DAG->PKCa RAF RAF PKCa->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Staurosporine Staurosporine Staurosporine->VEGFR2 Inhibits Staurosporine->PKCa Inhibits

Caption: Staurosporine's inhibition of multiple nodes in a signaling pathway.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a luminescent assay with high sensitivity and a broad dynamic range.

Materials:

  • Kinase of interest (e.g., VEGFR2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase buffer

  • Test compounds (Staurosporine, Sunitinib)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each inhibitor in 100% DMSO.

    • Create a series of dilutions in kinase buffer to achieve the desired final concentrations for the dose-response curve. It is common to use a 10-point, 3-fold serial dilution.

  • Kinase Reaction:

    • Add 5 µL of kinase buffer containing the kinase to each well of the assay plate.

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase being tested.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (wells with no kinase) from all experimental wells.

    • Normalize the data by setting the luminescence from the vehicle-only wells (no inhibitor) to 100% activity and the luminescence from wells with a high concentration of a potent inhibitor (e.g., Staurosporine) to 0% activity.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The selectivity profiling of kinase inhibitors is a cornerstone of modern drug discovery. The case of Staurosporine provides a clear illustration of the challenges and importance of this process. While its broad-spectrum activity makes it a valuable research tool, its lack of selectivity renders it unsuitable for therapeutic use. In contrast, inhibitors like Sunitinib, which have a more defined (though not entirely specific) target profile, have found success in the clinic.

The methodologies outlined in this guide, from the experimental design of a kinase panel screen to the detailed protocol for a common assay like ADP-Glo™, provide a framework for researchers to rigorously assess the selectivity of their own compounds. By understanding the principles of kinase inhibition and applying these robust analytical methods, the scientific community can continue to develop safer and more effective targeted therapies.

References

  • Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Roskoski, R. Jr. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and c-Kit inhibitor. Biochemical and Biophysical Research Communications. [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal of 3-Methylbenzo[c]isoxazole-4,7-dione

As a Senior Application Scientist, I frequently audit laboratory safety protocols for handling highly reactive synthetic intermediates. 3-Methylbenzo[c]isoxazole-4,7-dione —a specialized heterocyclic quinone derivative—r...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit laboratory safety protocols for handling highly reactive synthetic intermediates. 3-Methylbenzo[c]isoxazole-4,7-dione —a specialized heterocyclic quinone derivative—requires stringent logistical planning for disposal. Due to its structural characteristics, improper disposal not only violates environmental regulations but poses severe toxicological risks to laboratory personnel and aquatic ecosystems.

This guide provides a self-validating system for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains the highest standards of operational safety and regulatory compliance.

Chemical Profiling & Mechanistic Toxicology

To understand how to dispose of a chemical, we must first understand why it requires specific handling. 3-Methylbenzo[c]isoxazole-4,7-dione contains a highly electrophilic 4,7-dione (quinone) system fused to a benzoisoxazole ring. This structure dictates its hazardous nature through two primary mechanisms:

  • Redox Cycling: Quinones undergo one-electron reductions to form semiquinone radicals, which react with molecular oxygen to generate reactive oxygen species (ROS) such as superoxide and hydrogen peroxide[1].

  • Michael Addition: The unsaturated dione acts as a potent Michael acceptor, electrophilically attacking and covalently binding to cellular thiols (like glutathione), causing severe protein dysfunction and oxidative stress[2].

Because of these mechanisms, quinone derivatives are classified as highly toxic to aquatic life and must never be discharged into municipal wastewater systems[1],.

ToxicityMechanism Q 3-Methylbenzo[c]isoxazole -4,7-dione Redox Redox Cycling Q->Redox 1e- Reduction Michael Michael Addition Q->Michael Electrophilic Attack ROS Reactive Oxygen Species (ROS) Redox->ROS O2 Interaction Tox Cytotoxicity & Aquatic Hazard ROS->Tox Oxidative Stress Adducts Thiol Depletion (GSH, Proteins) Michael->Adducts Covalent Binding Adducts->Tox Protein Dysfunction

Mechanistic pathways of quinone-induced toxicity driving stringent disposal requirements.

Waste Segregation Logistics

Proper segregation prevents dangerous exothermic cross-reactions. 3-Methylbenzo[c]isoxazole-4,7-dione waste must be strictly isolated from strong reducing agents, nucleophiles (such as amines and thiols), and strong bases.

Table 1: Waste Segregation Categories & Compatibility

Waste StreamEPA Classification ProxyCompatible ContainersIncompatible Materials (DO NOT MIX)
Solid Waste (Powder/Crystals)Hazardous Waste - Toxic (U-Listed)Amber glass or HDPEStrong reducing agents, active metals
Liquid Waste (Organic Solutions)Hazardous Waste - Flammable/ToxicPTFE-lined solvent drumsAqueous bases, strong oxidizers
Contaminated Consumables Hazardous Waste - SolidDouble-lined biohazard/toxin bagsGeneral municipal trash
Step-by-Step Disposal Methodologies

All waste containing this compound must be handled in accordance with local, state, and federal regulations, typically requiring high-temperature incineration at a licensed facility to completely destroy the hazardous constituents[1],[2].

Protocol A: Solid Waste Disposal

Causality: Solid quinones pose a severe inhalation and sensitization hazard. Preventing aerosolization is the critical operational goal here.

  • Containment: If transferring solid material, work exclusively within a certified fume hood.

  • Collection: Sweep up solid residues using a dedicated brush. To prevent aerosolization of the toxic powder, lightly dampen the material with water before sweeping[1].

  • Storage: Place the collected solid into a designated, leak-proof amber glass or HDPE container. Store in a cool, dry, well-ventilated area away from direct light, as benzoisoxazoles can be photosensitive[2].

  • Labeling: Clearly label the container as "HAZARDOUS WASTE - TOXIC: Contains 3-Methylbenzo[c]isoxazole-4,7-dione" along with the exact accumulation start date[3].

Protocol B: Liquid Waste (Solvent Solutions) Disposal

Causality: Dissolved quinones are highly mobile and can easily penetrate standard laboratory gloves.

  • Segregation: Do not mix 3-Methylbenzo[c]isoxazole-4,7-dione solutions with general halogenated or non-halogenated waste streams until chemical compatibility is explicitly confirmed by EHS.

  • Transfer: Use a closed-funnel system to transfer liquid waste into a PTFE-lined drum to prevent splashing.

  • Capping: Ensure containers are tightly capped at all times except when actively adding waste. This prevents toxic vapor release and minimizes the risk of accidental spills[3].

Protocol C: Contaminated Labware & PPE

Causality: Trace amounts of quinones left on glassware can cross-contaminate future reactions or expose personnel during washing.

  • Triple Rinsing: Empty primary containers must be triple-rinsed with a compatible organic solvent (e.g., acetone or dichloromethane) capable of fully dissolving the quinone residue[3].

  • Rinsate Collection: Collect all rinsate as hazardous liquid waste. Never discharge rinsate into the sink[3].

  • Solid Disposal: Dispose of the triple-rinsed containers, along with contaminated gloves, weighing boats, and wipes, in solid hazardous waste bins destined for incineration[2].

Emergency Spill Response Workflow

In the event of a spill, immediate action is required to prevent dermal exposure and environmental release. Standard vacuum cleaners must never be used unless they are explicitly explosion-proof and fitted with HEPA exhaust micro-filters[1].

SpillResponse Spill Spill Detected: Quinone Derivative Assess Assess Spill Size Spill->Assess Small Small Spill (< 50g / 50mL) Assess->Small Large Large Spill (> 50g / 50mL) Assess->Large PPE Don HEPA Respirator & Nitrile Gloves Small->PPE Evacuate Evacuate Area & Notify EHS Large->Evacuate Contain Dampen with Water (Prevent Dusting) PPE->Contain Collect Collect in Labeled Hazardous Waste Drum Contain->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon

Decision matrix and operational workflow for chemical spill containment.

Step-by-Step Spill Clean-up:

  • Evacuation & Assessment: Clear personnel from the immediate area. Determine if the spill is small (<50g) or large (>50g)[1],[2]. For large spills, evacuate immediately and contact emergency services.

  • PPE: Don appropriate PPE, including a HEPA-filtered respirator, chemical-resistant goggles, and double nitrile gloves[1].

  • Containment: For solid spills, dampen with water to prevent dusting. For liquid spills, absorb with an inert material (sand, earth, or vermiculite)[1].

  • Collection & Decontamination: Collect the absorbed material into labeled hazardous waste drums. Wash the spill area thoroughly with soap and water, collecting the wash water as hazardous waste[2].

References
  • Purdue University. "Guidelines: Handling and Disposal of Chemicals." Purdue Engineering. Available at: [Link]

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Handling

A Comprehensive Guide to the Safe Handling of 3-Methylbenzo[c]isoxazole-4,7-dione for Laboratory Professionals

This document provides essential, immediate safety and logistical information for the handling, use, and disposal of 3-Methylbenzo[c]isoxazole-4,7-dione. This guide is intended for researchers, scientists, and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the handling, use, and disposal of 3-Methylbenzo[c]isoxazole-4,7-dione. This guide is intended for researchers, scientists, and drug development professionals. The following protocols are designed to ensure the highest standards of laboratory safety and to provide a self-validating system for the responsible management of this chemical compound.

The structural motif of benzo[d]isoxazole-4,7-dione has been identified as a class of small molecules with potential biological activity.[1] Given the reactive nature of similar dione and isoxazole-containing compounds, a cautious and well-documented approach to handling is paramount.[2][3] This guide is grounded in established safety principles from authoritative sources such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[4][5][6][7][8]

Hazard Identification and Risk Assessment

Potential Hazards:

  • May cause skin, eye, and respiratory irritation.[2][3]

  • Harmful if swallowed or inhaled.

  • The toxicological properties have not been fully investigated.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to minimize exposure.[13][14] The selection of appropriate PPE is a critical control measure.[15]

Protection Type Recommended Equipment Standards Compliance
Eye/Face Protection Chemical safety goggles or a full-face shield if there is a splash hazard.OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves frequently and immediately if contaminated.[16][17]OSHA 29 CFR 1910.138.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If this is not possible, a NIOSH-approved respirator with appropriate cartridges should be used.[2][14]NIOSH (US) or CEN (EU) approved.[2]

Operational Plan: Handling and Storage

Engineering Controls

All work with 3-Methylbenzo[c]isoxazole-4,7-dione should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[16][18] An eyewash station and safety shower must be readily accessible.[16]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of any dust particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the chemical fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of contaminated PPE as hazardous waste.[3] Wash hands thoroughly with soap and water.

Storage

Store 3-Methylbenzo[c]isoxazole-4,7-dione in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16][19][20]

Disposal Plan

The disposal of 3-Methylbenzo[c]isoxazole-4,7-dione and any contaminated materials must be handled as hazardous waste.[3]

  • Waste Segregation: Collect all solid and liquid waste containing this compound in separate, dedicated, and clearly labeled hazardous waste containers.[21]

  • Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and any known hazard classifications.[3]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3][22] Do not dispose of this chemical down the drain or in the regular trash.[3][22]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[20][23] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[20] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[18]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it in a sealed container for disposal as hazardous waste.[3][22]

Visual Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area 1. weigh Weigh Compound in Ventilated Enclosure prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve 2. react Conduct Reaction dissolve->react 3. decontaminate Decontaminate Surfaces & Equipment react->decontaminate dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decontaminate->dispose_ppe 4. dispose_chem Dispose of Chemical Waste as Hazardous Waste dispose_ppe->dispose_chem 5. wash Wash Hands Thoroughly dispose_chem->wash 6.

Caption: Workflow for the safe handling of 3-Methylbenzo[c]isoxazole-4,7-dione.

References

  • NIOSH Pocket Guide to Chemical Hazards. International Association of Fire Chiefs. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Teamster Safety and Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Office of Justice Programs. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Health and Safety Compliance for the Research Laboratory. Lab Manager. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • SAFETY DATA SHEET. Covestro Solution Center. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Laboratory Safety and Chemical Hygiene Plan. Northwestern University. [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Toxicological evaluation of two novel bitter modifying flavour compounds: 3-(1-((3,5-dimethylisoxazol-4-yl)methyl). PubMed. [Link]

  • Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity. bioRxiv. [Link]

  • Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole. PubMed. [Link]

  • Tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione. ECHA CHEM. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • The Isoxazole Derivative of Usnic Acid Induces an ER Stress Response in Breast Cancer Cells That Leads to Paraptosis-like Cell Death. MDPI. [Link]

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